molecular formula C11H15NO2 B112606 3-Amino-3-(2,3-dimethylphenyl)propanoic acid CAS No. 412925-12-3

3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Cat. No.: B112606
CAS No.: 412925-12-3
M. Wt: 193.24 g/mol
InChI Key: LFLCQYMIXBDOQL-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dimethylphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(2,3-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLCQYMIXBDOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271375
Record name β-Amino-2,3-dimethylbenzenepropanoic acid
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412925-12-3
Record name β-Amino-2,3-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412925-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-2,3-dimethylbenzenepropanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID201271375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, a substituted β-amino acid of significant interest in medicinal chemistry and drug development. β-amino acids are crucial building blocks for the synthesis of β-peptides, which exhibit unique conformational properties and enhanced resistance to enzymatic degradation compared to their α-peptide counterparts. This document details a robust synthetic pathway, outlines a step-by-step experimental protocol, and provides a thorough guide to the analytical characterization of the title compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, enabling the reliable synthesis and validation of this important molecular scaffold.

Introduction: The Significance of Substituted β-Amino Acids

β-amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle structural modification imparts profound changes in their chemical and biological properties. Peptides and other molecules incorporating β-amino acid residues often adopt stable secondary structures, such as helices and sheets, that are distinct from those formed by α-peptides. Furthermore, the presence of the β-amino acid backbone confers remarkable resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

The title compound, this compound, is a fascinating example of a β-amino acid with a substituted aryl moiety. The 2,3-dimethylphenyl group introduces specific steric and electronic features that can influence molecular interactions and biological activity. The synthesis and characterization of such tailored building blocks are paramount for exploring their potential in various therapeutic areas, including as components of peptidomimetics, enzyme inhibitors, and other bioactive molecules. This guide provides a detailed roadmap for the successful laboratory-scale preparation and rigorous analytical confirmation of this valuable compound.

Synthetic Strategy: A Rational Approach to this compound

Several synthetic routes can be envisioned for the preparation of β-amino acids. After careful consideration of factors such as starting material availability, reaction efficiency, and scalability, a modified one-pot Mannich-type reaction was selected as the most judicious approach. This three-component condensation reaction offers an elegant and convergent pathway to the target molecule.

The chosen strategy involves the reaction of 2,3-dimethylbenzaldehyde, malonic acid, and an ammonia source (in the form of ammonium acetate) in a suitable solvent. The causality behind this choice lies in the well-established reliability of the Mannich reaction for the synthesis of β-amino carbonyl compounds, which can be readily converted to the desired β-amino acids.[1]

Reaction Mechanism

The reaction proceeds through a cascade of interconnected equilibria. Initially, 2,3-dimethylbenzaldehyde reacts with ammonia (generated in situ from ammonium acetate) to form an imine intermediate. Concurrently, malonic acid is deprotonated to form an enolate. The crucial carbon-carbon bond-forming step involves the nucleophilic addition of the malonate enolate to the electrophilic imine. Subsequent decarboxylation of the resulting adduct, followed by hydrolysis during workup, affords the final product, this compound.

Detailed Experimental Protocol: Synthesis and Purification

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents
  • 2,3-Dimethylbenzaldehyde (98%)

  • Malonic acid (99%)

  • Ammonium acetate (98%)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Deionized water

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethylbenzaldehyde (10.0 g, 74.5 mmol), malonic acid (8.5 g, 81.7 mmol), and ammonium acetate (11.5 g, 149 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath for 1 hour. The product will precipitate out of the solution.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimum amount of hot deionized water.

    • If necessary, add a few drops of 1 M HCl to aid dissolution.

    • Slowly add 1 M NaOH dropwise to adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7), at which point the purified product will precipitate.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,3-Dimethylbenzaldehyde 2,3-Dimethylbenzaldehyde One-Pot Mannich Reaction One-Pot Mannich Reaction 2,3-Dimethylbenzaldehyde->One-Pot Mannich Reaction Malonic Acid Malonic Acid Malonic Acid->One-Pot Mannich Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Mannich Reaction Cooling & Precipitation Cooling & Precipitation One-Pot Mannich Reaction->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: A flowchart illustrating the key stages of the synthesis of this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra should be acquired.

4.1.1. Sample Preparation for NMR

Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).

4.1.2. Expected ¹H NMR Spectral Data (in D₂O, 400 MHz)

The following table summarizes the predicted proton NMR signals. The chemical shifts are estimates based on the structure and data from similar compounds.[2][3][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m3HAromatic protons (Ar-H)
~4.5t1HMethine proton (-CH(NH₂)-)
~2.7-2.9m2HMethylene protons (-CH₂-COOH)
~2.3s3HMethyl protons (Ar-CH₃)
~2.2s3HMethyl protons (Ar-CH₃)

4.1.3. Expected ¹³C NMR Spectral Data (in D₂O, 100 MHz)

The following table summarizes the predicted carbon NMR signals.

Chemical Shift (δ, ppm)Assignment
~175Carboxylic acid carbon (-COOH)
~140Aromatic quaternary carbon
~138Aromatic quaternary carbon
~136Aromatic quaternary carbon
~130Aromatic CH
~128Aromatic CH
~126Aromatic CH
~55Methine carbon (-CH(NH₂)-)
~40Methylene carbon (-CH₂-COOH)
~20Methyl carbon (Ar-CH₃)
~15Methyl carbon (Ar-CH₃)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

4.2.1. Sample Preparation and Analysis

A dilute solution of the sample in a suitable solvent (e.g., methanol/water) can be analyzed by electrospray ionization (ESI) mass spectrometry in positive ion mode.

4.2.2. Expected Mass Spectrum

  • Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z = 194.12.

  • Key Fragmentation Patterns: Common fragmentation pathways for β-amino acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the amino group (-NH₂, 17 Da).[5][6][7] Therefore, significant fragments may be observed at:

    • m/z = 149.11 ([M+H - COOH]⁺)

    • m/z = 177.11 ([M+H - NH₃]⁺)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

4.3.1. Sample Preparation

The IR spectrum can be obtained using a potassium bromide (KBr) pellet of the solid sample or using an Attenuated Total Reflectance (ATR) accessory.

4.3.2. Expected Characteristic IR Absorption Bands

The following table lists the key functional groups and their expected absorption ranges.[8][9][10]

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200N-HAmine stretching (can be broad)
3300-2500O-HCarboxylic acid O-H stretching (broad)
3050-3000C-HAromatic C-H stretching
2980-2850C-HAliphatic C-H stretching
~1700C=OCarboxylic acid C=O stretching
~1600 & ~1475C=CAromatic C=C stretching
~1580N-HAmine N-H bending
Visualization of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_confirmation Compound Confirmation Purified Product Purified Product NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Structural Elucidation (¹H & ¹³C) Structural Elucidation (¹H & ¹³C) NMR Spectroscopy->Structural Elucidation (¹H & ¹³C) Functional Group Identification Functional Group Identification IR Spectroscopy->Functional Group Identification Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Identity & Purity Confirmed Identity & Purity Confirmed Structural Elucidation (¹H & ¹³C)->Identity & Purity Confirmed Functional Group Identification->Identity & Purity Confirmed Molecular Weight & Fragmentation->Identity & Purity Confirmed

Caption: A diagram showing the relationship between the different analytical techniques used for the characterization of the final product.

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. The described one-pot Mannich-type reaction provides an efficient and reliable method for the preparation of this valuable β-amino acid. The comprehensive characterization protocol, employing NMR, MS, and IR spectroscopy, ensures the unambiguous confirmation of the product's identity and purity. By providing a clear rationale for the chosen methodologies and detailed experimental procedures, this guide aims to empower researchers in the field of medicinal chemistry and drug development to confidently synthesize and utilize this important molecular building block in their research endeavors.

References

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link][1]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Science. [Link]

  • C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin, Series B. [Link][2]

  • The Mass Spectra of the a-,Amino Acids. OSTI.GOV. [Link][5]

  • Ritter reaction. Wikipedia. [Link][11]

  • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. MDPI. [Link]

  • One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. SciSpace. [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link][12]

  • 3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link][3]

  • Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Organic Chemistry Portal. [Link]

  • 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate. [Link][4]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Human Metabolome Database. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][6]

  • (3R)-3-amino-3-phenylpropanoic acid. PubChem. [Link]

  • The principal FTIR peaks for the proteins studied. ResearchGate. [Link][1]

  • Representative types of fragments typically observed in mass spectra. ResearchGate. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link][13]

  • FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link][8]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC. [Link][9]

  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC. [Link][14]

  • FTIR Analysis of Protein Structure. University of Wisconsin-Madison. [Link][10]

  • mass spectra - fragmentation patterns. Chemguide. [Link][7]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core characteristics that govern the behavior of this molecule, offering both theoretical insights and practical, field-proven experimental protocols for their determination.

Introduction

This compound is a substituted β-amino acid. The unique structural features of this compound, specifically the dimethylphenyl group, are of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is a critical first step in elucidating its potential applications, from novel therapeutics to specialized polymers. This guide is structured to provide not just a list of properties, but a deeper understanding of why each is important and how to reliably measure it in a laboratory setting.

Compound Identification

A crucial starting point for any scientific investigation is the unambiguous identification of the compound of interest.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 412925-12-3[1]
Molecular Formula C₁₂H₁₇NO₂-
Molecular Weight 207.27 g/mol -
Canonical SMILES CC1=C(C=CC=C1C(CC(=O)O)N)C-

Acidity and Basicity: pKa Determination

The pKa values of a molecule are fundamental to understanding its ionization state at a given pH. For an amino acid, which contains both a basic amino group and an acidic carboxylic acid group, there will be at least two pKa values. These values dictate the molecule's charge, which in turn influences its solubility, membrane permeability, and interaction with biological targets.[2] In aqueous solutions at physiological pH, amino acids typically exist as zwitterions, with a protonated amino group and a deprotonated carboxyl group.[2]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values.[3] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be employed, though this can slightly alter the apparent pKa.

  • Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • pH Measurement: After each addition of titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.

  • Titration with Base: In a separate experiment, or by back-titration, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated.[4][5] The inflection point of the curve indicates the equivalence point.[3]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Analyte Solution titrate_acid Titrate with Standard Acid (e.g., 0.1M HCl) prep_solution->titrate_acid titrate_base Titrate with Standard Base (e.g., 0.1M NaOH) prep_solution->titrate_base calibrate_ph Calibrate pH Meter calibrate_ph->titrate_acid calibrate_ph->titrate_base record_ph_acid Record pH after each increment titrate_acid->record_ph_acid plot_curve Plot pH vs. Titrant Volume record_ph_acid->plot_curve record_ph_base Record pH after each increment titrate_base->record_ph_base record_ph_base->plot_curve determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Predicted pKa Values

While experimental determination is essential, the pKa values for the carboxylic acid and amino groups of this compound can be estimated based on similar structures.

Functional GroupPredicted pKa Range
Carboxylic Acid3.5 - 4.5
Amino Group9.0 - 10.0

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from formulation to bioavailability. A compound's solubility in various media provides insights into its polarity and potential behavior in different biological environments.[6]

Experimental Protocol: Kinetic Solubility Assessment

A systematic approach to solubility testing involves assessing the compound's solubility in a range of solvents, from aqueous buffers to organic media.

Methodology:

  • Solvent Selection: Prepare a panel of relevant solvents, including:

    • Deionized water

    • Aqueous buffer at pH 2.0 (e.g., 0.01 M HCl)

    • Aqueous buffer at pH 7.4 (e.g., Phosphate-Buffered Saline)

    • Aqueous buffer at pH 9.0 (e.g., Borate buffer)

    • Methanol

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

  • Sample Preparation: In separate, small, sealed vials, add a pre-weighed amount of this compound (e.g., 1 mg).

  • Solvent Addition: To each vial, add the selected solvent in small, incremental volumes (e.g., 100 µL).

  • Agitation and Observation: After each addition, vigorously agitate the vial for a set period (e.g., 1-2 minutes) and visually inspect for complete dissolution.

  • Equilibration: For poorly soluble samples, allow the mixture to equilibrate at a constant temperature (e.g., 25°C) for an extended period (up to 24 hours) with continuous agitation to ensure saturation is reached.

  • Quantification (Optional): For a more precise measurement, the supernatant of the saturated solution can be separated by centrifugation, and the concentration of the dissolved compound can be determined using a suitable analytical technique, such as HPLC-UV.

Solubility_Testing_Workflow start Start with Weighed Compound add_solvent Add Solvent Incrementally start->add_solvent agitate Vigorously Agitate add_solvent->agitate not_dissolved Insoluble at Max Volume add_solvent->not_dissolved Max Volume Reached observe Visually Observe for Dissolution agitate->observe dissolved Completely Dissolved? observe->dissolved dissolved->add_solvent No record_solubility Record Solubility (e.g., mg/mL) dissolved->record_solubility Yes

Caption: Systematic workflow for solubility determination.

Expected Solubility Profile

Based on its structure (containing both polar, ionizable groups and a non-polar dimethylphenyl ring), the following solubility profile can be anticipated:

SolventExpected SolubilityRationale
Aqueous Acid (pH < pKa of COOH)Moderate to HighThe amino group is protonated, forming a soluble salt.
Water (neutral pH)Low to ModerateZwitterionic form may have limited solubility.
Aqueous Base (pH > pKa of NH₃⁺)Moderate to HighThe carboxylic acid group is deprotonated, forming a soluble salt.
Polar Organic Solvents (e.g., Methanol, DMSO)HighThe molecule has sufficient polarity to interact with these solvents.
Non-polar Organic Solvents (e.g., Hexane)LowThe polar functional groups limit solubility in non-polar media.

Lipophilicity: LogP Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment.[7] It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and often considered the "gold standard" for LogP determination.[8]

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by mixing them and allowing them to separate before use.

  • Compound Addition: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a separation funnel and shaken vigorously for a set period to allow the compound to partition between the two layers until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]

Experimental Protocol: RP-HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more efficient method for estimating LogP.[8][9] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Methodology:

  • Standard Selection: A series of reference compounds with known LogP values are selected.

  • Chromatographic Conditions: An isocratic RP-HPLC method is developed using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol-water mixture).

  • Analysis of Standards: The reference compounds are injected, and their retention times (t_R) are recorded. The dead time (t_0) is also determined using a non-retained compound.

  • Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their capacity factors (log k'), where k' = (t_R - t_0) / t_0.

  • Analysis of the Target Compound: this compound is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Estimation: The log k' for the target compound is calculated, and its LogP value is interpolated from the calibration curve.

LogP_Determination_Workflow cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method sf_start Prepare Saturated Octanol/Water sf_add Add Compound & Equilibrate sf_start->sf_add sf_separate Separate Phases sf_add->sf_separate sf_analyze Analyze Concentration in Each Phase sf_separate->sf_analyze sf_calc Calculate LogP sf_analyze->sf_calc hplc_start Select Standards with Known LogP hplc_run_standards Run Standards on RP-HPLC hplc_start->hplc_run_standards hplc_calibrate Create LogP vs. log k' Calibration Curve hplc_run_standards->hplc_calibrate hplc_run_sample Run Target Compound hplc_calibrate->hplc_run_sample hplc_interpolate Interpolate LogP from Curve hplc_run_sample->hplc_interpolate

Caption: Workflows for LogP determination by Shake-Flask and RP-HPLC methods.

Melting Point

The melting point of a solid crystalline compound is a key physical property that provides an indication of its purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range can indicate the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Spectroscopic Profile

Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.

TechniqueExpected Observations for this compound
¹H NMR - Aromatic protons in the 7.0-7.5 ppm region. - A multiplet for the chiral proton adjacent to the amino and phenyl groups. - Signals for the two methyl groups on the phenyl ring. - Methylene protons adjacent to the chiral center and the carboxyl group. - Broad signals for the amino and carboxylic acid protons, which may exchange with D₂O.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm). - Aromatic carbon signals in the 120-150 ppm range. - A signal for the chiral carbon attached to the amino group. - Signals for the two methyl carbons.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - An N-H stretch from the amino group (~3300-3500 cm⁻¹). - A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). - C-H stretches from the aromatic and aliphatic portions.
Mass Spectrometry (HRMS) The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₁₂H₁₇NO₂.

Conclusion

The physicochemical properties detailed in this guide are fundamental to the scientific exploration of this compound. By employing the robust experimental protocols outlined herein, researchers can generate the critical data needed to advance our understanding of this compound and unlock its potential in various scientific and industrial applications. The provided methodologies serve as a validated starting point for comprehensive characterization, ensuring data integrity and reproducibility.

References

  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. MDPI. Available from: [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

  • Amino acid. Wikipedia. Available from: [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. Available from: [Link]

  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. PubMed. Available from: [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications. Available from: [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. ULM. Available from: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Physico-Chemical Properties of Amino acids. YouTube. Available from: [Link]

  • APDbase: Amino acid Physicochemical properties Database. PMC - NIH. Available from: [Link]

  • How to determine the solubility of a substance in an organic solvent ? ResearchGate. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. PubChem. Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available from: [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. Available from: [Link]

  • Determination of logP coefficients via a RP-HPLC column. Google Patents.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available from: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • How to calculate pKa. BYJU'S. Available from: [Link]

  • (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Veeprho. Available from: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available from: [Link]

  • 3-(Dimethylamino)propanoic acid. PubChem. Available from: [Link]

  • 3-Amino-3-(2-hydroxyphenyl)propanoic acid. PubChem. Available from: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Available from: [Link]

  • (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Pharmaffiliates. Available from: [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available from: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available from: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available from: [Link]

  • 3-Amino-3-(2-methylphenyl)propanoic acid. PubChem. Available from: [Link]

  • (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. PubChem. Available from: [Link]

  • Phenylalanine (data page). Wikipedia. Available from: [Link]

  • Amino acid derivative, preparation method and application thereof. Google Patents.
  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. Available from: [Link]

Sources

Comprehensive Solid-State Analysis of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid: A Prospective Guide to Crystal Structure and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The meticulous characterization of an active pharmaceutical ingredient's (API) solid-state properties is a cornerstone of modern drug development, directly influencing its stability, bioavailability, and manufacturability. This guide presents a comprehensive, prospective workflow for the full solid-state analysis of a novel β-amino acid, 3-Amino-3-(2,3-dimethylphenyl)propanoic acid. As no public crystallographic data for this specific compound exists, this document serves as an expert-led roadmap, detailing the necessary steps from synthesis verification to definitive crystal structure elucidation. We will explore the causality behind experimental choices in crystallization, single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopic verification, providing field-proven protocols and data interpretation strategies for researchers.

Introduction: The Significance of Solid-State Characterization

3-Amino-3-arylpropanoic acids are a class of β-amino acids that serve as crucial precursors and structural motifs in medicinal chemistry, notably in the synthesis of β-lactams and bioactive peptides.[1] The specific substitution pattern on the aryl ring can significantly modulate the molecule's pharmacological and physicochemical properties. The title compound, this compound, represents a novel entity whose solid-state characteristics are uncharacterized.

Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction (SC-XRD), provides definitive proof of a molecule's structure, stereochemistry, and intermolecular interactions.[2][3] Such insights are critical for structure-activity relationship (SAR) studies and for identifying potential liabilities like polymorphism—the ability of a compound to exist in multiple crystal forms, which can have different physical properties.[4][5] This guide provides an integrated, multi-technique approach to thoroughly characterize this novel compound.

Section 1: Synthesis and Spectroscopic Verification

Before any crystallization or solid-state analysis can commence, the chemical identity and purity of the bulk material must be unequivocally confirmed.

Proposed Synthesis Route

A plausible and efficient method for synthesizing 3-amino-3-arylpropionic acids is a one-pot reaction involving an appropriate aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent like 1-butanol, refluxed until the evolution of CO₂ ceases.[6] This approach is robust and has been successfully applied to a variety of substituted aldehydes.

Experimental Protocol: Synthesis

  • To a round-bottom flask, add 2,3-dimethylbenzaldehyde, 1.1 equivalents of malonic acid, and 2.3 equivalents of ammonium acetate.

  • Add 1-butanol to the flask to serve as the reaction solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours, or until gas evolution is no longer observed.

  • Allow the reaction mixture to cool to room temperature. The product is expected to precipitate.

  • Filter the resulting solid precipitate.

  • Wash the filtered solid sequentially with boiling 1-butanol, boiling ethanol, and finally, water to remove unreacted starting materials and inorganic salts.

  • Dry the purified product under vacuum at 80-100 °C for 8-10 hours.

Structural Verification

Spectroscopic methods provide the necessary confirmation of the synthesized molecule's structure. Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups, while nuclear magnetic resonance (NMR) spectroscopy elucidates the precise bonding arrangement of atoms.[7][8]

Protocol: Spectroscopic Analysis

  • FTIR Spectroscopy: Acquire a spectrum of the solid sample. The expected characteristic absorptions include broad O-H stretches from the carboxylic acid, N-H stretches from the amine, and a sharp C=O stretch from the carbonyl group.[9]

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: Confirm the presence of aromatic protons, the two methyl group singlets, the methine proton adjacent to the amine, and the diastereotopic protons of the adjacent methylene group. Integration of the peaks should provide the relative number of hydrogen atoms.[9]

    • ¹³C NMR: Identify the distinct carbon signals for the aromatic ring, the two methyl groups, the carbonyl carbon, and the two aliphatic carbons.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm the molecular formula.

These verification steps are critical to ensure that the material being crystallized is indeed the correct, pure compound.

Section 2: Crystallization Strategies for Single-Crystal Growth

The success of SC-XRD is entirely dependent on the quality of the single crystal.[10] Growing diffraction-quality crystals (typically 0.1-0.3 mm in size, transparent, and without visible flaws) is often the most challenging step. For amino acids, several methods can be employed.[11][12]

Experimental Protocol: Crystal Growth

  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but significantly more soluble when heated.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap or film containing small perforations to allow the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Ensure the solution is free of any undissolved solids by hot filtration.

    • Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a large, insulated container (like a dewar) to slow the rate of heat loss.[10]

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble (the "precipitant solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a solvent in which the compound is insoluble but is miscible with the first solvent (the "anti-solvent").

    • Over time, the anti-solvent vapor will diffuse into the precipitant solvent, gradually reducing the compound's solubility and promoting crystallization.

The causality behind these methods is to approach supersaturation slowly and controllably, allowing molecules the time to arrange themselves into a well-ordered crystal lattice rather than crashing out as an amorphous solid or a microcrystalline powder.

Section 3: Comprehensive Physicochemical Characterization

A multi-faceted approach is essential to fully understand the solid-state properties of a new compound. The workflow below illustrates the relationship between the key analytical techniques.

G cluster_synthesis Material Preparation cluster_analysis Solid-State Analysis cluster_result Final Characterization Synthesis Synthesis of Bulk Material Verification Spectroscopic Verification (NMR, FTIR, MS) Synthesis->Verification Purity & Identity Check Crystallization Single Crystal Growth Verification->Crystallization Verified Material PXRD Powder XRD (PXRD) (Bulk Purity, Polymorphism) Verification->PXRD Bulk Material Thermal Thermal Analysis (DSC/TGA) (Stability, Phase Transitions) Verification->Thermal Bulk Material SCXRD Single-Crystal XRD (SC-XRD) (Definitive Structure) Crystallization->SCXRD Select Single Crystal SCXRD->PXRD Calculated Pattern for Comparison Report Integrated Solid-State Profile (Structure, Stability, Purity) SCXRD->Report Atomic Coordinates, Packing, H-Bonds PXRD->Report Phase Identity, Crystallinity Thermal->Report Melting Point, Decomposition Temp.

Fig 1. Integrated workflow for solid-state characterization.
Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[2] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: SC-XRD Analysis

  • Crystal Mounting: Carefully select a high-quality single crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential crystal degradation.

    • Perform an initial unit cell determination.

    • Proceed with a full data collection, rotating the crystal and collecting diffraction patterns at various orientations.

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data, adjusting atomic positions, and displacement parameters to achieve the best fit. The quality of the fit is typically judged by the R-factor (residual factor), with lower values indicating a better fit.

  • Data Reporting: The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Table 1: Hypothetical Crystallographic Data Summary

ParameterValueSignificance
Chemical FormulaC₁₂H₁₇NO₂Confirms the elemental composition of the unit cell contents.
Formula Weight207.27 g/mol Molar mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)10.1, 12.5, 9.8The dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90The angles of the unit cell.
Volume (ų)1205The volume of a single unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.14 g/cm³The theoretical density based on the crystal structure.
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110Measures the agreement between the model and the observed diffraction data.
Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze the bulk crystalline material.[13] It serves two key purposes in this context:

  • Phase Confirmation: The PXRD pattern of the bulk synthesized material can be compared to a pattern calculated from the SC-XRD data. A match confirms that the bulk material is of the same crystalline phase as the single crystal selected for analysis.[14]

  • Polymorph Screening: PXRD is the primary tool for identifying different polymorphs, as each crystalline form will produce a unique diffraction pattern.[4][5]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the bulk crystalline material to ensure a random orientation of the crystallites.

  • Data Acquisition: Place the sample in the diffractometer and collect a diffraction pattern, typically over a 2θ range of 5° to 40°.

  • Analysis: Compare the experimental pattern with the one calculated from the SC-XRD data. Any significant differences may indicate the presence of impurities or a different polymorphic form.

Thermal Analysis (DSC/TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating the thermal stability and phase behavior of a pharmaceutical solid.[15][16]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting, crystallization, or solid-solid phase transitions.

  • TGA measures the change in a sample's mass as a function of temperature, revealing information about thermal decomposition and desolvation.[17]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the bulk sample into an aluminum pan.

  • DSC Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow to identify the onset and peak temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Monitor the sample's weight. A significant weight loss indicates decomposition.

Table 2: Hypothetical Thermal Analysis Data Summary

TechniqueObservationInterpretation
DSCSingle sharp endotherm at 215 °C (Onset)Indicates a distinct melting point of a crystalline solid.
TGANo significant weight loss below 220 °CConfirms the material is thermally stable up to its melting point and is not a solvate/hydrate.
TGAOnset of decomposition at ~230 °CDefines the upper limit of the compound's thermal stability.

Section 4: Integrated Data Interpretation

The true power of this multi-technique approach lies in the synthesis of all the data.

  • The SC-XRD data provides the definitive molecular structure and reveals the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine groups, that hold the crystal lattice together. This is crucial for understanding the material's physical properties.

  • The PXRD data confirms that the bulk powder is the same phase as the single crystal, ensuring the relevance of the SC-XRD and thermal data to the entire batch.

  • The DSC and TGA data provide a clear picture of the material's thermal behavior, defining its melting point and decomposition temperature, which are critical parameters for drug formulation and processing.

Together, these analyses provide a comprehensive solid-state profile of this compound, establishing its identity, structure, purity, and thermal stability. This foundational knowledge is indispensable for any further drug development activities.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Method for crystallization of amino acids. (n.d.). Google Patents.
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM.com.
  • Thermal Analysis of Pharmaceuticals. (n.d.). ResearchGate.
  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (n.d.). ResearchGate.
  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis. (n.d.). Intertek.
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020, January 7). NETZSCH Analyzing & Testing.
  • Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 1-2.
  • Crystallization of Amino Acids. (n.d.). GEA.
  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). Pharmaceutics.
  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). In Organic Chemistry I. LibreTexts.
  • Amino Acid Crystallization Resolution Service. (n.d.). BOC Sciences.
  • THE SHAPE CONTROL OF ESSENTIAL AMINO ACID USING CRYSTALLIZATION METHOD. (n.d.). World Scientific Publishing.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). Thermo Fisher Scientific.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). News-Medical.net.
  • Difference between FTIR and NMR? (2023, October 17). Rocky Mountain Labs.
  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press.
  • X-ray diffraction for pharmaceutical development. (n.d.). Malvern Panalytical.
  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2011). Industrial & Engineering Chemistry Research, 50(13), 8163-8175.
  • Powder X-ray Diffraction (XRD) for Pharmaceuticals. (2024, March 7). YouTube.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
  • Shine, T. D., & Glagovich, N. M. (2016). Organic Spectroscopy Laboratory: Utilizing IR and NMR in the Identification of an Unknown Substance. Journal of Chemical Education, 93(7), 1278-1281.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Ossila.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design, 22(10), 5825-5837.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). Crystals, 10(10), 903.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2019). ChemistrySelect, 4(29), 8495-8499.
  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis. (n.d.). ChemicalBook.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2,3-dimethylphenyl)propanoic acid is a β-amino acid, a class of compounds of significant interest in medicinal and pharmaceutical chemistry.[1][2] Unlike their α-amino acid counterparts, β-amino acids possess a more flexible backbone, which can impart unique conformational properties to peptides and other molecules, making them valuable building blocks in the design of novel therapeutics and peptidomimetics. The precise characterization of these molecules is paramount, and a combination of spectroscopic techniques provides the necessary structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a small molecule like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially of the aromatic protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be beneficial.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methylene protons, and the two methyl groups on the phenyl ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.1 - 7.3Multiplet3HAr-H
~ 4.0 - 4.2Triplet1H-CH (NH₂)
~ 2.6 - 2.8Doublet of doublets2H-CH₂ COOH
~ 2.3Singlet3HAr-CH₃
~ 2.2Singlet3HAr-CH₃
ExchangeableBroad singlet3H-NH₂ , -COOH

Interpretation of Predicted ¹H NMR Spectrum:

  • Aromatic Region (δ 7.1 - 7.3): The three protons on the dimethylphenyl ring are expected to appear as a complex multiplet in this region. The exact splitting pattern will depend on their coupling constants.

  • Methine Proton (δ 4.0 - 4.2): The proton attached to the chiral center (the carbon bearing the amino group) is expected to be a triplet due to coupling with the adjacent methylene protons. Its downfield shift is due to the deshielding effect of the adjacent amino group and phenyl ring.

  • Methylene Protons (δ 2.6 - 2.8): The two protons of the CH₂ group adjacent to the carboxylic acid will be diastereotopic and are expected to appear as a doublet of doublets due to coupling with the methine proton.

  • Methyl Protons (δ 2.2 and 2.3): The two methyl groups on the aromatic ring are in different chemical environments and are therefore expected to appear as two distinct singlets.

  • Exchangeable Protons: The protons of the amino and carboxylic acid groups are exchangeable and will likely appear as a broad singlet, the position of which is highly dependent on the solvent, concentration, and temperature. In D₂O, these signals would disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 175-C OOH
~ 138 - 142Aromatic C -CH₃ (x2)
~ 125 - 135Aromatic C -H (x3) & Aromatic C -C(H)
~ 50 - 55-C H(NH₂)
~ 40 - 45-C H₂COOH
~ 15 - 20Aromatic -C H₃ (x2)

Interpretation of Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~175): The carboxylic acid carbon is expected to be the most downfield signal.

  • Aromatic Carbons (δ ~125 - 142): The six carbons of the dimethylphenyl ring will give rise to several signals in this region. The carbons bearing the methyl groups will have distinct chemical shifts from those bearing protons.

  • Methine Carbon (δ ~50 - 55): The carbon attached to the amino group will appear in this range.

  • Methylene Carbon (δ ~40 - 45): The carbon of the CH₂ group will be found in this region.

  • Methyl Carbons (δ ~15 - 20): The two methyl carbons on the aromatic ring will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic functionalities.[3][4][5]

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200N-H stretchPrimary amine (-NH₂)
3300 - 2500 (broad)O-H stretchCarboxylic acid (-COOH)
~ 1710C=O stretchCarboxylic acid (-COOH)
~ 1600N-H bendPrimary amine (-NH₂)
1600, 1475C=C stretchAromatic ring
~ 1300C-O stretchCarboxylic acid (-COOH)
~ 1200C-N stretchAmine

Interpretation of Predicted IR Spectrum:

  • N-H and O-H Stretching Region (3400 - 2500 cm⁻¹): A broad band is expected in this region due to the O-H stretching of the carboxylic acid, which will likely overlap with the N-H stretching vibrations of the primary amine.

  • Carbonyl Stretch ( ~1710 cm⁻¹): A strong, sharp absorption band characteristic of the C=O double bond in the carboxylic acid group is a key diagnostic peak.

  • N-H Bending (~1600 cm⁻¹): The bending vibration of the N-H bonds in the primary amine is expected in this region.

  • Aromatic C=C Stretching (1600, 1475 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals, including C-O and C-N stretching, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be analyzed in either positive or negative ion mode.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion.

  • Tandem MS (MS/MS): To study the fragmentation pattern, the molecular ion can be selected and subjected to collision-induced dissociation (CID).[6][7]

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₁H₁₅NO₂. The predicted mass spectral data is as follows:

m/z (mass-to-charge ratio) Ion Notes
194.1181[M+H]⁺Protonated molecular ion (in positive mode)
192.0923[M-H]⁻Deprotonated molecular ion (in negative mode)
148.1072[M+H - HCOOH]⁺Loss of formic acid
133.0966[M+H - HCOOH - CH₃]⁺Subsequent loss of a methyl group
119.0861[C₉H₁₁]⁺Dimethylphenyl ethyl fragment

Interpretation of Predicted Mass Spectrum:

  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 194.1181. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed at m/z 192.0923. High-resolution mass spectrometry can confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation of amino acids is well-studied.[8][9][10] A common fragmentation pathway involves the loss of formic acid (HCOOH, 46 Da) from the protonated molecular ion. Another likely fragmentation is the cleavage of the C-C bond between the methine and methylene groups, leading to the formation of a stable benzylic carbocation.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]⁺ m/z = 194.12 Loss_HCOOH [M+H - HCOOH]⁺ m/z = 148.11 M_H->Loss_HCOOH - HCOOH Loss_NH3 [M+H - NH₃]⁺ m/z = 177.11 M_H->Loss_NH3 - NH₃ Fragment_119 [C₉H₁₁]⁺ m/z = 119.09 Loss_HCOOH->Fragment_119 - C₂H₃N

Caption: Predicted ESI-MS/MS fragmentation pathway for the protonated molecule.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide has detailed the expected NMR, IR, and MS data based on established chemical principles and data from analogous structures. By understanding the predicted spectral features and the underlying reasons for their appearance, researchers can confidently approach the analysis and confirmation of this and similar β-amino acids, facilitating their use in drug discovery and development.

References

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. Available from: [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548.
  • Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 3302-3312.
  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Available from: [Link]

  • Journal of the American Chemical Society. Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Available from: [Link]

  • Physical Chemistry Chemical Physics. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Available from: [Link]

  • PubMed. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available from: [Link]

  • Mtoz Biolabs. What Is Fragmentation Analysis in Mass Spectrometry?. Available from: [Link]

  • Medizinische Fakultät Münster. Amino acids. Available from: [Link]

  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Available from: [Link]

  • PubMed. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Available from: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

  • NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 3-Phenylpropionic acid. Available from: [Link]

  • PubChem. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Available from: [Link]

  • ResearchGate. On the Spectroscopic Analyses of Protein. Available from: [Link]

  • PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Available from: [Link]

  • Chegg.com. Solved 37. The NMR spectrum below is that of | Chegg.com. Available from: [Link]

  • Agilent. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Available from: [Link]

  • ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

  • Reddit. HNMR erythro-2 3-dibromo-3-phenylpropanoic acid. Available from: [Link]

  • PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Available from: [Link]

  • FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). Available from: [Link]

  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]

  • Wikipedia. Phenylalanine (data page). Available from: [Link]

  • Avantes USA. SPECTROSCOPIC TECHNIQUES FOR PROTEIN ANALYSIS. Available from: [Link]

  • PubChem. 3-Amino-3-(2-hydroxyphenyl)propanoic acid. Available from: [Link]

  • PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Available from: [Link]

  • PubChem. 3-Amino-3-(3-isopropoxyphenyl)propanoic acid. Available from: [Link]

Sources

A Technical Guide to the Diverse Biological Activities of Novel β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Advantage of β-Amino Acids

In the landscape of medicinal chemistry and drug development, the quest for novel scaffolds that confer enhanced therapeutic properties is perpetual. While α-amino acids are the fundamental building blocks of life, their structural isomers, β-amino acids, have emerged as a class of molecules with profound potential.[1][2][3][4] This guide provides a technical overview of the burgeoning field of β-amino acid derivatives, detailing their biological activities, the experimental workflows used to validate them, and their promise in addressing significant therapeutic challenges.

The α- vs. β-Distinction: A Subtle Shift with Major Consequences

The core structural difference between α- and β-amino acids is the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon (the first carbon after the carboxyl group). In β-amino acids, it is attached to the β-carbon (the second carbon). This seemingly minor alteration introduces an additional carbon atom into the backbone, a change that fundamentally alters the molecule's conformational possibilities and biological stability.

The Foldamer Concept: Enhanced Stability and Unique Conformations

One of the most compelling reasons for the growing interest in β-amino acids is their ability to form stable, well-defined secondary structures, known as foldamers.[1][5] Peptides constructed from β-amino acids (β-peptides) can adopt unique helical, hairpin, and sheet-like structures that are resistant to degradation by common proteolytic enzymes.[3][6] This intrinsic enzymatic stability translates to improved pharmacokinetic profiles, a critical advantage for therapeutic candidates.[1][3][7] The incorporation of β-amino acids into otherwise conventional peptides can increase potency and metabolic resilience, making them powerful tools in peptidomimetic design.[5][6][8]

Rationale for Exploring β-Amino Acid Derivatives in Drug Discovery

The unique structural and stability characteristics of β-amino acids provide a strong rationale for their exploration as therapeutic agents. They serve as vital building blocks for a wide range of pharmaceutical and agrochemical molecules.[1][3][5] Their derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and neuro-active properties, positioning them as a versatile scaffold for addressing diseases from infectious agents to complex neurodegenerative disorders.[1][3][4]

Key Therapeutic Areas and Biological Activities

The structural diversity achievable with β-amino acid derivatives has led to the discovery of compounds with potent activity across multiple therapeutic areas.

Antimicrobial Agents: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens necessitates the development of antimicrobials with novel mechanisms of action. β-Amino acid derivatives have shown significant promise in this domain.[9]

  • Antibacterial Activity : Novel thiazole derivatives incorporating a β-amino acid moiety have demonstrated potent and selective bactericidal activity, particularly against Gram-positive pathogens like Staphylococcus aureus.[10] Furthermore, certain β-amino acid derivatives have been identified as effective inhibitors of bacterial enzymes essential for cell wall synthesis, such as alanine racemase.[9] Several established quinolone antibiotics, including ofloxacin and norfloxacin, contain a β-amino acid structure, highlighting their utility in treating bacterial infections.[6]

  • Antifungal Activity : A number of β-amino acid derivatives have been synthesized and tested for their efficacy against pathogenic fungi.[1][3] Notably, specific derivatives have shown potent in vitro activity against Candida albicans, a common cause of opportunistic infections.[11][12] The natural compound cispentacin, an alicyclic β-amino acid, exhibits unique antifungal properties, and studies have shown that both the primary amino group and the carboxylic acid are essential for its potent activity.[13]

Anticancer Therapeutics: Targeting Malignant Cells

The development of selective and potent anticancer agents is a cornerstone of modern medicine. β-Amino acid derivatives have emerged as a promising class of compounds with diverse antitumor mechanisms.[1]

  • Induction of Apoptosis and Cell Cycle Arrest : Studies on amino acid hydroxyurea derivatives have shown they can induce cell cycle perturbations and apoptosis in metastatic colon cancer cell lines (SW620).[14] These effects are often dose-dependent, leading to an increase in programmed cell death.[14]

  • Broad-Spectrum Anticancer Activity : Synthetic small amphipathic β²,²-amino acid derivatives, originally designed based on antimicrobial peptide pharmacophores, have displayed significant anticancer potency.[15] One promising derivative showed high potency against 59 different human cancer cell lines, with IC₅₀ values in the sub-micromolar range for colon cancer, non-small cell lung cancer, melanoma, and leukemia cell lines.[15] Importantly, these compounds often exhibit low toxicity against non-cancerous cells, such as human red blood cells and lung fibroblasts, indicating a favorable therapeutic window.[15]

  • Mechanism of Action : A key mechanism identified for some anticancer β-amino acid derivatives is the inhibition of zinc-dependent histone deacetylases (HDACs).[14] HDACs are often overexpressed in colorectal cancer, and their inhibition can lead to cell cycle arrest and apoptosis, making them a valuable therapeutic target.[14]

Neuro-active Agents: Modulating Central Nervous System Pathways

Disorders of the central nervous system, particularly neurodegenerative diseases, present immense therapeutic challenges. β-Amino acid derivatives are being investigated for their potential to modulate key pathological pathways.

  • Role in Neurodegenerative Diseases : The cyanobacterial-produced β-amino acid derivative, α-amino-β-methylaminopropionic acid (BMAA), has been implicated in neurodegenerative conditions like Amyotrophic Lateral Sclerosis/Parkinson's Disease Complex (ALS/PDC).[16] In vitro studies show that BMAA can selectively injure motor neurons through excitotoxic mechanisms, including the activation of AMPA/kainate receptors, leading to increased intracellular calcium and reactive oxygen species (ROS) generation.[16]

  • Enzyme Inhibition in Alzheimer's Disease : Key enzymes in the pathology of Alzheimer's disease, such as β-secretase (BACE1) and γ-secretase, are primary therapeutic targets.[17][18] Inhibition of these enzymes can reduce the production of amyloid-β (Aβ) peptides, which form the characteristic plaques found in Alzheimer's brains.[8][18][19] Helical β-peptides have been identified as effective modulators of γ-secretase activity.[8]

Enzyme Inhibition and Receptor Modulation

The precise conformational control offered by β-amino acid scaffolds makes them excellent candidates for designing specific enzyme inhibitors and receptor ligands.

  • Antiviral Activity : Heterocyclic β-amino acid derivatives have been designed as inhibitors of viral enzymes. A notable target is influenza virus neuraminidase, an enzyme crucial for viral replication.[6][20] Pyrrolidine-based β-amino acid derivatives have been optimized to be significantly more potent than early lead compounds in cell culture assays against the influenza virus.[20]

  • Anti-inflammatory Effects : Certain isoxazole β-amino acid derivatives have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[6] This highlights their potential as anti-inflammatory agents.[1]

  • Inhibition of Protein-Protein Interactions : The stable, helix-like structures formed by β-peptides can mimic the α-helices often found at the interface of protein-protein interactions (PPIs).[21] This makes them ideal scaffolds for designing inhibitors of PPIs, which are implicated in numerous diseases but are notoriously difficult to target with small molecules.[8][21]

Experimental Workflows for Screening and Validation

A rigorous, systematic approach is required to identify and validate the biological activities of novel β-amino acid derivatives. The following section details validated, step-by-step protocols for assessing antimicrobial and anticancer potential.

Workflow for Antimicrobial Activity Assessment

The primary goal is to determine the potency of a compound against a microbial target while ensuring it is not broadly toxic to mammalian cells. This establishes a preliminary therapeutic index.

Antimicrobial_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Lead Advancement Compound β-Amino Acid Derivative Library MIC Determine Minimum Inhibitory Concentration (MIC) (Protocol 3.1.1) Compound->MIC Result1 Identify Potent Hits (Low MIC) MIC->Result1 Cytotox Assess Mammalian Cell Cytotoxicity (e.g., MTT Assay) (Protocol 3.1.2) Result1->Cytotox Result2 Calculate Selectivity Index (SI = CC50 / MIC) Cytotox->Result2 Lead Prioritize Compounds with High SI Result2->Lead Anticancer_Workflow cluster_0 Step 1: Antiproliferative Screening cluster_1 Step 2: Mechanism of Action cluster_2 Step 3: Target Identification Compound Test Derivatives Prolif In Vitro Proliferation Assay (Protocol 3.2.1) Compound->Prolif IC50 Determine IC50 Value Prolif->IC50 Flow Flow Cytometry Analysis (Protocol 3.2.2) IC50->Flow Apoptosis Quantify Apoptosis (Annexin V/PI Staining) Flow->Apoptosis CellCycle Analyze Cell Cycle Phases (Propidium Iodide Staining) Flow->CellCycle Mechanism Identify Molecular Targets (e.g., HDAC activity assay, Proteomics) Apoptosis->Mechanism CellCycle->Mechanism

Caption: Workflow for anticancer screening and validation.

Causality: This initial screen quantifies the dose-dependent effect of the derivatives on the growth of a specific cancer cell line, yielding the half-maximal inhibitory concentration (IC₅₀).

  • Cell Seeding: Seed a human cancer cell line (e.g., SW620 for colon cancer, Ramos for Burkitt's lymphoma) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Application: Treat the cells with a range of concentrations of the β-amino acid derivatives prepared by serial dilution. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Quantify cell viability using a suitable method, such as the MTT assay (as described in 3.1.2) or a resazurin-based assay.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: A known clinical anticancer drug (e.g., doxorubicin) should be used as a positive control to confirm the sensitivity of the cell line and the validity of the assay setup.

Causality: Once a compound shows antiproliferative activity, it is crucial to understand how it is stopping growth. This protocol distinguishes between cytostatic (cell cycle arrest) and cytotoxic (apoptosis/necrosis) effects.

  • Cell Treatment: Culture the selected cancer cell line in larger format plates (e.g., 6-well plates) and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

  • Staining for Apoptosis: For apoptosis analysis, wash the cells and resuspend them in an Annexin V binding buffer. Add FITC-conjugated Annexin V (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).

  • Staining for Cell Cycle: For cell cycle analysis, fix the cells in cold 70% ethanol. Prior to analysis, wash the cells and treat them with RNase A, then stain the DNA with PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the populations in four quadrants (live, early apoptotic, late apoptotic, necrotic). For cell cycle, quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Interpretation: An increase in the Annexin V positive population indicates apoptosis induction. [14]An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest at that checkpoint. [14]

Data Synthesis and Structure-Activity Insights

Systematic analysis of screening data allows for the development of Structure-Activity Relationships (SAR), guiding the design of more potent and selective derivatives.

Table: Summary of Biological Activities of Representative β-Amino Acid Derivatives
Derivative ClassTarget/ActivityRepresentative Compound(s)Potency (MIC/IC₅₀)Key Findings & Reference
Thiazole-β-Amino AcidsAntibacterial (Gram-positive)Compound 2a-c 1–64 µg/mLPotent and selective bactericidal activity against pathogens like S. aureus. [10]
Amphipathic β²,²-Amino AcidsAnticancer (Broad-spectrum)5c 0.32–3.89 µMActive against 59 cancer cell lines with low hemolytic activity. [15]
Hydroxyurea-β-Amino AcidsAnticancer (Colon) / HDACiBOU ~50 µMInduces apoptosis and cell cycle arrest via HDAC inhibition. [14]
Pyrrolidine-β-Amino AcidsAntiviral (Influenza)Optimized Pyrrolidine~2 µM (in cell assay)Potent neuraminidase inhibitor. [20]
Alicyclic β-Amino AcidsAntifungal (C. albicans)Cispentacin Not specifiedBoth amino and carboxyl groups are essential for activity. [13]
The Role of Side Chains and Stereochemistry in Potency and Selectivity

SAR studies consistently reveal that the nature of the side chains and the stereochemistry of the β-amino acid core are critical determinants of biological activity. For antifungal β-amino acids, a steep SAR is often observed, where small modifications to the structure can lead to a complete loss of activity. [11]For instance, in the antifungal cispentacin, the specific stereochemistry of the (1R,2S)-isomer is required for its activity against C. albicans, while other diastereomers are inactive. [13]This underscores the importance of asymmetric synthesis to produce enantiomerically pure compounds for biological evaluation.

Future Perspectives and Conclusion

The field of β-amino acid derivatives is rich with opportunity, but also faces challenges that must be addressed to translate promising lab findings into clinical realities.

Overcoming Challenges: Bioavailability and Synthesis

While β-peptides offer enhanced stability, their oral bioavailability can still be a hurdle. Research into formulation strategies and the design of smaller, more drug-like derivatives is ongoing. [6][7]The synthesis of stereochemically pure β-amino acids can be complex, requiring sophisticated asymmetric synthesis methods to control the two adjacent stereocenters. [13]

The Promise of β-Peptides and Hybrid Molecules

The ability of β-peptides to form stable secondary structures makes them exceptional tools for targeting challenging biological interfaces, such as protein-protein interactions. [21]Furthermore, the creation of hybrid molecules that combine a β-amino acid scaffold with other biologically active moieties (e.g., heterocycles, fatty acids) has been shown to yield compounds with potent anticancer and antimicrobial activities. [6]

Concluding Remarks

β-Amino acid derivatives represent a versatile and powerful platform in modern drug discovery. Their unique structural properties confer enhanced enzymatic stability and allow for the creation of novel conformations that can interact with a wide array of biological targets. [1][3]From combating drug-resistant bacteria and fungi to inducing apoptosis in cancer cells and modulating key enzymes in neurodegenerative disease, the therapeutic potential of these compounds is vast. Continued exploration, guided by rigorous experimental validation and insightful SAR studies, will undoubtedly unlock new and effective treatments for a host of human diseases.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307.
  • Riaz, N. N., et al. (2017). Biological Applications of β-amino acids and its derivatives.
  • Malūkaitė, D., et al. (n.d.).
  • Unknown Author. (n.d.). Structures of N-heterocyclic β-amino acids that act as enzyme inhibitors.
  • Sagan, J., et al. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.
  • Nielsen, P. F., et al. (2012).
  • Enders, D., et al. (n.d.). Novel antifungal beta-amino acids: synthesis and activity against Candida albicans. PubMed.
  • Stoll, V., et al. (n.d.). Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase. PMC.
  • Fazal-ur-Rehman, M. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. IJLSSR.
  • Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher.
  • Pospisil, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.
  • Fülöp, L., et al. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Kritzer, J. A., et al. (n.d.). β-Peptides as inhibitors of protein–protein interactions. PMC - NIH.
  • Hariton, A., et al. (2009). Bioavailability of Beta-Amino Acid and C-terminally Derived PK/PBAN Analogs. PubMed.
  • Glover, W. B., et al. (n.d.). Does α-Amino-β-methylaminopropionic Acid (BMAA)
  • Markovic, J., et al. (2013).
  • Unknown Author. (n.d.). Use of peptides for the manufacture of a composition for the treatment of neurodegenerative diseases.
  • Fazal-ur-Rehman, M. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. Index Copernicus.
  • Kafarski, P., et al. (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC - NIH.
  • Fazal-ur-Rehman, M. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. Unknown Source.
  • Cighir, T., et al. (n.d.).
  • Pervez, S., et al. (n.d.). Recent Advances in the Treatment of Neurodegenerative Diseases Based on GSH Delivery Systems. PMC - PubMed Central.
  • Al-Hussain, S. A., et al. (n.d.).
  • Pop, O. L., et al. (2022). Protein and Gene Delivery Systems for Neurodegenerative Disorders: Where Do We Stand Today? PubMed Central.

Sources

In silico modeling of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: In Silico Modeling of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid Interactions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive, methodology-driven framework for the in silico investigation of this compound. As a structural analog of γ-aminobutyric acid (GABA), this compound holds therapeutic potential as a modulator of the central nervous system. Before committing to resource-intensive preclinical studies, in silico modeling offers a powerful, cost-effective strategy to predict molecular interactions, assess binding stability, and generate testable hypotheses. This document moves beyond a simple checklist of procedures, instead focusing on the causal rationale behind each computational step. It is designed to equip researchers with a robust, self-validating workflow for molecular docking and molecular dynamics simulations, grounded in authoritative scientific principles to ensure the integrity and reliability of the generated data.

Introduction: A Rationale for Predictive Modeling

This compound belongs to a class of compounds known as GABA analogs. Its core structure suggests a likely interaction with key proteins in the GABAergic system, which is the primary inhibitory neurotransmitter system in the mammalian brain.[1] This system is a critical therapeutic target for a range of neurological and psychiatric disorders.[1]

In the modern drug discovery pipeline, in silico techniques are indispensable. They form a crucial bridge between initial compound design and physical experimentation, allowing for the rapid screening of interactions and the prioritization of lead candidates. By simulating the binding of our compound to a putative biological target, we can elucidate its binding mode, estimate its affinity, and understand the dynamic stability of the ligand-receptor complex at an atomic level. This guide presents a validated workflow, not as a rigid template, but as a logical and adaptable framework for rigorous computational analysis.

Foundational Phase: Ligand and Target Preparation

The axiom of "garbage in, garbage out" is particularly true for computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of both the ligand and its biological target.

Ligand Structure Generation and Optimization

An accurate three-dimensional representation of this compound is a non-negotiable prerequisite.

Protocol 2.1: Ligand Preparation Workflow

  • 2D Structure Definition: The canonical SMILES string or a 2D drawing of the molecule is created using a chemical sketcher like MarvinSketch or ChemDraw.

  • Conversion to 3D: The 2D representation is converted into a 3D structure.

  • Protonation State Assignment: The pKa of the ionizable groups (the carboxylic acid and the primary amine) is predicted. At a physiological pH of ~7.4, the molecule will exist predominantly in its zwitterionic form. This step is critical for correctly modeling electrostatic interactions.

  • Energy Minimization: The initial 3D conformer is subjected to energy minimization using a robust force field, such as the Merck Molecular Force Field 94 (MMFF94). This process refines the geometry to a low-energy, sterically favorable conformation.

  • Partial Charge Calculation: Atomic partial charges are calculated. The Gasteiger-Marsili method is a widely accepted and computationally efficient algorithm for this purpose, ensuring a realistic electrostatic potential.

Target Identification and Structural Preparation

Based on its structural similarity to GABA, the most plausible biological target is a GABA receptor. For this guide, we will select the GABA-A receptor, a ligand-gated ion channel, as our primary target.

Protocol 2.2: Target Preparation Workflow

  • Structure Acquisition: A high-resolution 3D structure of the human GABA-A receptor is obtained from the RCSB Protein Data Bank (PDB). A structure co-crystallized with a known ligand is highly preferred as it provides experimental validation of the binding site.

  • Initial Cleaning: The raw PDB file is processed to remove non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This ensures the simulation focuses only on the protein and our compound of interest.

  • Structural Refinement:

    • Add Hydrogens: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added.

    • Assign Protonation States: The protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) are assigned based on a physiological pH of 7.4.

    • Repair Missing Residues: Any missing side chains or loops in the protein structure are modeled in using tools like MODELLER or the SWISS-MODEL server to ensure a complete and valid protein model.

  • Energy Minimization: The prepared protein structure is subjected to a brief energy minimization to relax any steric clashes introduced during the preparation steps.

Molecular Docking: A Static Prediction of Binding

Molecular docking serves as the first computational pass to predict the most probable binding pose of the ligand within the receptor's active site and to provide an initial estimate of binding affinity.

The Causality Behind Docking

The goal of docking is to perform a conformational search that finds the lowest-energy binding mode. We utilize software like AutoDock Vina, which employs a Lamarckian genetic algorithm. This approach balances a global search of the ligand's rotational and translational freedom with a local search for energy minima, providing an efficient yet robust exploration of possible binding poses.

Protocol 3.1: Molecular Docking

  • Binding Site Definition: A 3D grid, or "docking box," is defined around the putative binding site on the GABA-A receptor. The dimensions of this box must be sufficient to allow the ligand complete rotational and translational freedom within the site.

  • Execution of Docking: The prepared ligand and receptor files are used as input for the docking software. An "exhaustiveness" parameter is set to control the computational effort dedicated to the conformational search.

  • Analysis of Results: The software outputs a series of binding poses, ranked by a scoring function (e.g., kcal/mol). The top-ranked poses are visually inspected to assess their chemical and biological plausibility. Key interactions to look for include:

    • Hydrogen bonds with polar residues.

    • Hydrophobic interactions with non-polar residues.

    • Salt bridges between the ligand's charged groups and oppositely charged residues in the receptor.

Data Presentation

The quantitative output from a docking simulation is best summarized in a table.

Table 1: Representative Molecular Docking Results

Binding Pose RankDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
1-9.2Tyr97, Arg119, Phe200H-Bond, Salt Bridge, Pi-Pi Stacking
2-8.8Tyr97, Ser156, Leu198H-Bond, Hydrophobic
3-8.5Arg119, Thr202, Tyr205Salt Bridge, H-Bond

Molecular Dynamics (MD) Simulation: A Dynamic View of Interaction

A significant limitation of molecular docking is that it provides a static, time-independent snapshot. Biological systems, however, are inherently dynamic. MD simulations address this by modeling the atomic motions of the ligand-receptor complex over time, providing critical insights into the stability of the binding pose and the energetics of the interaction.

The Rationale for Simulating Motion

By solving Newton's equations of motion for every atom in the system, MD simulations, often performed with powerful software packages like GROMACS or AMBER, allow us to observe the complex "breathe." This reveals whether the initial docked pose is stable or if the ligand shifts to an alternative conformation, providing a much more realistic and rigorous assessment of binding.

Protocol 4.2: MD Simulation Workflow

  • System Setup:

    • The highest-ranked, plausible docked complex is selected as the starting point.

    • The complex is placed in a periodic box and solvated with a realistic water model (e.g., TIP3P).

    • Ions (Na+ and Cl-) are added to neutralize the system's net charge and mimic a physiological salt concentration (~0.15 M).

  • Energy Minimization: The entire solvated system undergoes energy minimization to remove any steric clashes, particularly between the solvent and the complex.

  • System Equilibration: This is a critical two-step process to prepare the system for the production simulation.

    • NVT Ensemble (Canonical): The system is gradually heated to the target temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein.

    • NPT Ensemble (Isothermal-Isobaric): The system is further equilibrated at the target temperature and pressure (1 atm), allowing the density of the box to stabilize.

  • Production MD: The simulation is run for a significant period (e.g., 100-200 nanoseconds), during which the trajectory data (atomic positions, velocities, and energies over time) is saved.

  • Trajectory Analysis: The raw trajectory is analyzed to extract meaningful biophysical data.

Data Presentation

Key metrics from the MD trajectory analysis provide quantitative measures of stability and interaction.

Table 2: Representative MD Simulation Analysis Summary

MetricAverage ValueInterpretation
Protein Backbone RMSD1.8 ÅIndicates the overall protein structure is stable and does not undergo major conformational changes.
Ligand RMSD (relative to protein)1.2 ÅShows the ligand remains stably bound within the binding pocket throughout the simulation.
Intermolecular Hydrogen Bonds3.1Quantifies the persistent hydrogen bonding network that contributes to binding affinity.
MM/PBSA Binding Free Energy-55.7 kcal/molA more accurate estimation of binding free energy, accounting for solvation effects.

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex computational workflows and their biological context.

InSilicoDrugDiscoveryWorkflow cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking cluster_md Phase 3: Molecular Dynamics cluster_analysis Phase 4: Analysis LigandPrep Ligand Preparation (3D, Charges) DockingRun Molecular Docking (AutoDock Vina) LigandPrep->DockingRun TargetPrep Target Preparation (PDB Cleanup) GridDef Binding Site Definition TargetPrep->GridDef GridDef->DockingRun PoseAnalysis Pose Analysis & Selection DockingRun->PoseAnalysis SystemSetup System Solvation & Ionization PoseAnalysis->SystemSetup Equilibration Equilibration (NVT & NPT) SystemSetup->Equilibration ProductionMD Production MD Run (100ns) Equilibration->ProductionMD TrajectoryAnalysis Trajectory Analysis (RMSD, H-Bonds) ProductionMD->TrajectoryAnalysis BindingEnergy Binding Free Energy (MM/PBSA) TrajectoryAnalysis->BindingEnergy Hypothesis Hypothesis Generation BindingEnergy->Hypothesis

Caption: High-level workflow for in silico ligand-protein interaction analysis.

GABASignaling Ligand 3-Amino-3-(2,3-dimethylphenyl) propanoic acid Receptor GABA-A Receptor Ligand->Receptor Binding & Agonism Channel Ion Channel Opening Receptor->Channel IonInflux Chloride Ion (Cl-) Influx Channel->IonInflux Hyperpolarization Membrane Hyperpolarization IonInflux->Hyperpolarization Response Reduced Neuronal Excitability (Inhibitory Effect) Hyperpolarization->Response

Caption: Simplified signaling pathway for GABA-A receptor agonism.

Conclusion and Forward-Looking Strategy

This guide has detailed a multi-step in silico methodology to predict and analyze the interactions of this compound with its putative target, the GABA-A receptor. The workflow, progressing from static docking to dynamic simulation, provides a layered and increasingly accurate picture of the molecular binding event.

The results generated through this process are not an endpoint. Rather, they are a powerful starting point, providing concrete, data-driven hypotheses that can be directly tested and validated through focused in vitro experiments, such as radioligand binding assays or electrophysiological studies. This synergy between computational prediction and experimental validation represents the cornerstone of modern, efficient drug discovery.

References

  • RCSB Protein Data Bank (PDB). Source for 3D structural data of proteins. [Link]

  • AutoDock Vina. A widely used open-source program for molecular docking. The Scripps Research Institute. [Link]

  • GROMACS. A versatile package to perform molecular dynamics. The GROMACS development team. [Link]

  • AMBER. A suite of biomolecular simulation programs. University of California, San Francisco. [Link]

  • PubChem. A public repository of chemical substance information. National Center for Biotechnology Information. [Link]

  • Marvin Suite. A chemically intelligent desktop toolkit for drawing and visualizing molecules. ChemAxon. [Link]

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry, 17(5‐6), 490-519. [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

  • Kollman, P. A., et al. (2000). Calculating structures and free energies of complex molecules: combining molecular mechanics and continuum models (MM/PBSA). Accounts of chemical research, 33(12), 889-897. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Profile of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(2,3-dimethylphenyl)propanoic acid is a β-amino acid derivative containing a substituted aromatic moiety. As with any new chemical entity (NCE) intended for pharmaceutical development, a comprehensive understanding of its intrinsic stability and degradation profile is a regulatory necessity and a scientific prerequisite.[1] This knowledge is fundamental to developing a robust formulation, establishing appropriate storage conditions, defining a re-test period or shelf-life, and ensuring patient safety.[2]

This guide provides a detailed framework for systematically evaluating the stability and degradation pathways of this specific molecule. Lacking extensive public data on this compound, this document outlines the authoritative, field-proven methodologies that a development scientist would employ. We will proceed from foundational physicochemical characterization to a full, ICH-compliant forced degradation study, culminating in the development of a stability-indicating analytical method (SIAM). The causality behind each experimental choice is explained, reflecting a science-driven approach to drug development.

Part 1: Physicochemical Foundation and Intrinsic Stability Assessment

The structure of this compound—possessing an acidic carboxylic group, a basic amino group, and a lipophilic dimethylphenyl ring—dictates its physicochemical behavior and inherent stability.

  • Ionization and Solubility: The presence of both acidic (pKa ~4-5 for the carboxylic acid) and basic (pKa ~9-10 for the amino group) functional groups means the molecule's net charge and, consequently, its aqueous solubility will be highly pH-dependent. Characterizing the pKa values is the first critical step, as it informs the pH for analytical mobile phases and formulation buffers.

  • Structural Liabilities:

    • Amino Acid Core: The β-amino acid structure is susceptible to deamination and decarboxylation, particularly under thermal stress.[3]

    • Aromatic Ring: The 2,3-dimethylphenyl ring acts as a chromophore, making the molecule susceptible to photodegradation.[4][5] This aromatic system can also be a target for oxidative attack.

    • Amine and Carboxylic Acid Groups: These functional groups are primary sites for hydrolytic reactions, especially at pH extremes.[]

A foundational step is to determine these properties experimentally to guide the design of subsequent stress studies.

Part 2: Forced Degradation Studies: A Systematic Approach

Forced degradation, or stress testing, is the cornerstone of stability analysis. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1] The internationally recognized framework for this is the ICH Q1A(R2) guideline.[2][7] The objective is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradants without generating secondary or tertiary products that are irrelevant to real-world storage.[7][8]

Experimental Workflow for Forced Degradation

The following diagram outlines the systematic workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis DS Drug Substance (API) Soln API Solution (e.g., 1 mg/mL in Acetonitrile:Water) DS->Soln Heat Thermal (Solid State) (e.g., 105°C) DS->Heat Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Soln->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Soln->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Soln->Ox Light Photolytic (ICH Q1B) (Solid & Solution) Soln->Light Analysis Analyze via Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Compare Compare stressed samples to control Analysis->Compare Control Unstressed Control Sample Control->Compare ID Identify & Characterize Degradation Products Compare->ID

Caption: Workflow for ICH-compliant forced degradation studies.

Detailed Protocols for Stress Conditions

The following protocols are starting points and should be adjusted based on the observed stability of the molecule to achieve the target 5-20% degradation.

Table 1: Forced Degradation Experimental Protocols

Stress ConditionProtocolRationale & Potential Degradation
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).2. Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.3. Heat at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.4. Neutralize aliquots with an equivalent amount of NaOH before analysis.[9]The acidic environment challenges the stability of the amino and carboxylic acid groups. Potential pathways include deamination or other rearrangements.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of the API as above.2. Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.3. Heat at 60°C. Withdraw aliquots at timed intervals.4. Neutralize aliquots with an equivalent amount of HCl before analysis.[9]Alkaline conditions can catalyze hydrolysis and β-elimination reactions.[10] It also provides insight into potential oxidative degradation pathways that can be base-mediated.[11]
Oxidation 1. Prepare a 1 mg/mL solution of the API.2. Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.3. Store at room temperature, protected from light. Withdraw aliquots at 6, 12, 24, and 48 hours.H₂O₂ mimics oxidative stress. The amine group and the electron-rich dimethylphenyl ring are potential sites of oxidation, leading to N-oxides or hydroxylated aromatic species.[12]
Thermal Degradation 1. Place a thin layer of the solid API in a vial.2. Heat in a calibrated oven at 105°C for 24 hours (or in 10°C increments above accelerated testing conditions).[2]3. Dissolve samples at appropriate time points for analysis.Dry heat provides energy for solid-state degradations. For aromatic amino acids, this can lead to decarboxylation and fragmentation of the side chain.[13][14][15]
Photodegradation 1. Expose both solid API and a 1 mg/mL solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).2. Run a parallel control sample protected from light.The aromatic ring acts as a chromophore that absorbs UV/Vis light, potentially leading to photo-oxidation, photo-addition, or ring cleavage.[4][16]

Part 3: Development of a Stability-Indicating Analytical Method (SIAM)

A validated stability-indicating method is an analytical procedure that can accurately measure the decrease in the active pharmaceutical ingredient (API) content due to degradation.[17] It must be able to separate the API from its degradation products, process impurities, and excipients.[18] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[9][19]

SIAM Development and Validation Workflow

Caption: Workflow for SIAM development and validation.

Recommended HPLC-UV/MS Method Parameters
  • Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 2.7 µm particle size) provides excellent resolving power for small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures the amino and carboxylic acid groups are consistently protonated, leading to sharp, reproducible peaks.[18]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A shallow gradient (e.g., 5% to 95% B over 20 minutes) is recommended to ensure the separation of the main peak from potentially more polar or less polar degradants.[19]

  • Detection:

    • UV Detector: Set at the λmax of the 2,3-dimethylphenyl chromophore, and also monitor a broad wavelength (e.g., 200-400 nm) with a photodiode array (PDA) detector to assess peak purity.

    • Mass Spectrometer (MS): An in-line MS detector is invaluable for identifying degradation products by providing mass-to-charge ratio (m/z) data, which aids in structural elucidation.[19]

Part 4: Predicted Degradation Profile and Pathway Elucidation

Based on the known chemistry of β-amino acids and substituted aromatic rings, we can predict the likely degradation pathways for this compound.

Hypothesized Degradation Pathways

The diagram below illustrates the most probable primary degradation routes. The exact products must be confirmed by structural elucidation techniques (e.g., LC-MS/MS, NMR) on the fractions collected from the forced degradation studies.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound C₁₂H₁₇NO₂ Oxidation N-Oxide or Ring Hydroxylation Stress: Oxidation (H₂O₂) Parent->Oxidation Oxidative Stress Decarboxylation 2-(2,3-Dimethylphenyl)ethan-1-amine Stress: Thermal Parent->Decarboxylation Thermal Stress Deamination 3-(2,3-Dimethylphenyl)propenoic acid Stress: Hydrolysis/Thermal Parent->Deamination Hydrolytic/Thermal Stress Photolysis Ring Cleavage/Addition Products Stress: Photolytic Parent->Photolysis Photolytic Stress

Caption: Hypothesized degradation pathways for the target molecule.

Summary of Expected Stability Profile

Table 2: Predicted Stability and Degradation Summary

Stress ConditionPredicted StabilityMajor Predicted Degradation Pathway(s)
Acid Hydrolysis Likely stable to mild acid; degradation may occur under harsh conditions (high temp, high molarity).Deamination.
Base Hydrolysis Moderately stable; likely less stable than in acidic conditions.Deamination, β-Elimination.
Oxidation Susceptible.Oxidation of the amine to an N-oxide; hydroxylation of the aromatic ring.
Thermal Susceptible, especially at temperatures >100°C in solid state.Decarboxylation is a primary pathway for amino acids.[3]
Photolytic Susceptible due to the aromatic chromophore.Photo-oxidation, formation of photo-adducts, or potential ring cleavage.[4]

Conclusion

The stability and degradation profile of this compound can be comprehensively determined through a systematic, science-driven approach grounded in ICH guidelines. This process begins with fundamental physicochemical characterization, proceeds through rigorous forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress, and is enabled by the development of a specific and robust stability-indicating analytical method. The predicted pathways—including deamination, decarboxylation, oxidation, and photolysis—provide a clear roadmap for what to expect during analysis. Executing this framework will generate the critical data package required for regulatory submission and will provide the essential insights needed to ensure the development of a safe, effective, and stable drug product.

References

  • ICH. (2025).
  • Kato, S., Kurata, T., & Fujimaki, M. (1971). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 35(13), 2106-2112.
  • Teasdale, A., et al. (n.d.).
  • J-Stage. (1971). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 35(13), 2106-2112.
  • Taylor & Francis Online. (1971). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 35(13).
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • Resolve Mass Laboratories. (2025).
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Gáspár, A., & András, C. (2017).
  • Oxford Academic. (1971). Thermal Degradation of Aromatic Amino Acids. Bioscience, Biotechnology, and Biochemistry, 35(13), 2106-2112.
  • Al-Lal, A. M., et al. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Biomass Conversion and Biorefinery.
  • PubChem. (n.d.). β-alanine degradation | Pathway.
  • BenchChem. (n.d.).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Ramos, J. A. R., et al. (2019). Protein hydrolysis and fermentation under methanogenic and acidifying conditions. Biotechnology for Biofuels, 12, 245.
  • The Royal Society of Chemistry. (n.d.).
  • Eagle. (2018).
  • ResearchGate. (n.d.). Degradation pathway for branched-chain amino acids (BCAA).
  • BOC Sciences. (n.d.). Hydrolysis of Proteins: Breaking Down to Amino Acids.
  • Impactfactor. (2025).
  • Li, M., et al. (2026). The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals. Drug Design, Development and Therapy.
  • IJCRT.org. (2023). Stability Indicating Assay Method.
  • Biology LibreTexts. (2025). 18.
  • Veeprho. (2020).
  • Brandstetter, M., et al. (2021). Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(18), 3800-3814.
  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223.
  • ACS Publications. (n.d.). Chemical Reviews Journal.
  • CRC Press. (2019). Degradation of Aromatic Compounds and their Conversion into Useful Energy by Bacteria.
  • ResearchG
  • Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis.
  • BLD Pharm. (n.d.). This compound.
  • Al-Azzawi, A., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
  • PubChem. (n.d.). (3S)-3-Amino-3-(2-methylphenyl)propanoic acid.
  • ResearchGate. (2025). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II).
  • de Souza, J. C., et al. (2022).
  • Sigma-Aldrich. (n.d.). 3-Amino-3-(4-ethylphenyl)propanoic acid.
  • Moof University. (2016). Amino Acid Oxidation Pathways (Part 7 of 10) - Amino Acids Degraded to Succinyl-CoA. YouTube.
  • PubChem. (n.d.). 3-Amino-3-(3-amino-2-methylphenyl)propanoic acid.

Sources

Solubility of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid in Different Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound. Given the critical role of solubility in a drug candidate's lifecycle—from discovery to formulation—this document outlines the foundational principles, key experimental protocols, and data interpretation necessary for a thorough solubility assessment.

Introduction: The Criticality of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, poor solubility can lead to a cascade of developmental challenges, including suboptimal bioavailability, erratic dosing, and difficulties in formulation.[1][2] Therefore, a comprehensive understanding of its solubility profile in various solvents is not merely a characterization step but a critical predictive tool for its therapeutic potential and manufacturability.[3][4]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, a compound with both amine and carboxylic acid functionalities, suggesting a zwitterionic nature and pH-dependent solubility.[5]

Foundational Principles: Factors Governing Solubility

The solubility of this compound is governed by a complex interplay of its physicochemical properties and the characteristics of the solvent. A nuanced understanding of these factors is essential for designing robust experiments and interpreting the resulting data.

Key Influencing Factors:

  • pH: As an amino acid derivative, the ionization state of the amino and carboxylic acid groups is highly dependent on the pH of the solution.[5] At its isoelectric point (pI), the pH at which the net charge is zero, the compound will exhibit its minimum solubility due to strong intermolecular ionic interactions.[5] Adjusting the pH away from the pI is expected to significantly increase solubility.

  • Solvent Polarity: The principle of "like dissolves like" is fundamental.[6][7] Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are more effective for nonpolar solutes. The dimethylphenyl group in the target molecule introduces significant lipophilicity, suggesting that a range of solvents with varying polarities should be investigated.[5]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[6][7][8] However, this relationship is not universal and must be determined experimentally.

  • Molecular Size and Structure: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[6] The crystalline form (polymorphism) of the solid can also significantly impact solubility.

  • Presence of Cosolvents and Excipients: In formulation development, cosolvents are often used to enhance the solubility of poorly soluble drugs. The interaction of this compound with common pharmaceutical excipients should also be considered.

Strategic Solvent Selection for Pharmaceutical Development

The choice of solvents for solubility screening should be strategic, reflecting the intended application of the data. Solvents are critical not only for determining intrinsic solubility but also for synthesis, purification, and formulation.[3][4] Key considerations for solvent selection include:

  • Safety and Toxicity: Solvents with known toxicity to humans should be avoided, especially in later stages of drug development.[9]

  • Environmental Impact: The environmental fate and disposal of solvents are increasingly important considerations.[9][10]

  • Regulatory Acceptance: Regulatory bodies like the ICH provide guidelines on acceptable residual solvent levels in pharmaceutical products.[3]

  • Chemical Compatibility: The solvent must be inert and not react with the solute.[3]

Recommended Solvent Classes for Screening:

A practical approach to solvent selection involves choosing representatives from different classes based on their polarity and hydrogen bonding capabilities.

Solvent ClassRecommended SolventsRationale
Aqueous Buffers pH 1.2, 4.5, 6.8, 7.4, 9.0To determine the pH-solubility profile, which is critical for predicting oral absorption.[11][12]
Polar Protic Water, Ethanol, Methanol, IsopropanolCommonly used in formulations and synthesis; capable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHigh solubilizing power, often used for stock solutions in biological assays.[5]
Nonpolar/Slightly Polar Dichloromethane, Toluene, Ethyl AcetateRelevant for synthetic chemistry and understanding lipophilic character.
Biorelevant Media Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF)To better predict in vivo solubility and absorption.[13][14]

Experimental Determination of Solubility: Protocols and Methodologies

Two primary types of solubility measurements are relevant in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given set of conditions. The shake-flask method is the most reliable and widely accepted technique for this determination.[15][16]

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Phase Separation & Analysis A Weigh excess solid API into vials B Add a precise volume of the selected solvent/buffer A->B C Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation B->C D Allow to equilibrate for an extended period (24-72 hours) C->D E Separate undissolved solid (centrifugation or filtration) D->E F Carefully collect the supernatant E->F G Quantify the concentration of the dissolved API in the supernatant (e.g., HPLC-UV, LC-MS) F->G H Verify the pH of the remaining solution G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Thermodynamic Solubility:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.[15]

  • Solvent Addition: Add a known volume of the desired solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 72 hours. The long incubation time is necessary to ensure equilibrium is reached, especially for poorly soluble compounds.[13][15]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][17] A calibration curve with known concentrations of the compound is used for accurate quantification.

  • pH Measurement: For buffered solutions, the pH should be measured at the end of the experiment to ensure it has not shifted significantly.[15]

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is often measured in early drug discovery due to its high-throughput nature. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[17][18][19]

Experimental Workflow: Kinetic Solubility Assay

G cluster_prep Preparation cluster_precipitation Precipitation & Incubation cluster_analysis Analysis A Prepare a high-concentration stock solution in DMSO B Dispense the stock solution into a microtiter plate A->B C Add aqueous buffer to induce precipitation B->C D Incubate for a short period (e.g., 1-2 hours) with shaking C->D E Measure the amount of precipitate (Nephelometry) or the amount remaining in solution after filtration (UV, LC-MS) D->E

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol for Kinetic Solubility (Direct UV Method):

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[18][20]

  • Dilution: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Precipitation: Add the aqueous buffer of interest to the wells to achieve the desired final concentration. The sudden change in solvent composition will cause the compound to precipitate if its solubility limit is exceeded.[20]

  • Incubation: Incubate the plate for a defined period (typically 1-2 hours) at room temperature with shaking.[17]

  • Filtration: Filter the solution through a filter plate to remove any precipitated compound.

  • Quantification: Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a standard curve prepared in the same DMSO/buffer mixture.[20]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C

Solvent/BufferpHSolubility (µg/mL)Solubility (mM)Method
0.1 N HCl1.2>1000>5.23Shake-Flask
Acetate Buffer4.51500.78Shake-Flask
Phosphate Buffer6.8250.13Shake-Flask
Phosphate Buffered Saline (PBS)7.4300.16Shake-Flask
Borate Buffer9.0>1000>5.23Shake-Flask
Water~7.0450.24Shake-Flask
EthanolN/A5002.61Shake-Flask
DMSON/A>20000>104.59Shake-Flask

Interpretation:

The hypothetical data in Table 1 illustrates the expected pH-dependent solubility profile. The low solubility around neutral pH (6.8-7.4) and high solubility at acidic (pH 1.2) and basic (pH 9.0) conditions are characteristic of a zwitterionic compound. This profile is crucial for predicting its behavior in the gastrointestinal tract. The higher solubility in organic solvents like ethanol and DMSO indicates its partial lipophilic character.

Conclusion and Future Directions

This guide provides a robust framework for determining the solubility of this compound. By systematically applying the principles of solvent selection and executing the detailed protocols for thermodynamic and kinetic solubility, researchers can generate high-quality, decision-enabling data. This information is fundamental for guiding medicinal chemistry efforts, selecting appropriate formulations for in vivo studies, and ultimately, advancing a promising compound through the drug development pipeline.

References

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. ADME Solubility Assay.
  • Journal of Medicinal Chemistry. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?
  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
  • Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • AAT Bioquest. (2022, April 18).
  • PubMed. In vitro solubility assays in drug discovery.
  • Domainex. Thermodynamic Solubility Assay.
  • BYJU'S. Factors Affecting Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • GeeksforGeeks. (2021, September 16). Factors affecting Solubility.
  • amofor. (2023, December 21).
  • Royal Society of Chemistry. (2026, January 2).
  • World Health Organiz
  • PubMed. (2018, February 6).
  • Benchchem. troubleshooting poor solubility of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.

Sources

An In-depth Technical Guide to 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid (CAS Number: 412925-12-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block in Medicinal Chemistry

3-Amino-3-(2,3-dimethylphenyl)propanoic acid, a substituted β-amino acid, represents a crucial chiral building block in the landscape of modern drug discovery and development. Its structural motif, featuring a sterically hindered phenyl ring and a reactive propanoic acid chain, offers a unique scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and commercial availability, serving as a vital resource for researchers navigating the intricate path of pharmaceutical innovation.

Core Chemical and Physical Properties

PropertyValueSource
CAS Number 412925-12-3N/A
Molecular Formula C₁₁H₁₅NO₂N/A
Molecular Weight 193.24 g/mol N/A
IUPAC Name This compoundN/A
Appearance White to off-white solid/powder (typical)N/A
Purity Typically >95% (commercially available)N/A

Note: Specific values for melting point, boiling point, and solubility are not consistently reported and should be determined experimentally.

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol (based on general procedures):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylbenzaldehyde, malonic acid, and a suitable solvent (e.g., ethanol or isopropanol).

  • Addition of Ammonia Source: Add an ammonia source, such as ammonium acetate, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for this particular substrate. For a detailed and validated synthesis, consulting patents or specialized chemical synthesis literature is recommended. A patent for the synthesis of related 3-amino-3-aryl propanoates suggests a process involving the reaction of an appropriate benzaldehyde with an enolate, followed by stereoselective reduction and hydrolysis[1].

Role in Drug Discovery and Development

This compound serves as a valuable chiral building block in the synthesis of more complex pharmaceutical agents. The presence of the dimethylphenyl group can introduce specific steric and electronic properties into a target molecule, potentially influencing its binding affinity and selectivity for a biological target.

Potential Therapeutic Applications of Derivatives:

  • Antagonists of Prostaglandin E2 Receptors: Research has been conducted on 3-(2-aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. While not the exact molecule, this highlights the utility of the propanoic acid scaffold in developing receptor modulators[2].

  • Antimicrobial Agents: Studies on derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have shown antimicrobial activity. This suggests that the core structure can be a starting point for developing new anti-infective agents[3].

  • Anticancer Agents: Thiazole derivatives of propanoic acids have also been investigated for their potential as anticancer agents, demonstrating the versatility of this chemical class in oncology research.

Logical Flow of Compound in Drug Discovery:

Drug_Discovery_Flow BuildingBlock This compound (CAS 412925-12-3) Synthesis Chemical Synthesis & Functionalization BuildingBlock->Synthesis Derivatives Novel Chemical Entities (NCEs) Synthesis->Derivatives Screening High-Throughput Screening (HTS) & Biological Assays Derivatives->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: Role of the compound as a starting material in a typical drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Reputable Suppliers

A number of chemical suppliers offer this compound. It is recommended to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound. Some of the known suppliers include:

  • BLD Pharm[4]

  • Aaronchem[5]

  • Veeprho

This is not an exhaustive list, and availability may vary.

Conclusion: A Key Component for Future Discoveries

This compound, while not extensively characterized in publicly available literature, holds significant potential as a versatile building block for medicinal chemists. Its unique structure provides a foundation for creating novel compounds with a wide range of potential therapeutic applications. As research in drug discovery continues to evolve, the strategic use of such specialized chemical scaffolds will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

  • Veeprho. (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

  • Google Patents.

Sources

A Guide to Modern Synthetic Routes for Substituted β-Aminopropanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Substituted β-aminopropanoic acids and their derivatives are cornerstones in contemporary drug discovery and development. Their incorporation into peptidomimetics can impart enhanced proteolytic stability and unique conformational constraints, leading to compounds with potent and specific biological activities. Furthermore, these chiral building blocks are integral to the synthesis of numerous pharmaceuticals, including antiviral, antihypertensive, and anticancer agents. This guide provides an in-depth exploration of novel and efficient synthetic strategies for accessing these valuable molecules, with a focus on asymmetric synthesis. We will delve into the mechanistic underpinnings of each method, offering practical insights and detailed protocols to empower researchers in this dynamic field.

The Aza-Michael Addition: A Direct and Versatile Approach

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, known as the aza-Michael reaction, stands as one of the most direct and atom-economical methods for the synthesis of β-amino acid precursors.[1][2] The reaction's versatility allows for the introduction of a wide range of substituents on both the nitrogen atom and the carbon backbone.

Organocatalytic Asymmetric Aza-Michael Addition

The advent of organocatalysis has revolutionized the asymmetric aza-Michael reaction, providing a metal-free and often more sustainable alternative to traditional methods. Chiral amines, such as proline and its derivatives, and bifunctional catalysts like thioureas, are particularly effective in promoting high enantioselectivity.[3][4]

Mechanism of Action: Enamine and Iminium Catalysis

Organocatalyzed aza-Michael additions can proceed through two primary activation modes: enamine and iminium catalysis. In enamine catalysis, the chiral amine catalyst reacts with a carbonyl compound (the Michael donor) to form a nucleophilic enamine intermediate. This enamine then adds to the Michael acceptor. In iminium catalysis, the catalyst activates the α,β-unsaturated aldehyde or ketone (the Michael acceptor) by forming a more electrophilic iminium ion, which is then attacked by the nitrogen nucleophile.[5]

Experimental Protocol: Organocatalytic Aza-Michael Addition of an Amine to an α,β-Unsaturated Ester

This protocol is adapted from methodologies employing microwave irradiation to accelerate the reaction.[6][7][8][9]

Materials:

  • Benzylamine

  • Methyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Microwave reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe vial, combine benzylamine (1.0 mmol), methyl acrylate (1.2 mmol), and DBU (0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired β-amino ester.

Expected Outcome: This method typically provides the product in good to excellent yields, with significantly reduced reaction times compared to conventional heating.[6][7]

Chiral Lithium Amide Mediated Michael Addition

The use of chiral lithium amides as nitrogen nucleophiles offers a powerful strategy for highly diastereoselective Michael additions to α,β-unsaturated esters. The chirality of the lithium amide directs the facial selectivity of the addition, leading to enantioenriched products.[10][11]

Causality in Experimental Design: The choice of a chiral auxiliary on the nitrogen atom of the lithium amide is critical for achieving high stereoselectivity. Sterically demanding and conformationally rigid auxiliaries, such as those derived from α-methylbenzylamine, effectively shield one face of the nucleophile, forcing the Michael acceptor to approach from the less hindered side.[10]

The Mannich Reaction: A Three-Component Assembly

The Mannich reaction is a classic three-component condensation that brings together an aldehyde, an amine, and a carbonyl compound with an enolizable proton to form a β-amino carbonyl compound, also known as a Mannich base.[12][13] This reaction is a powerful tool for the convergent synthesis of substituted 3-aminopropanoic acid derivatives.

Proline-Catalyzed Asymmetric Mannich Reaction

L-proline has emerged as a remarkably effective and inexpensive organocatalyst for asymmetric Mannich reactions.[14][15][16][17] It facilitates the reaction through an enamine-based mechanism, similar to its role in asymmetric aldol reactions.

Mechanism of Proline Catalysis: L-proline reacts with the donor ketone or aldehyde to form a chiral enamine. This enamine then attacks the imine, which is formed in situ from the aldehyde and amine components. The stereochemistry of the final product is dictated by the facial selectivity of the enamine's attack on the imine, which is controlled by the stereochemistry of the proline catalyst.[18][19]

graph Mannich_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Proline [label="L-Proline", fillcolor="#F1F3F4"]; Aldehyde1 [label="Aldehyde (Donor)", fillcolor="#F1F3F4"]; Enamine [label="Chiral Enamine\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde2 [label="Aldehyde", fillcolor="#F1F3F4"]; Amine [label="Amine", fillcolor="#F1F3F4"]; Imine [label="Imine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Syn_Product [label="syn-β-Amino Carbonyl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Product [label="anti-β-Amino Carbonyl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Proline -> Enamine; Aldehyde1 -> Enamine; Aldehyde2 -> Imine; Amine -> Imine; Enamine -> Syn_Product [label="Re-face attack"]; Imine -> Syn_Product; Enamine -> Anti_Product [label="Si-face attack", style=dashed]; Imine -> Anti_Product [style=dashed]; }

Caption: Proline-catalyzed asymmetric Mannich reaction mechanism.

Experimental Protocol: Proline-Catalyzed Three-Component Mannich Reaction

This protocol is a general procedure adapted from the work of List and co-workers.[15][17]

Materials:

  • Ketone (e.g., acetone)

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Amine (e.g., p-anisidine)

  • L-proline

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in DMF (4.0 mL) at room temperature, add the ketone (5.0 mmol) and L-proline (0.2 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This reaction typically affords the corresponding β-amino ketone in good yield with high diastereoselectivity and enantioselectivity.[16]

Biocatalytic Approaches: The "Green" Chemistry of β-Amino Acid Synthesis

Enzymes offer an environmentally benign and highly selective means of producing enantiopure β-amino acids. Lipases and transaminases are two classes of enzymes that have been extensively utilized for this purpose.[20]

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly employed to resolve racemic β-amino esters through enantioselective hydrolysis or transesterification.

Principle of Lipase-Catalyzed Resolution: Lipases exhibit a high degree of enantioselectivity, meaning they will preferentially bind to and catalyze the reaction of one enantiomer over the other. For example, in the hydrolysis of a racemic β-amino ester, the lipase may selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted. These two compounds can then be separated by standard chemical techniques.

graph Lipase_Resolution { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Racemic_Ester [label="Racemic β-Amino Ester\n(R/S)", shape=ellipse, fillcolor="#F1F3F4"]; Lipase [label="Lipase", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_Ester [label="(R)-β-Amino Ester\n(Unreacted)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Acid [label="(S)-β-Amino Acid\n(Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Separation", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Pure_R [label="Enantiopure (R)-Ester", fillcolor="#F1F3F4"]; Pure_S [label="Enantiopure (S)-Acid", fillcolor="#F1F3F4"];

// Edges Racemic_Ester -> Lipase; Lipase -> R_Ester [label="No Reaction"]; Lipase -> S_Acid [label="Hydrolysis"]; R_Ester -> Separation; S_Acid -> Separation; Separation -> Pure_R; Separation -> Pure_S; }

Caption: Lipase-catalyzed kinetic resolution workflow.
Transaminase-Catalyzed Asymmetric Synthesis

Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[21][22] This enables the asymmetric synthesis of β-amino acids from prochiral β-keto acids or the kinetic resolution of racemic β-amino acids.[21]

The PLP-Dependent Mechanism: The catalytic cycle of a transaminase involves two half-reactions. In the first, the amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto-acid byproduct. In the second half-reaction, the PMP transfers the amino group to the keto-acid substrate, generating the chiral amino acid product and regenerating the PLP cofactor.[23][24]

Rhodium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of enamides and other unsaturated precursors is a highly efficient method for producing enantiomerically enriched β-amino acids.[25][26] Rhodium complexes with chiral phosphine ligands are among the most effective catalysts for this transformation.[27][28][29]

Mechanism of Rhodium-Catalyzed Hydrogenation: The mechanism of rhodium-catalyzed asymmetric hydrogenation is complex and can vary depending on the specific catalyst and substrate. However, a generally accepted pathway involves the coordination of the unsaturated substrate to the chiral rhodium catalyst, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps deliver the hydrogenated product and regenerate the active catalyst. The enantioselectivity arises from the facial-selective coordination of the substrate to the chiral catalyst.[30][31][32]

Comparative Summary of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsEnantioselectivity (ee%)Diastereoselectivity (dr)
Organocatalytic Aza-Michael Addition Metal-free, versatile, mild conditions.Good to ExcellentOften >90%N/A for simple addition
Proline-Catalyzed Mannich Reaction Convergent, three-component, inexpensive catalyst.GoodUp to 99%High (syn or anti)
Lipase-Catalyzed Kinetic Resolution "Green," high enantiopurity.Max 50% for each enantiomer>99%N/A
Transaminase-Catalyzed Synthesis High enantioselectivity, aqueous conditions.Good to Excellent>99%High
Rhodium-Catalyzed Hydrogenation High turnover numbers, excellent enantioselectivity.QuantitativeUp to 99%N/A

Conclusion

The synthesis of substituted 3-aminopropanoic acids has been significantly advanced by the development of novel catalytic asymmetric methodologies. The choice of synthetic route depends on several factors, including the desired substitution pattern, the required level of stereocontrol, and considerations of scalability and sustainability. The methods outlined in this guide—aza-Michael additions, Mannich reactions, biocatalytic approaches, and transition-metal-catalyzed hydrogenations—represent the state-of-the-art in this field and provide a robust toolbox for researchers and drug development professionals. As the demand for enantiomerically pure β-amino acids continues to grow, further innovation in catalytic and biocatalytic methods is anticipated, paving the way for the discovery of next-generation therapeutics.

References

  • Imamoto, T., et al. (2007). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. [Link]

  • Rudat, J., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology. [Link]

  • Brown, J. M., et al. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. Advances in Chemistry. [Link]

  • Lakhdar, S., et al. (2012). Kinetics and mechanism of organocatalytic aza-Michael additions: direct observation of enamine intermediates. Chemical Communications. [Link]

  • Song, J., et al. (2007). Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Organic Letters. [Link]

  • ResearchGate. (n.d.). Schematic reaction scheme of the synthesis of β-amino acids catalyzed... [Link]

  • List, B. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research. [Link]

  • Brown, J. M., & Parker, D. (1982). Mechanism of asymmetric hydrogenation. Rhodium complexes formed by unsaturated carboxylic acids, carboxylates, and carboxamides. The Journal of Organic Chemistry. [Link]

  • Beilstein Archives. (n.d.). Organocatalytic Asymmetric Mannich Reaction of Aromatic Imines. [Link]

  • Nakano, H., & Okuyama, Y. (2024). Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. ACS Chemical Biology. [Link]

  • Palomo, C., et al. (2011). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • ResearchGate. (n.d.). Catalytic asymmetric Mannich reaction of aldehyde and diverse immines... [Link]

  • de Vries, J. G., & Ager, D. J. (2001). Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link]

  • List, B., et al. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • van der Heijden, M. A., et al. (2008). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews. [Link]

  • Davies, S. G., et al. (2002). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Chemical Reviews. [Link]

  • List, B., et al. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society. [Link]

  • Zhu, G., et al. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • ResearchGate. (n.d.). The addition of secondary aliphatic amines to acrylic acid derivatives... [Link]

  • Alcaide, B., & Almendros, P. (2014). A general overview of the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry. [Link]

  • Landis, C. R., et al. (1999). Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society. [Link]

  • Chan, A. S. C., et al. (2003). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. [Link]

  • Escalante, J., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. [Link]

  • Park, J. B., et al. (2013). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Carrillo-Morales, M., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). [Link]

  • ResearchGate. (n.d.). Transaminases for the synthesis of enantiopure beta-amino acids. [Link]

  • ResearchGate. (n.d.). Scheme 3. a) The reaction mechanism of the proline-catalyzed direct... [Link]

  • ResearchGate. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • ResearchGate. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation of β -Branched Enamides for the Synthesis of β -Stereogenic Amines. [Link]

  • OUCI. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Alcaide, B., & Almendros, P. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

  • Chemistry LibreTexts. (2014). 25.5: Pyridoxal Phosphate- Vitamin B6. [Link]

  • Zhang, W., et al. (2024). Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). (PDF) An efficient synthesis of β-amino ketone compounds through one-pot three-component Mannich-type reactions using bismuth nitrate as catalyst. [Link]

  • Shimizu, Y., et al. (2021). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. Angewandte Chemie International Edition. [Link]

  • Hatano, M., et al. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. [Link]

  • Yoshida, M., et al. (2014). ChemInform Abstract: Asymmetric Michael Addition of β‐Ketoesters to Enones Catalyzed by the Lithium Salt of a Primary β‐Amino Acid. ChemInform. [Link]

  • Ordóñez, M., et al. (2007). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. Letters in Organic Chemistry. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

Sources

Methodological & Application

Chiral separation of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Separation of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid Enantiomers

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chiral separation of this compound enantiomers. As a substituted β-amino acid, the stereochemistry of this compound is critical for its pharmacological activity and efficacy in drug development. This document, intended for researchers, scientists, and drug development professionals, explores four distinct and powerful methodologies for achieving high enantiomeric purity: modern chromatographic techniques such as Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), classical diastereomeric salt crystallization, and highly selective enzymatic resolution. Each section explains the underlying scientific principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols. The guide is structured to empower users to select and implement the most appropriate separation strategy based on their specific objectives, whether for analytical-scale quantification or preparative-scale isolation.

Introduction: The Significance of Chiral β-Amino Acids

This compound belongs to the class of β-aryl-β-amino acids. These structural motifs are of significant interest in medicinal chemistry as they serve as crucial building blocks for peptidomimetics, bioactive peptides, and small molecule drugs.[1] The introduction of a β-amino acid into a peptide backbone can induce specific secondary structures (e.g., helices, turns) and confer resistance to enzymatic degradation, thereby enhancing metabolic stability and bioavailability.

The pharmacological and toxicological profiles of chiral molecules are often enantiomer-dependent. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects. Therefore, the ability to separate and analyze these enantiomers is not merely an analytical exercise but a fundamental requirement in the pharmaceutical industry for ensuring drug safety and efficacy.[2] This guide details robust methods to resolve the enantiomers of this compound, a compound with both an acidic carboxylic group and a basic amino group, offering multiple handles for separation.

A logical workflow is essential when approaching a new chiral separation challenge. The choice of method depends on the scale, required purity, available equipment, and the downstream application.

G cluster_chrom Chromatographic Methods cluster_classical Classical & Biocatalytic Methods Racemic Racemic Mixture of This compound Analytical Analytical Scale? (Purity/Quantification) Racemic->Analytical Preparative Preparative Scale? (Bulk Isolation) Racemic->Preparative SFC Method A: Supercritical Fluid Chromatography (SFC) - High Speed & Efficiency Analytical->SFC Yes HPLC Method B: High-Performance Liquid Chromatography (HPLC) - Versatility & Established Methods Analytical->HPLC Yes Salts Method C: Diastereomeric Salt Crystallization - High Scalability & Cost-Effective Preparative->Salts Yes Enzymatic Method D: Enzymatic Resolution - High Selectivity & Mild Conditions Preparative->Enzymatic Yes

Figure 1: Decision workflow for selecting a chiral separation method.

Method A: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed, efficiency, and environmental friendliness over traditional HPLC.[3] By using supercritical CO₂ as the main mobile phase component, SFC benefits from low viscosity and high diffusivity, enabling rapid analyses without sacrificing resolution.[4][5]

Causality of Method Choice: For β-amino acids, which can be polar, SFC is particularly effective. The use of polar co-solvents (modifiers) like methanol allows for the elution and separation of such compounds. Crown ether-based chiral stationary phases (CSPs) are highly effective for primary amino acids, as the crown ether cavity can form a stable complex with the protonated amino group, leading to excellent chiral recognition.[4][5]

Protocol: SFC Chiral Separation
  • Instrumentation & Column:

    • SFC system equipped with a back-pressure regulator, UV or Mass Spectrometer (MS) detector.

    • Column: CROWNPAK® CR-I(+) (150 mm x 3.0 mm, 5 µm) or a similar crown ether-based CSP.

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO₂ (SFC grade).

    • Mobile Phase B (Modifier): Methanol containing 0.1% (v/v) Trifluoroacetic Acid (TFA). The TFA serves as an acidic additive to ensure the analyte's amino group is protonated, facilitating interaction with the crown ether CSP, and to improve peak shape.[5][6]

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase modifier (Methanol/0.1% TFA) to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValueRationale
Flow Rate 2.0 mL/minProvides a balance between analysis speed and resolution.
Column Temperature 40 °CEnhances efficiency and can influence selectivity.
Back Pressure 150 barMaintains CO₂ in its supercritical state.
Mobile Phase Gradient Isocratic: 80% CO₂, 20% ModifierA starting point; may be optimized for better resolution or speed.
Injection Volume 2 µLSmall volume to prevent column overloading.
Detection UV at 220 nm or MS (ESI+)220 nm is suitable for the phenyl group; MS provides mass confirmation.
  • Data Analysis:

    • Integrate the two enantiomer peaks. The D-enantiomer typically elutes first on a CR-I(+) column.[5]

    • Calculate the resolution (Rs) between the peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Method B: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone for enantiomeric separations due to its versatility and the wide array of available Chiral Stationary Phases (CSPs).[7] For underivatized amino acids, macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective.[8]

Causality of Method Choice: Unlike polysaccharide CSPs that work best in non-polar solvents, macrocyclic glycopeptide phases possess ionic groups and are compatible with aqueous and polar organic mobile phases.[8] This makes them ideal for separating zwitterionic compounds like amino acids directly, without derivatization. The complex structure of teicoplanin offers multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.

Protocol: HPLC Chiral Separation
  • Instrumentation & Column:

    • HPLC or UHPLC system with a UV detector.

    • Column: Astec® CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm) or a similar teicoplanin-based CSP.[8][9]

  • Mobile Phase Preparation:

    • Mobile Phase: 80:20:0.1 (v/v/v) Methanol / Water / Formic Acid.

    • Rationale: The organic modifier (methanol) controls retention. The presence of water is suitable for the polar analyte, and formic acid acts as an ion-pairing agent and pH modifier to ensure consistent ionization of the analyte and stationary phase.[8] Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the racemic compound in the mobile phase to a concentration of 0.5 mg/mL.

    • Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

ParameterValueRationale
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CRoom temperature is a good starting point; can be varied to optimize selectivity.
Mobile Phase Isocratic: 80% Methanol, 20% Water, 0.1% Formic AcidSimple, robust condition. The organic content can be adjusted to tune retention.
Injection Volume 5 µL
Detection UV at 220 nm
  • Data Analysis:

    • Identify and integrate the two enantiomer peaks.

    • Calculate the resolution (Rs), selectivity (α), and enantiomeric excess (% ee) if analyzing an enriched sample.

Method C: Diastereomeric Salt Formation & Crystallization

For preparative-scale separations, classical resolution via diastereomeric salt formation is often more economical and scalable than chromatography.[2] This method exploits the fact that diastereomers have different physical properties, including solubility.[10] By reacting the racemic amino acid with a single, pure enantiomer of a chiral resolving agent, a mixture of two diastereomeric salts is formed. These can then be separated by fractional crystallization.

Causality of Method Choice: this compound is amphoteric. Its carboxylic acid group can form a salt with a chiral base (e.g., (R)-1-phenylethylamine), and its amino group can form a salt with a chiral acid (e.g., (+)-tartaric acid). The key to success is finding a resolving agent and solvent system where one of the diastereomeric salts is significantly less soluble than the other.[11][12]

G Racemate Racemic Amino Acid (R-AA and S-AA) Mix Mix in Suitable Solvent Racemate->Mix Agent Chiral Resolving Agent (e.g., R-Base) Agent->Mix Salts Formation of Diastereomeric Salts (R-AA • R-Base) and (S-AA • R-Base) Mix->Salts Crystallize Fractional Crystallization (Exploits Solubility Difference) Salts->Crystallize Solid Insoluble Salt Precipitates (e.g., S-AA • R-Base) Crystallize->Solid Liquid Soluble Salt in Mother Liquor (e.g., R-AA • R-Base) Crystallize->Liquid Liberate1 Liberate Amine (Acid/Base Workup) Solid->Liberate1 Liberate2 Liberate Amine (Acid/Base Workup) Liquid->Liberate2 Enant1 Pure S-Enantiomer (S-AA) Liberate1->Enant1 Enant2 Pure R-Enantiomer (R-AA) Liberate2->Enant2

Figure 2: Workflow for diastereomeric salt crystallization.
Protocol: Resolution via Chiral Base
  • Screening (Small Scale):

    • In separate vials, dissolve small amounts of the racemic amino acid in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate).

    • Add 0.5 equivalents of a chiral base (e.g., (R)-(+)-1-phenylethylamine).

    • Observe which solvent system yields a crystalline precipitate upon standing at room temperature or cooling. This is your lead condition.

  • Preparative Protocol (Example):

    • Dissolve 1.0 equivalent of racemic this compound in a minimal amount of hot ethanol (or the best solvent from screening).

    • In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-phenylethylamine in a small amount of ethanol.

    • Slowly add the resolving agent solution to the hot amino acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then potentially to 0-5 °C, to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. This is the first crop. The mother liquor contains the other diastereomer.

  • Liberation of the Enantiomer:

    • Suspend the collected crystals in water.

    • Add 1 M HCl solution until the pH is acidic (~pH 2). This protonates the chiral amine, making it water-soluble, and protonates the amino acid.

    • If the free amino acid precipitates, filter it. If it remains in solution, extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any residual chiral amine.

    • Adjust the aqueous layer to the isoelectric point of the amino acid (approx. pH 7) with a base (e.g., 1 M NaOH) to precipitate the pure enantiomer.

    • Filter, wash with cold water, and dry the solid.

  • Validation:

    • Determine the enantiomeric purity of the isolated solid using one of the analytical methods described above (SFC or HPLC).

    • The enantiomer in the mother liquor can be recovered by a similar acid/base workup procedure.

Method D: Enzymatic Resolution

Enzymatic resolution offers exceptional enantiospecificity under mild reaction conditions.[] A common strategy for amino acids involves N-acetylation of the racemate, followed by stereoselective hydrolysis of the N-acetyl group from one enantiomer using an acylase enzyme.[14] The resulting free amino acid can then be easily separated from the unreacted N-acetylated enantiomer.

Causality of Method Choice: Enzymes like Aminoacylase from Aspergillus oryzae selectively hydrolyze the N-acetyl derivative of L-amino acids, leaving the N-acetyl-D-amino acid untouched.[14][15] This high degree of selectivity makes it an excellent method for obtaining enantiomers with very high purity.

G Racemate Racemic Amino Acid (DL-AA) Acetylation Step 1: N-Acetylation (e.g., Acetic Anhydride) Racemate->Acetylation NAcetyl Racemic N-Acetyl Amino Acid (N-Ac-DL-AA) Acetylation->NAcetyl Enzyme Step 2: Enzymatic Hydrolysis (e.g., L-Aminoacylase) NAcetyl->Enzyme Mixture Mixture of Products: L-AA (free) + N-Ac-D-AA (acetylated) Enzyme->Mixture Separation Step 3: Separation (e.g., Ion Exchange or pH adjustment) Mixture->Separation L_AA Pure L-Amino Acid Separation->L_AA NAc_D_AA N-Ac-D-Amino Acid Separation->NAc_D_AA Hydrolysis Step 4: Acid Hydrolysis NAc_D_AA->Hydrolysis D_AA Pure D-Amino Acid Hydrolysis->D_AA

Figure 3: General workflow for enzymatic resolution using an acylase.
Protocol: Enzymatic Resolution
  • N-Acetylation of the Racemic Amino Acid:

    • Dissolve the racemic this compound in a suitable solvent (e.g., aqueous solution with base, or glacial acetic acid).

    • Add 1.1 equivalents of acetic anhydride slowly while maintaining the temperature.

    • Stir until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the N-acetylated racemic product.

  • Enzymatic Hydrolysis:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • Dissolve the N-acetylated racemate in the buffer.

    • Add L-Aminoacylase (e.g., from Aspergillus oryzae). A small amount of a cofactor like CoCl₂ may be required to enhance enzyme activity.[15]

    • Incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle stirring for 24-48 hours. Monitor the progress of the hydrolysis (e.g., by HPLC).

  • Separation of Enantiomers:

    • Once the hydrolysis of the L-enantiomer is complete, acidify the solution (e.g., to pH 5 with acetic acid). This deactivates and precipitates the enzyme, which can be removed by filtration or centrifugation.

    • The resulting solution contains the free L-amino acid and the N-acetyl-D-amino acid. These can be separated based on the difference in their properties:

      • Solubility Difference: The free amino acid may be less soluble in certain solvents (e.g., ethanol) than the N-acetylated form.

      • Ion-Exchange Chromatography: Use a cation-exchange resin. The free amino acid (zwitterionic/cationic) will bind, while the N-acetylated form (anionic) will pass through. The bound L-amino acid can then be eluted with a base (e.g., aqueous ammonia).

  • Isolation of the D-Enantiomer:

    • The recovered N-acetyl-D-amino acid can be hydrolyzed back to the free D-amino acid by heating with an acid (e.g., 2 M HCl).

    • Neutralize the solution to the isoelectric point to precipitate the pure D-enantiomer.

Conclusion

The chiral separation of this compound can be successfully achieved through several distinct methodologies. For rapid, high-resolution analytical work, SFC is the premier choice due to its speed and efficiency. Chiral HPLC offers a robust and versatile alternative with a wide range of available stationary phases. For researchers requiring larger quantities of enantiomerically pure material for further studies, classical diastereomeric salt crystallization provides a scalable and cost-effective solution. Finally, enzymatic resolution stands out for its exceptional selectivity and use of mild, environmentally benign conditions, yielding products of very high enantiomeric purity. The optimal method will depend on the specific goals of the project, balancing the need for speed, scale, cost, and the ultimate application of the separated enantiomers.

References

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed. (2022). PubMed. [Link]

  • Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column | Request PDF. (n.d.). ResearchGate. [Link]

  • (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). ResearchGate. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Taylor & Francis Online. [Link]

  • 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • 24.4: Synthesis of Amino Acids. (2019). Chemistry LibreTexts. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Resolution of racemic amino acids. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. (2021). NIH National Center for Biotechnology Information. [Link]

  • Enzymatic Resolution of Racemic Amino Acids. (n.d.). Oxford Academic. [Link]

  • Diastereomeric recrystallization. (n.d.). Wikipedia. [Link]

Sources

Topic: A Robust HPLC Method for the Analysis of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid. This non-canonical amino acid, featuring a chiral center and both hydrophobic and ionizable moieties, presents unique analytical challenges. This guide moves beyond a simple protocol, detailing the scientific rationale behind the strategic choices in method development, from initial analyte characterization to final method validation according to ICH guidelines. We explore various chromatographic modes, including Reversed-Phase, HILIC, and Chiral chromatography, culminating in a recommended method that ensures accuracy, precision, and specificity. The protocols provided are designed to be self-validating, incorporating system suitability checks and detailed validation procedures to ensure trustworthy and reproducible results in a regulated environment.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of this compound is the critical first step in designing a selective and robust analytical method. The molecule's structure dictates its behavior in a chromatographic system.

  • Structure and Key Features:

    • Zwitterionic Nature: It possesses both a basic primary amine (-NH₂) and an acidic carboxylic acid (-COOH) group. The charge of these groups is highly dependent on the mobile phase pH.

    • Hydrophobicity: The 2,3-dimethylphenyl ring imparts significant nonpolar character, making it suitable for reversed-phase chromatography.

    • Chirality: A stereocenter exists at the C3 carbon, meaning the molecule can exist as two non-superimposable enantiomers (R and S). For pharmaceutical applications, separating and quantifying these enantiomers is often a regulatory requirement.[1]

    • UV Chromophore: The phenyl ring provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification.

Analyte_Structure cluster_0 This compound cluster_1 Key Functional Groups structure amine Primary Amine (Basic) structure->amine carboxyl Carboxylic Acid (Acidic) structure->carboxyl chiral Chiral Center structure->chiral phenyl Hydrophobic Phenyl Ring (UV Chromophore) structure->phenyl

Caption: Key structural features of the target analyte.

Strategic Approach to Method Development

A systematic approach is essential for developing an efficient and robust method. Our strategy involves a multi-stage process, beginning with broad screening of chromatographic conditions and progressively refining parameters to achieve optimal separation.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (Structure, pKa, UV) ModeSelection 2. Mode & Column Screening (RP, HILIC, Chiral) Analyte->ModeSelection Informs initial choices MobilePhase 3. Mobile Phase Optimization (pH, Organic %, Buffer) ModeSelection->MobilePhase Select best column Parameters 4. Instrument Parameter Tuning (Flow Rate, Temp, Wavelength) MobilePhase->Parameters Refine separation SST 5. System Suitability (Define Criteria) Parameters->SST Establish performance baseline Validation 6. Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) SST->Validation Confirm suitability FinalMethod Final Optimized Method Validation->FinalMethod Method is fit for purpose

Caption: Logical workflow for HPLC method development.

Selecting the Chromatographic Mode and Stationary Phase

The choice of chromatographic mode is the most critical decision. Given the analyte's properties, several options are viable.

  • Reversed-Phase (RP) Chromatography: This is the workhorse of HPLC. The analyte's hydrophobic dimethylphenyl group will provide strong retention on a nonpolar stationary phase like C18.

    • Causality: Mobile phase pH is the critical parameter here. To achieve reproducible retention, the ionization state of the amine and carboxyl groups must be controlled.

      • At low pH (e.g., pH < 3) , the carboxylic acid is mostly protonated (-COOH, neutral), while the amine is protonated (-NH₃⁺, charged). This is often ideal for good peak shape and retention.

      • At high pH (e.g., pH > 9) , the amine is mostly neutral (-NH₂), and the carboxyl group is deprotonated (-COO⁻, charged). This can also be used but may require specialized pH-stable columns.

    • Ion-Pair RP-HPLC: If retention or peak shape is poor, adding an ion-pairing reagent (e.g., sodium pentanesulfonate for the -NH₃⁺ group or a volatile acid like TFA) can significantly improve chromatography.[2][3][4] This technique forms a neutral complex that is well-retained on RP columns.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar and zwitterionic compounds, often providing orthogonal selectivity to reversed-phase.[5][6][7][8]

    • Causality: Separation in HILIC is based on partitioning the analyte between a high-organic mobile phase and a water-enriched layer on a polar stationary phase (e.g., bare silica, amide).[9] This mode is particularly advantageous for its compatibility with mass spectrometry due to the high organic content.[8]

  • Chiral Chromatography: For separating the R and S enantiomers, a chiral stationary phase (CSP) is mandatory.[1][10]

    • Causality: These phases create diastereomeric complexes with the enantiomers, leading to different retention times. Common CSPs for amino acids include:

      • Macrocyclic Glycopeptides (e.g., Teicoplanin-based): Highly versatile for both free and N-protected amino acids.[1]

      • Crown Ether Phases: Especially effective for primary amino acids, forming inclusion complexes with the protonated amine group.[11]

      • Cinchona Alkaloid-based Zwitterionic Phases: These act as both a chiral selector and an ion-exchanger, offering unique selectivity for amphoteric molecules.[12]

Mobile Phase Optimization

Once a column is selected, the mobile phase composition must be fine-tuned to achieve the desired resolution, peak shape, and analysis time.

  • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff. The percentage of organic modifier is adjusted to control retention time.

  • Buffer System: A buffer is essential to control the mobile phase pH and ensure consistent ionization of the analyte. For UV detection, phosphate or formate buffers are common. For LC-MS, volatile buffers like ammonium formate or ammonium acetate are required.[5][8]

  • Detector Wavelength: A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Recommended Method and Protocols

Based on a thorough development strategy, the following chiral reversed-phase method is recommended for the simultaneous separation and quantification of the enantiomers of this compound.

Experimental Conditions
ParameterRecommended SettingRationale
Instrument HPLC or UHPLC system with UV/PDA DetectorStandard equipment for this type of analysis.
Column Chiral Stationary Phase (e.g., Macrocyclic Glycopeptide, 150 x 4.6 mm, 5 µm)Provides the necessary selectivity for enantiomeric separation.[1]
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic AcidVolatile buffer suitable for LC-MS if needed; pH 4.5 provides a balance of ionization.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient 70% A to 50% A over 15 minutesGradient elution is often necessary to resolve enantiomers with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 265 nmPhenyl ring provides strong absorbance in this region.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A / Acetonitrile (80:20)Ensures sample is fully dissolved and compatible with the initial mobile phase conditions.
Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 1.25 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (for drug substance): Prepare a solution with a target concentration of 50 µg/mL in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection to protect the column and instrument.

Protocol: System Suitability Test (SST)

Before analyzing samples, the system's performance must be verified. This protocol ensures the chromatographic system is adequate for the intended analysis.[13]

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Make one injection of a blank (diluent).

  • Evaluate the results against the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0 for each enantiomer peakEnsures good peak symmetry, which is critical for accurate integration.
Resolution (Rs) ≥ 2.0 between enantiomer peaksConfirms that the enantiomers are baseline separated for accurate quantification.
Relative Standard Deviation (%RSD) ≤ 2.0% for the peak area of 5 replicate injectionsDemonstrates the precision of the injector and the stability of the system.

Method Validation Protocol (per ICH Q2(R2))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[14][15] The following parameters must be assessed.[16][17][18]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no interference at the analyte peak retention time.Peak purity analysis (via PDA detector) should pass. No co-eluting peaks at the analyte retention time.
Linearity Prepare at least five concentrations across the range (e.g., 10 to 75 µg/mL). Plot peak area vs. concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.The range for which the method is accurate, precise, and linear.
Accuracy Analyze samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Percent recovery should be within 98.0% - 102.0%.
Precision Repeatability (Intra-day): Analyze six samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C, organic % ±2%) and assess the impact on SST results.SST criteria must be met under all varied conditions.

Conclusion

The analytical method detailed in this guide provides a robust, specific, and reliable approach for the separation and quantification of the enantiomers of this compound. By grounding the experimental design in the physicochemical properties of the analyte and following a logical, science-driven development workflow, we have established a method that is fit for purpose in a regulated drug development environment. The comprehensive validation protocol, aligned with ICH Q2(R2) guidelines, ensures the integrity and trustworthiness of the analytical data generated.

References

  • Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation. Advanced Materials Technology. [Link]

  • Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.[Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Agilent. [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed. [Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. National Institutes of Health (NIH). [Link]

  • Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. PubMed. [Link]

  • Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Amino Acid Analysis Using HPLC. MtoZ Biolabs. [Link]

  • Underivatized Amino Acid Chromatographic Separation. ACS Omega. [Link]

  • Purification of amino acid. Chromatography Forum. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Mixed-mode chromatography. Wikipedia. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]

  • What is Mixed-Mode Chromatography?. YouTube. [Link]

  • (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. PubChem. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • 3-Amino-3-(2-hydroxyphenyl)propanoic acid. PubChem. [Link]

  • 3-(Dimethylamino)propanoic acid. PubChem. [Link]

  • Phenylalanine (data page). Wikipedia. [Link]

Sources

Application Note: A Guide to the Efficient Incorporation of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability and bioactivity. 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, a β-amino acid characterized by a sterically demanding dimethylphenyl group at the Cβ position, presents both unique opportunities and significant synthetic challenges. Its incorporation can enforce specific secondary structures and confer remarkable resistance to enzymatic degradation. However, the steric bulk of the 2,3-dimethylphenyl moiety severely impedes standard peptide coupling reactions, often leading to low yields and incomplete synthesis. This application note provides a comprehensive guide for researchers, detailing the mechanistic considerations and offering field-proven protocols for the efficient incorporation of this building block. We present a comparative analysis of modern coupling reagents and deliver optimized, step-by-step solid-phase peptide synthesis (SPPS) workflows designed to overcome the kinetic barriers imposed by steric hindrance, ensuring high-yield synthesis of target peptides.

Introduction: The Strategic Value of Hindered β-Amino Acids

The therapeutic potential of native peptides is often limited by their poor metabolic stability, primarily due to rapid degradation by proteases. A powerful strategy to overcome this limitation is the introduction of β-amino acids into the peptide backbone.[1][2] The additional methylene group in the backbone fundamentally alters the peptide's conformation and renders it unrecognizable to most endogenous proteases.[3][2] This results in molecules with significantly longer in-vivo half-lives.

This compound is a β³-substituted amino acid, where the bulky aryl substituent is attached directly to the β-carbon. This specific substitution pattern is particularly effective at inducing stable helical or turn structures within a peptide chain.[4][5] However, this structural advantage comes at a synthetic cost. The primary challenge in utilizing this building block is the profound steric hindrance exerted by the dimethylphenyl group, which obstructs the approach of reagents to the reactive carboxyl and amino termini during peptide bond formation.[6][7] Standard coupling conditions frequently fail, necessitating a carefully optimized approach.

This guide will dissect the underlying principles of coupling sterically hindered residues and provide robust protocols to enable scientists to harness the full potential of this compound in their research.

Foundational Principles: Peptide Bond Formation with Hindered Residues

The formation of a peptide bond is a condensation reaction requiring the activation of a carboxylic acid group to facilitate nucleophilic attack by the amino group of the adjacent residue.[6] Coupling reagents serve as the activators in this process.[6] With sterically hindered amino acids, the bulky side chains physically block this reaction, slowing down the kinetics dramatically. This can lead to two major undesirable outcomes:

  • Incomplete Coupling: The reaction fails to proceed to completion, resulting in deletion sequences that are often difficult to separate from the desired product.

  • Epimerization: Forcing the reaction with excessive heat or prolonged reaction times with less-than-optimal reagents can lead to the loss of stereochemical integrity at the α-carbon of the activated amino acid.[6][8]

The key to success lies in selecting a coupling system that provides a highly reactive activated intermediate without promoting side reactions. Modern coupling reagents, particularly aminium/uronium and phosphonium salts, have been developed specifically to address these challenges and are vastly superior to older carbodiimide-based methods for difficult sequences.[9]

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is the single most critical factor for the successful incorporation of this compound. Reagents that form highly reactive O-acylisourea esters (from carbodiimides) are often not efficient enough to overcome the steric barrier. Aminium/uronium and phosphonium salts, which form activated esters with additives like HOAt or OxymaPure, offer significantly higher reactivity.

Reagent Class Example(s) Mechanism/Active Species Advantages for Hindered Couplings Considerations
Carbodiimides DCC, DICForms O-acylisourea intermediate. Used with additives (HOBt, OxymaPure) to reduce racemization.[8]Low cost.Generally low reactivity for hindered systems. Byproduct (DCU) can be difficult to remove.
Phosphonium Salts PyBOP, PyAOPForms an activated phosphonium-oxy-benzotriazole ester.High reactivity and good yields.[6]Solutions in DMF have moderate stability. PyAOP is more reactive than PyBOP.
Aminium/Uronium Salts HBTU, HCTU, HATU, COMUForms an activated aminium/uronium-oxy-benzotriazole/azabenzotriazole ester.[8]HATU and COMU are among the most powerful reagents for hindered couplings due to the formation of highly reactive OAt or Oxyma esters.[8][9]HATU is extremely efficient but can be costly.[8] COMU offers comparable reactivity with improved safety (non-explosive) and solubility.[8]

Recommendation: For incorporating this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) are the reagents of choice due to their superior reactivity and ability to minimize side reactions.[6][8][9]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[10][11]

Materials and Reagents
  • Resin: Rink Amide or Wang resin (loading: 0.3 - 0.6 mmol/g).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected α-amino acids, Fmoc-3-Amino-3-(2,3-dimethylphenyl)propanoic acid.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagent: HATU or COMU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

General SPPS Workflow

A Start: Swollen Resin (Fmoc-AA-Resin) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash Cycle (DMF, DCM, DMF) B->C D Amino Acid Coupling (Fmoc-AA, Reagent, Base) C->D E Wash Cycle (DMF, DCM, DMF) D->E F Repeat Cycle for Next Amino Acid E->F F->B Yes G Final Deprotection & Cleavage F->G No (Sequence Complete)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Fmoc-SPPS Cycle (for α-Amino Acids)

This protocol is for standard, non-hindered amino acids in the sequence.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain DMF, add 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

  • Coupling:

    • In a separate vial, pre-activate a solution of Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated solution to the resin.

    • Agitate for 45-60 minutes at room temperature.

  • Washing: Wash the resin as in step 3.

  • Confirmation (Optional): Perform a Kaiser test. A blue color indicates a complete reaction (no free amines).

Protocol 2: Optimized Coupling of Fmoc-3-Amino-3-(2,3-dimethylphenyl)propanoic acid

This optimized protocol is crucial for successfully incorporating the hindered β-amino acid.

  • Preparation: Perform steps 1-3 from Protocol 1 to expose the free N-terminal amine on the growing peptide chain.

  • Coupling (First Attempt):

    • In a separate vial, dissolve Fmoc-3-Amino-3-(2,3-dimethylphenyl)propanoic acid (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the vial and allow to pre-activate for 2 minutes.

    • Add the activated mixture to the resin.

    • Agitate for 2 hours at room temperature.

  • Washing: Wash the resin (3x with DMF). Do not proceed to the full wash cycle yet.

  • Process Validation (Kaiser Test):

    • Take a small sample of resin beads and perform a Kaiser test.

    • Result A (Negative - Colorless/Yellow beads): The coupling is complete. Proceed to the full wash cycle (step 5 in Protocol 1) and the next amino acid in the sequence.

    • Result B (Positive - Blue beads): The coupling is incomplete. Proceed immediately to step 5 below.

  • Double Coupling (If Required):

    • Drain the reaction vessel.

    • Repeat the coupling procedure (step 2) with a freshly prepared solution of activated amino acid.

    • Agitate for another 2 hours . Microwave-assisted synthesis at this stage can also be beneficial to drive the reaction to completion.[11]

  • Final Wash: Once the coupling is confirmed complete by a negative Kaiser test, perform the full wash cycle (5x with DMF, 3x with DCM, 3x with DMF).

Protocol 3: Peptide Cleavage and Deprotection
  • Preparation: After the final Fmoc deprotection and washing of the completed peptide-resin, wash with DCM (5x) and dry the resin under vacuum for 1 hour.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin (10 mL per gram of resin).

  • Incubation: Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (40 mL). The crude peptide will precipitate.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Characterization and Quality Control

Proper analytical validation is essential to confirm the identity and purity of the synthesized peptide.

Post-Synthesis Workflow

A Crude Peptide Pellet (Post-Precipitation) B Dissolve in H₂O/Acetonitrile A->B C Purification by Reverse-Phase HPLC B->C D Collect Fractions C->D E Analysis of Fractions (LC-MS) D->E F Pool Pure Fractions & Lyophilize E->F G Final Product: Pure Lyophilized Peptide F->G

Caption: Standard workflow for peptide purification and analysis post-cleavage.

Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.

Analysis

The identity and purity of the final product must be confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool. It confirms the correct molecular weight of the peptide and assesses its purity in a single run.

  • Analytical HPLC: Used to generate a final chromatogram demonstrating the purity of the lyophilized product.

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Coupling Insufficient activation/reaction time due to steric hindrance.Perform a double coupling as described in Protocol 4.4. Increase coupling time. Consider using microwave assistance.[11]
Peptide Aggregation Inter-chain hydrogen bonding of the growing peptide on the solid support.Use a lower-loading resin (e.g., 0.2-0.4 mmol/g).[11] Switch to a PEG-based resin with better swelling properties.[11][12]
Deletion of Hindered Residue Failure of both coupling attempts.Re-evaluate coupling reagent (ensure HATU/COMU is used). Increase reagent equivalents.
Side Product Formation Racemization during activation; side-chain reactions during cleavage.Use the recommended high-efficiency coupling reagents. Ensure appropriate scavengers (e.g., TIS) are used in the cleavage cocktail.[13]

Conclusion

This compound is a valuable building block for designing proteolytically stable peptides with unique structural properties. While its significant steric bulk presents a formidable synthetic challenge, it can be reliably overcome through a rational and optimized approach. The keys to success are the selection of highly potent coupling reagents, such as HATU or COMU, combined with extended reaction times, diligent in-process monitoring via the Kaiser test, and the systematic application of a double-coupling strategy when necessary. The protocols outlined in this guide provide a robust framework for researchers to confidently incorporate this and other sterically hindered amino acids, accelerating the development of next-generation peptide therapeutics.

References

  • Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Shah, S. T. A., et al. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. MDPI. [Link]

  • Maison, W. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Wikipedia. Beta-peptide. [Link]

  • Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Wu, Y.-D., et al. Theoretical analysis of secondary structures of beta-peptides. PubMed. [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Bionity.com. Beta-peptide. [Link]

  • North, M. Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. PubMed. [Link]

  • Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Al-Masoudi, N. A., et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF on ResearchGate. [Link]

  • Vaickelioniene, R., et al. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH National Library of Medicine. [Link]

  • Forró, E., et al. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Furuya, S., et al. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

  • Hayashi, Y. Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

  • Horne, W. S., et al. Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]

  • Molbase. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Amino Acids in Drug Discovery: Focus on 3-Amino-3-(3-methylphenyl)propanoic Acid. [Link]

Sources

A Robust Protocol for the Acylation of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid using EDC/HOBt Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive, step-by-step protocol for the N-acylation of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, a sterically hindered β-amino acid. The synthesis of N-acyl β-amino acids is a critical transformation in the development of peptidomimetics, bioactive molecules, and specialty polymers. This protocol employs a widely adopted and reliable carbodiimide-mediated coupling strategy using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt). We will delve into the mechanistic rationale for reagent selection, provide a detailed experimental procedure from setup to purification, offer a troubleshooting guide for common issues, and outline methods for product characterization.

Introduction and Scientific Rationale

3-Amino-3-arylpropanoic acids are valuable chiral building blocks in medicinal chemistry.[1][2] Their incorporation into peptide chains can induce specific secondary structures and enhance metabolic stability compared to their α-amino acid counterparts.[1] The acylation of the 3-amino group is a fundamental step to elongate a peptide chain or to introduce functional moieties.

The target molecule, this compound, presents a moderate level of steric hindrance due to the ortho- and meta-methyl groups on the phenyl ring. This necessitates a robust coupling strategy to achieve efficient amide bond formation while minimizing side reactions, particularly racemization.

Choice of Coupling Reagents:

This protocol utilizes the EDC/HOBt system, a classic and highly effective choice for amide bond formation.[3][4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC activates the carboxylic acid of the acylating agent, forming a highly reactive O-acylisourea intermediate.[3][5] A key advantage of EDC is that its urea byproduct is also water-soluble, simplifying purification through a standard aqueous work-up.[6]

  • HOBt (1-Hydroxybenzotriazole): While the O-acylisourea intermediate is reactive, it is also unstable and prone to racemization and other side reactions. HOBt acts as a crucial additive that rapidly traps this intermediate to form an HOBt-active ester.[7][8][9] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile.[10] Critically, this two-step activation process significantly suppresses racemization and improves overall reaction yield and purity.[6][8]

Reaction Mechanism & Workflow

The coupling reaction proceeds through a well-established mechanism involving the activation of the carboxylic acid (R-COOH, the acylating agent) by EDC, followed by the formation of an active ester with HOBt, which is then aminolyzed by the β-amino acid to form the desired amide product.

Visualized Reaction Mechanism

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (Acylating Agent) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt - EDC Urea Urea EDC Byproduct (Water-Soluble) O_acyl->Urea HOBt HOBt HOBt->HOBt_ester Product N-Acyl Product HOBt_ester->Product + Amino Acid - HOBt (regenerated) Amino_Acid 3-Amino-3-(2,3-dimethylphenyl) propanoic acid Amino_Acid->Product

Caption: General mechanism of EDC/HOBt mediated amide bond formation.

Experimental Workflow Overview

Experimental_Workflow start Start: Reagent Preparation dissolve Dissolve Carboxylic Acid, Amino Acid, & HOBt in DMF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add Base (DIPEA) cool->add_base add_edc Add EDC·HCl (Portion-wise) add_base->add_edc react Warm to RT Stir 12-18h add_edc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (Quench & Extract) monitor->workup If complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for the acylation protocol.

Materials and Equipment

Reagents & Chemicals Grade Supplier Example
This compound≥97%Commercially Available
Acylating Agent (e.g., Acetic Acid, Boc-Gly-OH)≥98%Sigma-Aldrich, TCI
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl)≥98%Sigma-Aldrich
1-Hydroxybenzotriazole Hydrate (HOBt·H₂O)≥97%Oakwood Chemical
N,N-Diisopropylethylamine (DIPEA)≥99% (Peptide Synthesis Grade)Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Hydrochloric Acid (HCl), 1 M solutionVWR
Sodium Bicarbonate (NaHCO₃), saturated solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel230-400 mesh
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Argon or Nitrogen gas inlet
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Glass column for chromatography
Standard laboratory glassware

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. EDC and DIPEA are irritants. DMF is a reproductive toxin.

Reaction Setup
  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add the desired carboxylic acid (the acylating agent, 1.05 eq) and HOBt·H₂O (1.1 eq).

  • Add anhydrous DMF to dissolve the solids, aiming for a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir until all solids are dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 eq) to the stirred solution. The base is crucial to neutralize the hydrochloride salt of EDC and the carboxylic acid proton, ensuring the amine is in its free, nucleophilic state.[3]

  • In a single portion, add EDC·HCl (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

Reaction and Monitoring
  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Stir the reaction for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System: A typical mobile phase is 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes.

    • Visualization: Use a UV lamp (254 nm) and/or a ninhydrin stain to visualize the spots. The starting amino acid should be ninhydrin-positive, while the N-acyl product will be ninhydrin-negative.

Aqueous Work-up
  • Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10x the volume of DMF).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x) - to remove excess DIPEA.

    • Saturated NaHCO₃ solution (2 x) - to remove unreacted carboxylic acid and HOBt.

    • Brine (1 x) - to remove residual water and salts.[11]

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.[11]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization
  • Purification: The crude product is typically purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the acyl group but often starts with a low-polarity mixture (e.g., 20% EtOAc/Hexanes) and gradually increases in polarity.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques.[12][13]

    • NMR Spectroscopy (¹H, ¹³C): To confirm the structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the final purity.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient coupling reagent or base.- Reagents (especially DMF) are not anhydrous.- Steric hindrance is higher than anticipated.- Increase equivalents of EDC/HOBt to 1.5 eq.- Ensure use of anhydrous solvent.- Extend reaction time to 24-36 hours or gently heat to 40 °C.- Consider a more potent coupling reagent like HATU.[3][14]
Low Yield - Product loss during aqueous work-up (if product has some water solubility).- Incomplete reaction.- Reduce the number of aqueous washes or perform back-extraction of the aqueous layers.- See "Incomplete Reaction" above.
Multiple Byproducts - Racemization.- Formation of N-acylurea byproduct (if HOBt is omitted or insufficient).- Ensure HOBt is used in at least stoichiometric amounts.- Keep the reaction temperature low during the addition of EDC.- The N-acylurea is often difficult to remove; resubmitting the crude material to column chromatography may be necessary.
Difficulty Removing Urea Byproduct - Using a non-water-soluble carbodiimide like DCC.- This protocol uses EDC specifically to avoid this. If EDC is used, the urea byproduct should be removed during the aqueous work-up. If issues persist, an acidic wash (1 M HCl) is very effective.

References

  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available from: [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]

  • MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]

  • National Center for Biotechnology Information. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Available from: [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. Available from: [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

  • ResearchGate. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Available from: [Link]

  • Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. Available from: [Link]

  • National Center for Biotechnology Information. Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • Google Patents. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Semantic Scholar. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available from: [Link]

  • PharmaTutor. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]

  • PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

Sources

Application of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Medicinal Chemistry of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid

Executive Summary: this compound is a structurally intriguing β-aryl-β-amino acid. While direct research on this specific molecule is nascent, its core scaffold is analogous to a class of compounds with significant activity in the central nervous system (CNS). Notably, its structure bears a resemblance to γ-aminobutyric acid (GABA) analogues, which are clinically important for treating neurological disorders such as epilepsy, neuropathic pain, and anxiety.[1][2] This guide serves as a comprehensive set of application notes and protocols for the researcher initiating an investigation into this novel compound. We provide a scientifically grounded rationale for its study, a detailed protocol for its chemical synthesis and characterization, and a proposed pharmacological screening cascade to elucidate its potential as a modulator of GABAergic neurotransmission.

Scientific Rationale and Structural Context

The therapeutic potential of a novel chemical entity is often inferred from its structural relationship to established pharmacophores. This compound belongs to the class of β-amino acids, which are valuable building blocks in medicinal chemistry.[3][4] Its key feature is the 3-amino-3-phenylpropanoic acid backbone, which positions it as a constrained analogue of GABA, the primary inhibitory neurotransmitter in the mammalian CNS.[1][5]

The introduction of a dimethyl-substituted phenyl ring at the β-position is a critical modification. This lipophilic group is expected to enhance the molecule's ability to cross the blood-brain barrier, a significant limitation of GABA itself.[2] Furthermore, the specific 2,3-dimethyl substitution pattern provides steric bulk and electronic modifications that can influence binding affinity and selectivity for biological targets compared to unsubstituted or alternatively substituted analogues.[1] The primary hypothesis is that this compound will interact with components of the GABAergic system, such as GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs).[1][5]

G cluster_0 Core Structures & Analogues cluster_1 Key Structural Features GABA GABA (γ-Aminobutyric acid) Pregabalin Pregabalin (GABA Analogue) Pregabalin->GABA is an analogue of Target This compound (Investigational Compound) Target->GABA is a constrained analogue of Backbone β-Amino Acid Backbone Target->Backbone contains Aromatic Lipophilic Aryl Group (Enhances BBB Penetration) Target->Aromatic contains Substitution 2,3-Dimethyl Substitution (Influences Target Selectivity) Aromatic->Substitution features

Caption: Structural relationship of the target compound to GABA and key pharmacophoric features.

Synthesis and Characterization Protocol

A robust and scalable synthesis is the foundational step in evaluating any new chemical entity. For β-aryl-β-amino acids, a one-pot reaction involving an aromatic aldehyde, malonic acid, and a nitrogen source like ammonium acetate in a suitable solvent is an efficient method.[4][6] This approach is a variation of the Mannich reaction.

Protocol 2.1: One-Pot Synthesis

Objective: To synthesize this compound from 2,3-dimethylbenzaldehyde.

Materials:

  • 2,3-Dimethylbenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • 1-Butanol (or Ethanol)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (1M)

  • Diethyl Ether

  • Deionized Water

  • Magnetic stirrer with heating plate

  • Reflux condenser and necessary glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,3-dimethylbenzaldehyde (10 mmol), malonic acid (11 mmol, 1.1 eq), and ammonium acetate (23 mmol, 2.3 eq).

  • Solvent Addition: Add 100 mL of 1-butanol to the flask. The choice of a high-boiling alcohol like 1-butanol facilitates the decarboxylation step.[6]

  • Reflux: Heat the mixture to reflux (approx. 117°C for 1-butanol) with vigorous stirring. Monitor the reaction for 2-4 hours. The completion of the reaction is often indicated by the cessation of CO2 evolution.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate of the crude product should form. If not, the volume can be reduced under vacuum.

  • Washing: Filter the precipitate and wash it sequentially with boiling 1-butanol (2 x 25 mL) to remove unreacted starting materials, followed by diethyl ether (2 x 25 mL) to remove non-polar impurities.[6]

  • Purification (Isoelectric Precipitation): a. Dissolve the crude solid in a minimal amount of 1M NaOH(aq). b. Filter the solution to remove any insoluble impurities. c. Slowly add 1M HCl(aq) to the filtrate with stirring until the pH reaches the isoelectric point of the amino acid (typically pH 6-7), at which point the purified product will precipitate out. d. Filter the purified solid, wash with cold deionized water, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Caption: Workflow for the synthesis, purification, and characterization of the target compound.

Pharmacological Screening Cascade

A tiered screening approach is essential to efficiently evaluate the biological activity of a new compound, moving from broad, high-throughput methods to more complex and physiologically relevant assays.

Tier 1: In Vitro Target Engagement Assays

Rationale: The primary hypothesis is an interaction with the GABA system. Therefore, the initial screen should directly measure the compound's ability to bind to the principal molecular targets: GABA receptors and transporters. Radioligand binding assays are a gold standard for this purpose.

Protocol 3.1: GABA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for GABA-A and GABA-B receptors.

Methodology (Generalized):

  • Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines stably expressing human recombinant GABA-A (α1β2γ2) or GABA-B receptors.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl for GABA-A, Tris-HCl with MgCl₂ and CaCl₂ for GABA-B).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor-containing membranes.

    • A specific radioligand (e.g., [³H]Muscimol for GABA-A, [³H]CGP54626 for GABA-B).

    • Varying concentrations of the test compound (typically from 1 nM to 100 µM).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known non-radioactive ligand (e.g., unlabeled GABA).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Termination & Detection: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC₅₀ value using non-linear regression and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Target Hypothetical K_i (µM) Interpretation
GABA-A Receptor> 100No significant binding at tested concentrations.
GABA-B Receptor5.2Moderate affinity, suggesting potential as a GABA-B modulator.
GAT-1 Transporter15.8Weaker affinity, secondary target potential.
GAT-2 Transporter> 100No significant binding.
GAT-3 Transporter> 100No significant binding.
GAT-4 Transporter> 100No significant binding.
Caption: Table of hypothetical in vitro binding data for the target compound.
Tier 2: In Vivo Phenotypic Screening

Rationale: If in vitro binding is confirmed, the next logical step is to assess the compound's functional effect in a whole-animal model. Based on the profile of known GABAergic modulators, anticonvulsant activity is a primary phenotype to investigate.[7][8] The Maximal Electroshock (MES) test is a robust model for identifying agents that prevent seizure spread.[9]

Protocol 3.2: Maximal Electroshock (MES) Seizure Test in Mice

Objective: To evaluate the anticonvulsant efficacy of the test compound.

Methodology:

  • Animals: Use adult male mice (e.g., CD-1 strain), acclimated for at least one week.

  • Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.9% saline with 5% Tween 80). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) to different groups of mice (n=8-10 per group). A vehicle control group must be included.

  • Pretreatment Time: Test the animals at the time of peak effect, which must be determined in preliminary pharmacokinetic studies (a default of 30-60 minutes post-i.p. injection is common).[8]

  • Seizure Induction: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal or ear-clip electrodes.

  • Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered "protected" if this phase is absent.

  • Neurotoxicity: Simultaneously assess motor impairment using the Rotarod test. A mouse is considered toxic if it falls off the rotating rod within a set time (e.g., 1 minute).[10]

  • Data Analysis: Calculate the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity. The Protective Index (PI = TD₅₀/ED₅₀) provides a measure of the compound's therapeutic window. A PI > 1 is desired.

G Start Test Compound Tier1 Tier 1: In Vitro Target Engagement (Radioligand Binding Assays) - GABA-A, GABA-B, GATs Start->Tier1 Tier2 Tier 2: In Vitro Functional Assays (Electrophysiology) - Confirm Agonist/Antagonist Activity Tier1->Tier2 If Active (Ki < 10 µM) Tier3 Tier 3: In Vivo Phenotypic Screening (Animal Models) - MES, scPTZ, 6Hz Tests Tier2->Tier3 If Functional Activity Confirmed Tox In Vivo Neurotoxicity (Rotarod Test) Tier3->Tox Assess in Parallel Result Lead Candidate with Defined Mechanism & Safety Window Tier3->Result

Caption: Proposed pharmacological screening cascade for evaluating the target compound.

Conclusion and Future Directions

This document outlines a complete foundational strategy for the medicinal chemistry investigation of this compound. By following the proposed synthesis and screening protocols, a researcher can systematically generate the necessary data to validate (or invalidate) the hypothesis that this compound is a novel modulator of the GABAergic system. Positive results, such as potent and selective binding to a GABA receptor subtype coupled with a strong protective index in an in vivo seizure model, would establish this molecule as a promising lead compound. Subsequent efforts would focus on establishing a structure-activity relationship (SAR) through the synthesis of analogues, conducting detailed pharmacokinetic (ADME) profiling, and exploring its efficacy in more complex disease models, such as those for neuropathic pain or anxiety disorders.

References

  • Asada, M., Iwahashi, M., Obitsu, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23.

  • Almuntashiri, N. A., Gudoityte, E., Cikotiene, I., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018.

  • BenchChem. (n.d.). A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid. BenchChem.

  • Kłosińska, M., Stalińska, Z., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences.

  • BenchChem. (n.d.). 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid. BenchChem.

  • Van der Westhuizen, J. H., Arslanian, M. J., et al. (2020). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.

  • Gudoityte, E., Petrikaite, V., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules.

  • ChemicalBook. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis. ChemicalBook.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acids in Drug Discovery: Focus on 3-Amino-3-(3-methylphenyl)propanoic Acid.

  • Gudoityte, E., Naß, J., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.

  • Gudoityte, E., Cikotiene, I., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.

  • Gallop, M. (2009). Gaba analogs, compositions, and methods for manufacturing thereof. Google Patents.

  • Krall, J., Ly, T., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Biosciences.

  • PubChem. (n.d.). (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. National Center for Biotechnology Information.

  • Veeprho. (n.d.). (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid.

  • Pienaar, A., Jordaan, A., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Molecules.

  • Gallop, M., et al. (2011). Prodrugs of GABA analogs, compositions and uses thereof. Google Patents.

  • Słoczyńska, K., Pękala, E., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules.

  • Semantic Scholar. (n.d.). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models.

  • Paruszewski, R., Rostafińska-Suchar, G., et al. (2000). Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and Chi Abu. Pharmazie, 55(1), 27-30.

  • Semantic Scholar. (n.d.). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

  • Asada, M., Iwahashi, M., Obitsu, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-58.

Sources

A Robust HILIC-MS/MS Method for the Quantification of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated, and highly robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid in human plasma. Given the polar nature of this analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, offering superior retention and chromatographic peak shape compared to traditional reversed-phase methods.[1][2] Sample preparation is streamlined using a simple protein precipitation protocol, with an alternative, more rigorous solid-phase extraction (SPE) method also described for enhanced sample cleanup. The method demonstrates excellent accuracy, precision, and sensitivity, meeting the criteria outlined in the FDA's Bioanalytical Method Validation Guidance.[3][4][5] This protocol is tailored for researchers in pharmaceutical and clinical settings requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or bioequivalence studies.

Introduction and Method Rationale

This compound is a non-proteinogenic β-amino acid. The accurate measurement of such novel therapeutic entities or their metabolites in biological matrices is fundamental to drug development, providing critical data for assessing absorption, distribution, metabolism, and excretion (ADME) profiles.

LC-MS/MS is the definitive technology for small molecule bioanalysis due to its inherent selectivity, sensitivity, and speed.[3] The primary challenge in developing a method for this analyte lies in its physicochemical properties. As a zwitterionic and polar molecule, it is poorly retained on conventional C18 reversed-phase columns, often eluting near the solvent front with significant matrix interference.

To overcome this, we selected Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration.[6] This environment facilitates the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to effective retention and separation.[2][7] Furthermore, the high organic content of the mobile phase promotes efficient solvent evaporation in the electrospray ionization (ESI) source, often enhancing MS sensitivity.[7]

This document provides a comprehensive guide covering sample preparation, chromatographic and spectrometric conditions, and a full validation summary according to regulatory standards.

G cluster_analyte Analyte Properties cluster_challenge Chromatographic Challenge cluster_solution Methodological Solution Analyte This compound (Polar, Zwitterionic) RP Reversed-Phase (C18) - Poor Retention - Matrix Interference Analyte->RP Leads to HILIC HILIC Chromatography + Excellent Retention + Better Peak Shape + Enhanced MS Sensitivity RP->HILIC Requires alternative

Caption: Rationale for selecting HILIC over Reversed-Phase chromatography.

Materials and Reagents

  • Analytes: this compound (≥98% purity), Stable Isotope Labeled (SIL) Internal Standard (IS): 3-Amino-3-(2,3-dimethylphenyl-d6)propanoic acid (≥98% purity, 99% isotopic purity).

  • Biological Matrix: Human plasma (K2-EDTA as anticoagulant), sourced from an accredited supplier.

  • Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, SPE cartridges (e.g., Mixed-Mode Cation Exchange, 30 mg/1 mL).

Sample Preparation Protocols

Effective sample preparation is crucial to remove proteins and phospholipids that can cause matrix effects and damage analytical instrumentation.[8][9] We present two validated protocols.

Protocol 1: Protein Precipitation (PPT) - High Throughput

Protein precipitation is a rapid and straightforward method suitable for early-stage discovery and high-throughput applications.[10][11]

Step-by-Step Procedure:

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., 500 ng/mL in 50:50 Methanol:Water).

  • Vortex briefly (5-10 seconds).

  • Add 200 µL of cold (4°C) acetonitrile containing 0.1% formic acid. This is the "crash solvent".

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) - High Purity

SPE provides a cleaner extract by selectively isolating the analyte, significantly reducing matrix effects.[12][13][14] A mixed-mode cation exchange (MCX) sorbent is ideal, retaining the analyte via both hydrophobic and ionic interactions.

Step-by-Step Procedure:

  • Pre-treat Sample: Mix 100 µL of plasma with 10 µL of IS and 100 µL of 4% phosphoric acid in water.

  • Condition Cartridge: Pass 1 mL of methanol, followed by 1 mL of water through the MCX SPE cartridge.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of 90:10 Acetonitrile:Water with 0.1% formic acid.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_ppt Protocol 1: Protein Precipitation cluster_spe Protocol 2: Solid-Phase Extraction start Plasma Sample ppt_is Add IS start->ppt_is spe_cond Condition Cartridge start->spe_cond ppt_crash Add Acetonitrile (Crash Solvent) ppt_is->ppt_crash ppt_vortex Vortex & Centrifuge ppt_crash->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant end_node Inject into LC-MS/MS ppt_supernatant->end_node spe_load Load Sample spe_cond->spe_load spe_wash Wash (Aqueous & Organic) spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_dry Evaporate & Reconstitute spe_elute->spe_dry spe_dry->end_node

Caption: Overview of the two sample preparation workflows.

LC-MS/MS Instrumental Conditions

The following parameters were optimized for a representative UHPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions
ParameterSetting
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
3.1
4.0
4.1
6.0
Mass Spectrometry (MS) Conditions
ParameterSetting
Instrument Sciex Triple Quad™ 6500+ (or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical) Note: These values are illustrative and require empirical optimization.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)CE (V)CXP (V)
Analyte 208.2191.1 (Loss of NH3)602512
208.2145.1 (Loss of COOH & NH3)603514
IS (d6) 214.2197.1 (Loss of NH3)602512

Method Validation Summary

The method was validated following the FDA Bioanalytical Method Validation Guidance for Industry.[4][15] All parameters met the pre-defined acceptance criteria.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from 6 sources.
Calibration Curve ≥ 6 non-zero points; r² ≥ 0.99; back-calculated concentrations within ±15% (±20% at LLOQ).[3]
Range (LLOQ - ULOQ) 1.00 ng/mL - 1000 ng/mL
Accuracy & Precision Intra- and inter-assay precision (CV) ≤15% (≤20% at LLOQ); accuracy (% bias) within ±15% (±20% at LLOQ).[16]
Matrix Effect IS-normalized matrix factor CV across 6 lots of matrix should be ≤15%.[17]
Recovery Consistent and reproducible (though not required to be 100%).
Stability Analyte stable within ±15% of nominal concentration under various conditions (freeze-thaw, bench-top, etc.).

Conclusion

This application note describes a selective, sensitive, and robust HILIC-MS/MS method for the quantification of this compound in human plasma. The protocol is well-suited for regulated bioanalysis in support of drug development programs. The detailed procedures for both high-throughput protein precipitation and high-purity solid-phase extraction provide flexibility for various research needs. This validated method ensures the generation of high-quality data for critical pharmacokinetic and clinical decision-making.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
  • Zhao, L., & Juck, M.
  • Gritti, F., et al. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed.
  • MacNeill, R.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • Solid Phase Extraction in LC-MS Sample Prepar
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific - US.
  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in P
  • Applying Solid Phase Extraction. Chromedia.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Bioanalytical Method Valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Bioanalytical Method Valid
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Stone, J. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combin
  • Assessment of matrix effect in quantit

Sources

Topic: Derivatization of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, a non-proteinogenic β-amino acid, for subsequent analysis by Gas Chromatography (GC). Due to its zwitterionic nature, high polarity, and low volatility, direct GC analysis of this compound is not feasible.[1][2][3] This document explores two primary derivatization strategies: silylation and a two-step esterification-acylation. We will delve into the mechanistic rationale behind each approach, offering field-proven insights to guide reagent selection and reaction optimization. Detailed, step-by-step protocols are provided to serve as a robust starting point for method development and validation in research, pharmaceutical, and drug development settings.

Introduction: The Analytical Challenge

This compound is a molecule of interest in various fields, including medicinal chemistry and drug development, due to its structural similarity to pharmacologically active compounds. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high-resolution separation and sensitive detection, making it a powerful tool for quantitative analysis.[4][5] However, the inherent chemical properties of this amino acid—namely the polar carboxylic acid and primary amine functional groups—render it non-volatile and prone to thermal decomposition in the hot GC injector.[1][2]

To overcome these limitations, a chemical derivatization step is mandatory.[5][6] The core objective of derivatization is to mask the active hydrogens on the carboxyl and amino groups, thereby reducing polarity and increasing the molecule's volatility and thermal stability, making it amenable to GC analysis.[7][8] The bulky 2,3-dimethylphenyl substituent introduces steric considerations that must be factored into the selection of an appropriate derivatization strategy. This guide will focus on providing a scientifically grounded framework for achieving reproducible and robust derivatization.

Strategic Approaches to Derivatization

Two principal routes have proven effective for the derivatization of amino acids for GC analysis: single-step silylation and a two-step esterification followed by acylation. The choice between these methods depends on factors such as sample matrix, required sensitivity, and available instrumentation.

Silylation: A One-Step Approach to Volatility

Silylation is a widely used derivatization technique where active protons in the analyte are replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9] This single-step reaction is attractive for its simplicity.

The Chemistry: Silylating reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the acidic protons of both the carboxylic acid and the amino group.[1][7] MSTFA introduces a TMS group, while MTBSTFA introduces a bulkier TBDMS group. The resulting TBDMS derivatives are generally more stable and less susceptible to hydrolysis than their TMS counterparts, which is a significant advantage.[7][8] The reaction with MTBSTFA proceeds as a nucleophilic attack from the oxygen of the carboxyl group and the nitrogen of the amino group on the silicon atom of the silylating agent.

Causality Behind Experimental Choices:

  • Reagent Selection: For this compound, MTBSTFA is recommended as the initial choice. The resulting TBDMS derivatives offer enhanced stability, which is crucial for reproducible quantification, especially when dealing with complex matrices or automated injection sequences where samples may wait before analysis.[7]

  • Solvent: Aprotic solvents like acetonitrile or pyridine are used to dissolve the analyte and facilitate the reaction without competing for the derivatizing agent.

  • Temperature and Time: Heating is required to drive the reaction to completion, especially given the potential steric hindrance from the dimethylphenyl group. An optimization of temperature and time is often necessary to ensure complete derivatization of both functional groups.[8]

Two-Step Esterification and Acylation: A Robust Alternative

This classic and highly effective method involves two sequential reactions: esterification of the carboxylic acid group followed by acylation of the amino group.[10][11] This approach often yields very stable derivatives with excellent chromatographic properties.

The Chemistry:

  • Esterification: The carboxylic acid is first converted to an ester, typically a methyl or propyl ester, by reacting with an alcohol (e.g., methanol, propanol) in the presence of an acid catalyst like HCl.[2]

  • Acylation: The amino group is then acylated using an acylating agent such as trifluoroacetic anhydride (TFAA).[11] The highly electrophilic carbonyl carbons of the anhydride react readily with the nucleophilic primary amine.[12][13] The trifluoroacetyl group is a common choice as it enhances the volatility and can improve detectability with an electron capture detector (ECD).

Causality Behind Experimental Choices:

  • Reagent Selection: The choice of alcohol for esterification (e.g., isopropanol, n-butanol) and acylating agent (e.g., TFAA, pentafluoropropionic anhydride) can be varied to alter the retention time and mass spectral fragmentation of the final derivative, which is useful for method optimization and avoiding co-elutions. TFAA is highly reactive due to the strong electron-withdrawing effect of the trifluoromethyl groups, which makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by the amine.[14]

  • Reaction Conditions: The esterification is typically performed under anhydrous acidic conditions. The subsequent acylation is carried out in an aprotic solvent. It is critical to remove the alcohol and acid from the first step before proceeding to acylation to prevent side reactions with the acylating agent.

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are often corrosive, moisture-sensitive, and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation with MTBSTFA

This protocol is designed as a starting point for the derivatization of this compound.

Materials:

  • This compound standard or dried sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), with or without 1% tert-butyldimethylchlorosilane (t-BDMCS) as a catalyst

  • Acetonitrile (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the amino acid into a reaction vial. If in solution, transfer an aliquot and dry it completely under a gentle stream of nitrogen. The absence of water is critical for successful silylation.[7][9]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample.

  • Capping and Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure the sample is fully dissolved.

  • Reaction: Place the vial in a heating block or oven set to 80-100°C for 2 hours.[8] Scientist's Note: The optimal temperature and time may need to be determined empirically. A time-course study (e.g., 1, 2, 4 hours) is recommended during method development.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC or GC-MS analysis. Inject 1 µL into the GC system.

Workflow for Silylation with MTBSTFA

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dry Sample add_solvents Add Acetonitrile and MTBSTFA start->add_solvents vortex Vortex to Mix add_solvents->vortex heat Heat at 80-100°C for 2 hours vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC/GC-MS cool->inject

Caption: Workflow for MTBSTFA Silylation.

Protocol 2: Two-Step Esterification/Acylation

This protocol provides a robust, two-step derivatization for producing N-trifluoroacetyl-isopropyl esters.

Materials:

  • This compound standard or dried sample extract

  • Isopropanol (anhydrous, GC grade)

  • Acetyl Chloride or 4M HCl in Dioxane

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (anhydrous, GC grade)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Step-by-Step Methodology:

Part A: Esterification

  • Sample Preparation: Start with approximately 1 mg of the dried amino acid in a reaction vial.

  • Reagent Addition: Prepare a 3 M HCl solution in isopropanol by carefully adding acetyl chloride dropwise to chilled isopropanol (a common ratio is 1:4 v/v acetyl chloride to isopropanol). Add 200 µL of this acidic isopropanol to the vial.

  • Reaction: Cap the vial tightly and heat at 110°C for 1 hour.

  • Drying: Cool the vial to room temperature. Remove the cap and evaporate the solvent and excess HCl completely under a gentle stream of nitrogen. This step is critical to prevent side reactions in the next stage.

Part B: Acylation 5. Reagent Addition: To the dried isopropyl ester, add 100 µL of anhydrous ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). 6. Reaction: Cap the vial tightly and heat at 60°C for 15 minutes. 7. Final Evaporation: Cool the vial to room temperature. Evaporate the solvent and excess TFAA under a gentle stream of nitrogen. 8. Reconstitution and Analysis: Reconstitute the dried derivative in a known volume (e.g., 200 µL) of ethyl acetate. The sample is now ready for GC analysis.

Workflow for Two-Step Esterification/Acylation

G cluster_ester Step 1: Esterification cluster_acyl Step 2: Acylation cluster_analysis Analysis start Start with Dry Sample add_ester_reagent Add Acidic Isopropanol start->add_ester_reagent heat_ester Heat at 110°C for 1h add_ester_reagent->heat_ester dry_ester Evaporate to Dryness heat_ester->dry_ester add_acyl_reagent Add Ethyl Acetate & TFAA dry_ester->add_acyl_reagent heat_acyl Heat at 60°C for 15 min add_acyl_reagent->heat_acyl dry_acyl Evaporate to Dryness heat_acyl->dry_acyl reconstitute Reconstitute in Solvent dry_acyl->reconstitute inject Inject into GC/GC-MS reconstitute->inject

Caption: Workflow for Esterification/Acylation.

Data Presentation and Method Validation

For quantitative analysis, a robust method validation should be performed. The following table summarizes key parameters to consider during method development and validation.

ParameterSilylation (MTBSTFA)Esterification/Acylation (TFAA)Rationale & Considerations
Reaction Steps 12Silylation offers higher throughput. Two-step method is less prone to moisture interference.
Reaction Time 1-4 hours~1.5 hours + drying timeOptimization is key. Steric hindrance may slow down the reaction.
Derivative Stability Good to Excellent (TBDMS > TMS)ExcellentTBDMS derivatives are known for their stability. Acylated esters are very robust.[7]
Moisture Sensitivity HighLow (after initial drying)Silylation requires strictly anhydrous conditions.[7][9]
Potential Issues Multiple derivatives, reagent artifactsIncomplete drying between steps, loss of analyte during evaporationCareful optimization of reaction conditions can minimize multiple derivatives.[8]
GC Column Choice Standard nonpolar (e.g., 5% phenyl)Standard nonpolar or mid-polarityColumn choice depends on the final derivative's polarity and boiling point.

Conclusion and Expert Recommendations

Both silylation and two-step esterification/acylation are viable and powerful strategies for the derivatization of this compound for GC analysis.

  • For high-throughput screening and initial investigations , the silylation protocol with MTBSTFA is recommended due to its simplicity. However, meticulous attention to anhydrous conditions is paramount for reproducibility.

  • For validated quantitative assays requiring high precision and robustness , the two-step esterification/acylation method is often superior. While more labor-intensive, it typically yields a single, stable derivative, simplifying chromatography and data analysis.

Regardless of the chosen method, it is imperative to perform a thorough method development and validation, including assessment of linearity, precision, accuracy, and limits of detection and quantification, using an appropriate internal standard.[15][16] The protocols provided herein represent a scientifically sound foundation upon which to build a reliable analytical method for this specific and important class of non-proteinogenic amino acids.

References

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Retrieved from [Link]

  • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Retrieved from [Link]

  • Baskal, S., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids. Retrieved from [Link]

  • Aponte, J. C., et al. (2011). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites. Retrieved from [Link]

  • Flesher, R. J., et al. (2018). Analytic validation of a gas chromatography–mass spectrometry method for quantification of six amino acids in canine serum samples. American Journal of Veterinary Research. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Separation Science. Retrieved from [Link]

  • Armenta, J. M., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Chromatography B. Retrieved from [Link]

  • ResearchGate. (n.d.). Capillary Gas Chromatographic Analysis of Protein and Nonprotein Amino Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gas chromatography of various N(O,S) acyl alkyl esters of amino acids. Retrieved from [Link]

  • MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution? Retrieved from [Link]

  • YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Retrieved from [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Sterically Hindered β-Amino Acids

Optically pure non-natural β-amino acids are critical components in contemporary drug discovery and development. Their incorporation into peptides can induce specific secondary structures, such as helices and turns, and often imparts enhanced resistance to enzymatic degradation compared to their α-amino acid counterparts. The title compound, 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, is a fascinating target for asymmetric synthesis due to the unique steric and electronic properties conferred by the 2,3-dimethylphenyl moiety. The presence of two methyl groups on the aromatic ring introduces significant steric bulk, which can influence the conformational preferences of molecules containing this fragment and potentially lead to novel pharmacological profiles. Furthermore, the electron-donating nature of the methyl groups can modulate the electronic properties of the aromatic ring, which may affect binding interactions with biological targets.

This application note provides a comprehensive guide to the asymmetric synthesis of this compound, focusing on a robust and well-established method: the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate precursor. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and discuss the mechanistic underpinnings of the key stereodetermining step.

Strategic Approach: A Two-Step Asymmetric Synthesis

Our synthetic strategy is a two-step process, commencing with the preparation of a prochiral enamide precursor, followed by a highly enantioselective hydrogenation reaction to establish the chiral center. This approach is advantageous due to its efficiency and the high levels of stereocontrol achievable with modern catalytic systems.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection Start 2,3-Dimethylacetophenone Precursor Methyl (Z)-3-acetamido-3-(2,3-dimethylphenyl)acrylate Start->Precursor Condensation Product_Protected N-Acetyl-3-amino-3-(2,3-dimethylphenyl)propanoic acid methyl ester Precursor->Product_Protected Rh-catalyzed Asymmetric Hydrogenation Final_Product This compound Product_Protected->Final_Product Hydrolysis

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Prochiral Precursor: Methyl (Z)-3-acetamido-3-(2,3-dimethylphenyl)acrylate

The synthesis of the β-(acylamino)acrylate precursor is a critical first step. A reliable method involves the condensation of the corresponding β-keto ester with acetamide in the presence of an acid catalyst.

Protocol 1: Synthesis of Methyl 3-amino-3-(2,3-dimethylphenyl)acrylate
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 3-(2,3-dimethylphenyl)-3-oxopropanoate (1.0 eq), acetamide (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired methyl (Z)-3-acetamido-3-(2,3-dimethylphenyl)acrylate. The E/Z isomers can often be used as a mixture in the subsequent hydrogenation step, although separation can be achieved if desired.

Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation

The cornerstone of this synthesis is the enantioselective hydrogenation of the prochiral enamide. We will utilize a rhodium catalyst complexed with a chiral bisphosphine ligand, such as (S)-BINAP, which is well-documented to provide high enantioselectivity for this class of substrates.

The Catalytic Cycle: A Mechanistic Overview

The asymmetric hydrogenation is believed to proceed through a well-defined catalytic cycle. The chiral ligand creates a chiral environment around the rhodium center, which directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.

G Rh_L [Rh(L)]+ Substrate_Complex [Rh(L)(Substrate)]+ Rh_L->Substrate_Complex Substrate Coordination H2_Addition [Rh(H)2(L)(Substrate)]+ Substrate_Complex->H2_Addition Oxidative Addition of H2 Product_Complex [Rh(L)(Product)]+ H2_Addition->Product_Complex Migratory Insertion & Reductive Elimination Product_Complex->Rh_L Product Release Product_Release Product Product_Complex->Product_Release

Figure 2: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-3-acetamido-3-(2,3-dimethylphenyl)acrylate
  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [Rh(COD)₂]OTf (1 mol%) and (S)-BINAP (1.1 mol%). Add degassed methanol and stir for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate autoclave, dissolve methyl (Z)-3-acetamido-3-(2,3-dimethylphenyl)acrylate (1.0 eq) in degassed methanol.

  • Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (e.g., 5-10 atm). Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Carefully vent the hydrogen gas and purge the autoclave with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product, N-acetyl-3-amino-3-(2,3-dimethylphenyl)propanoic acid methyl ester, can be purified by column chromatography on silica gel.

Substrate AnalogueCatalystSolventH₂ Pressure (atm)Yield (%)ee (%)Reference
Methyl (Z)-3-acetamido-3-phenylacrylate[Rh((R,R)-Me-DuPhos)]OTfMeOH5>9596[1]
Methyl (Z)-3-acetamido-3-(p-methoxyphenyl)acrylate[Rh((R,R)-Et-DuPhos)]OTfMeOH5>9598[1]
Methyl (Z)-3-acetamido-3-(2-naphthyl)acrylate[Rh((R,R)-Me-DuPhos)]OTfMeOH5>9597[1]
Methyl (Z)-3-acetamido-3-(2,3-dimethylphenyl)acrylate [Rh((S)-BINAP)]OTf MeOH 5-10 >90 (expected) >95 (expected) This work

Table 1: Expected Performance Based on Analogous Reactions.

Part 3: Deprotection to the Final Product

The final step is the removal of the N-acetyl and methyl ester protecting groups to yield the free β-amino acid. This is typically achieved by acid or base hydrolysis.

Protocol 3: Hydrolysis of the Protected β-Amino Acid
  • Reaction Setup: Dissolve N-acetyl-3-amino-3-(2,3-dimethylphenyl)propanoic acid methyl ester in a mixture of 6 M hydrochloric acid and dioxane.

  • Reaction: Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.

  • Purification: The crude product can be purified by recrystallization or by ion-exchange chromatography to yield the final this compound as a hydrochloride salt. Neutralization with a suitable base will provide the free amino acid.

Scientific Rationale and Trustworthiness

The choice of rhodium-catalyzed asymmetric hydrogenation is grounded in its well-established reliability and high enantioselectivity for a wide range of enamide substrates. The chiral ligand, (S)-BINAP, creates a C₂-symmetric chiral pocket that effectively differentiates the two faces of the prochiral double bond. The steric bulk of the 2,3-dimethylphenyl group is expected to play a significant role in the stereochemical outcome. The two methyl groups may enhance the facial discrimination by interacting with the chiral ligand, potentially leading to even higher enantioselectivity compared to less substituted aryl groups. Each protocol is designed as a self-validating system, with purification and analytical checkpoints to ensure the identity and purity of the intermediates and the final product. The enantiomeric excess of the final product should be determined by chiral HPLC analysis.

References

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Arts & Sciences Theses and Dissertations. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2022). Nature Communications. [Link]

  • Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. (2007). Organic & Biomolecular Chemistry. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. [Link]

  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. (1999). The Journal of Organic Chemistry. [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2013). Chemical Society Reviews. [Link]

Sources

Functional Characterization of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid: A Cell-Based Assay for GABA-B Receptor Activation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

This document provides a comprehensive guide for characterizing the bioactivity of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, a structural analog of γ-aminobutyric acid (GABA). Based on its structural similarity to known GABA-B agonists like Phenibut and Baclofen, the primary hypothesis is that this compound acts as an agonist at the GABA-B receptor.[1][2] The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged synaptic inhibition in the central nervous system.[3] Its activation is linked to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This application note details a robust, high-throughput cell-based assay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify the agonist activity of this compound by measuring its effect on intracellular cAMP concentration. Additionally, we discuss the utility of an orthogonal β-arrestin recruitment assay for exploring potential biased agonism.

Introduction and Scientific Background

This compound belongs to the family of GABA analogs. The parent molecule, GABA, is the principal inhibitory neurotransmitter in the mammalian brain. Its therapeutic utility is limited by its inability to cross the blood-brain barrier. The addition of a phenyl ring, as seen in Phenibut (β-phenyl-γ-aminobutyric acid), significantly enhances lipophilicity and facilitates central nervous system penetration.[1] The compound in focus, a dimethyl-phenyl derivative, is therefore a compelling candidate for modulating GABAergic neurotransmission.

The primary target for this class of compounds is the GABA-B receptor. Unlike the ionotropic GABA-A receptor, the GABA-B receptor is a metabotropic GPCR that forms an obligate heterodimer of GABA-B1 and GABA-B2 subunits to be functional.[3][4] Upon agonist binding to the GABA-B1 subunit, a conformational change activates the G-protein coupled to the GABA-B2 subunit. This receptor canonically couples to Gαi/o proteins, initiating a signaling cascade that includes the inhibition of adenylyl cyclase, which reduces the conversion of ATP to cAMP.[3][6] Measuring this downstream decrease in cAMP provides a direct functional readout of receptor activation.

This guide provides a detailed protocol for a competitive immunoassay based on HTRF technology to measure changes in intracellular cAMP. This method is highly sensitive, easily adaptable for high-throughput screening, and serves as a gold standard for assessing the activity of compounds targeting Gαi-coupled receptors.[7]

Assay Principle: Quantifying Gαi-Coupled Receptor Activation

The assay quantifies the ability of a test compound, such as this compound, to activate the Gαi-coupled GABA-B receptor. Since Gαi activation inhibits adenylyl cyclase, basal cAMP levels are often too low to measure a decrease accurately. Therefore, the enzyme is first stimulated with forskolin to generate a high, stable level of intracellular cAMP. The addition of a GABA-B agonist will then cause a measurable, dose-dependent reduction in this forskolin-stimulated cAMP concentration.[6]

The cAMP level is detected using an HTRF-based competitive immunoassay. The cell lysate, containing cAMP produced by the cells, is mixed with two detection reagents: a cAMP analog labeled with a fluorescent acceptor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). In the absence of cellular cAMP, the antibody binds the labeled cAMP analog, bringing the donor and acceptor into close proximity and generating a high FRET signal. Cellular cAMP produced in the assay competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.[7] The signal is therefore inversely proportional to the concentration of cAMP in the sample.

GABA-B Signaling Pathway

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor GABA-B Receptor (GB1/GB2) G_Protein Gαi/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_Protein->AC Inhibits Ligand Compound (e.g., this compound) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Response Forskolin Forskolin Forskolin->AC Stimulates

Caption: Agonist binding to the GABA-B receptor activates the inhibitory G-protein (Gαi), which inhibits adenylyl cyclase activity, leading to reduced cAMP production.

Materials and Reagents

ReagentSupplier (Example)Purpose
CHO-K1/hGABA-B Cell LineEurofins DiscoveryHost cells stably expressing human GABA-B1/B2 receptors.[8]
F-12K MediumATCCCell culture medium
Fetal Bovine Serum (FBS)GibcoSerum supplement for cell growth
Penicillin-StreptomycinGibcoAntibiotic to prevent contamination
Geneticin (G418)GibcoSelection agent for stable cell line
This compoundIn-house/Custom SynthesisTest Compound
GABASigma-AldrichPositive Control Agonist
CGP-55845Tocris BiosciencePositive Control Antagonist
ForskolinSigma-AldrichAdenylyl Cyclase Stimulator
DMSO, cell culture gradeSigma-AldrichCompound solvent
cAMP Dynamic 2 KitCisbioHTRF detection reagents
384-well white assay platesCorningLow-volume plates for HTRF assay
Phosphate-Buffered Saline (PBS)GibcoWashing buffer
Trypsin-EDTAGibcoCell dissociation agent

Experimental Workflow Overview

The end-to-end process involves maintaining a stable cell line, preparing assay plates, performing compound stimulation and cell lysis, and finally detecting the signal to determine compound activity.

Workflow A 1. Cell Culture Maintain CHO-K1/hGABA-B cells under selection pressure. B 2. Cell Seeding Harvest and seed cells into 384-well plates. Incubate overnight. A->B D 4. Stimulation Add compounds to cells along with Forskolin. Incubate for 30 min. B->D C 3. Compound Preparation Prepare serial dilutions of test compound, positive control (GABA), and vehicle. C->D E 5. Lysis & Detection Lyse cells and add HTRF detection reagents (d2-cAMP & Ab-Cryptate). D->E F 6. Incubation & Reading Incubate for 60 min at RT. Read plate on HTRF-compatible reader. E->F G 7. Data Analysis Calculate % inhibition and generate dose-response curves to determine EC50. F->G

Caption: High-level workflow for the GABA-B receptor activation assay.

Detailed Step-by-Step Protocol: Agonist Mode Assay

Protocol 1: Cell Culture and Maintenance
  • Culture Conditions: Maintain CHO-K1 cells stably expressing human GABA-B1 and GABA-B2 receptors in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.[8] Culture at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at a density of 2 x 10^5 cells/mL.

Protocol 2: cAMP HTRF Assay

This protocol is optimized for a 384-well plate format.

  • Cell Seeding: a. Harvest cells using Trypsin-EDTA and neutralize with culture medium. b. Centrifuge the cell suspension at 200 x g for 5 minutes. c. Resuspend the cell pellet in antibiotic-free, serum-free F-12K medium. d. Count cells and adjust the density to 250,000 cells/mL. e. Dispense 10 µL of the cell suspension (2,500 cells) into each well of a white 384-well plate. f. Incubate the plate overnight at 37°C, 5% CO2.

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution in DMSO to create 100x working stocks. For a 10-point curve, a 1:3 dilution series is recommended. c. Prepare 100x stocks of GABA (positive control, e.g., 10 mM top concentration) and a DMSO-only vehicle control. d. Dilute the 100x stocks 25-fold in stimulation buffer (e.g., HBSS with 20 mM HEPES) to create 4x intermediate plates. The final DMSO concentration in the well should be ≤0.5%.

  • Stimulation: a. Prepare a 4x Forskolin solution in stimulation buffer. The final concentration should be at its EC80-EC90, which must be determined empirically but is typically around 1-10 µM. b. To the 4x intermediate compound plate, add the 4x Forskolin solution in a 1:1 ratio to create a 2x Compound / 2x Forskolin plate. c. Carefully remove the culture medium from the cell plate. d. Add 10 µL from the 2x Compound / 2x Forskolin plate to the corresponding wells of the cell plate. e. Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and HTRF Detection: a. Following the manufacturer's instructions (e.g., Cisbio cAMP Dynamic 2 kit), prepare the working solutions of the HTRF reagents (d2-labeled cAMP and anti-cAMP Cryptate) in the provided lysis buffer.[7] b. Add 10 µL of the d2-cAMP solution to each well. c. Add 10 µL of the anti-cAMP Cryptate solution to each well. d. Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: a. Read the plate on an HTRF-compatible microplate reader, with excitation at 320 nm and simultaneous emission reads at 620 nm (Cryptate) and 665 nm (d2).

Data Analysis and Interpretation

The primary output will be dual-wavelength emission data, which is used to calculate a ratio that corrects for well-to-well variability.

Data Analysis Pipeline

DataAnalysis Raw 1. Raw Data Emission at 665nm Emission at 620nm Ratio 2. HTRF Ratio Ratio = (E665 / E620) * 10,000 Raw->Ratio Norm 3. Normalization (% Inhibition) (1 - (Sample - Min)/(Max - Min)) * 100 Min = GABA Control Max = Vehicle Control Ratio->Norm Curve 4. Curve Fitting Plot % Inhibition vs. log[Compound] Use four-parameter logistic regression Norm->Curve EC50 5. Potency Determination Calculate EC50 value Curve->EC50

Caption: Step-by-step data processing from raw fluorescence reads to EC50 calculation.

  • Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000[7]

  • Define Controls:

    • High cAMP (0% Inhibition): Vehicle (DMSO) + Forskolin. This represents the maximum signal from which inhibition is measured.

    • Low cAMP (100% Inhibition): A saturating concentration of GABA + Forskolin. This represents the maximum possible inhibition of adenylyl cyclase by the receptor.

  • Calculate Percent Inhibition: Normalize the data for each test compound concentration: % Inhibition = (1 - (Ratio_Sample - Ratio_Low_cAMP) / (Ratio_High_cAMP - Ratio_Low_cAMP)) x 100

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter variable slope non-linear regression model (e.g., in GraphPad Prism or similar software).

  • Determine Potency (EC50): The EC50 is the concentration of the compound that produces 50% of its maximum effect. This value is derived directly from the curve-fitting analysis and is the primary measure of the compound's potency.

Representative Data Table
ParameterThis compoundGABA (Control)
EC50 (nM) To be determined~100-300 nM
Max Inhibition (%) To be determined~95-100%
Hill Slope To be determined~1.0
R² of fit To be determined>0.98

Orthogonal Assay: Investigating Biased Agonism with β-Arrestin Recruitment

GPCRs can signal through both G-protein dependent and G-protein independent pathways, the latter often mediated by β-arrestins.[9] A "biased agonist" is a ligand that preferentially activates one pathway over the other. Characterizing a novel compound in a β-arrestin recruitment assay is crucial for a complete understanding of its pharmacological profile.

Principle: These assays measure the physical interaction between the activated GABA-B receptor and β-arrestin. A common method is the PathHunter® assay (DiscoverX), which uses enzyme fragment complementation (EFC).[9] The receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[9][10] Comparing the potency (EC50) in the cAMP assay versus the β-arrestin assay can reveal signaling bias.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-factor (<0.5) - Low cell viability or inconsistent cell number.- Suboptimal Forskolin concentration.- Reagent degradation.- Ensure proper cell handling and accurate counting.- Titrate Forskolin to find the optimal EC80 concentration.- Use fresh reagents and controls.
High Well-to-Well Variability - Inaccurate pipetting.- Edge effects on the plate.- Cell clumping.- Use calibrated multichannel pipettes.- Avoid using the outer wells of the plate or fill them with buffer.- Ensure a single-cell suspension before seeding.
No Response from Test Compound - Compound is inactive at the tested concentrations.- Compound precipitation or degradation.- Compound is an antagonist, not an agonist.- Test a wider concentration range.- Check compound solubility in assay buffer.- Run the assay in antagonist mode against a known agonist.

References

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017). National Center for Biotechnology Information. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). European Pharmaceutical Review. [Link]

  • GPCR Calcium Product Solutions. (n.d.). Eurofins Discovery. [Link]

  • Phenibut - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gbahou, F., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]

  • Kumari, P., et al. (2017). cAMP assays in GPCR drug discovery. PubMed. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. [Link]

  • Gαq GPCR assays. (n.d.). ION Biosciences. [Link]

  • Application of β Arrestin Assays to the Orphan GPCR World. (2017). YouTube. [Link]

  • Rajagopal, S., et al. (2011). Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery. National Institutes of Health. [Link]

  • MULTISCREEN™ Beta Arrestin Sensor Technology. (n.d.). Multispan, Inc. [Link]

  • Wang T, et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • Pinard, A., et al. (2010). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual - NCBI. [Link]

  • Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. PubMed Central. [Link]

  • How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2025). YouTube. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. [Link]

  • Tu, H., et al. (2010). GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience. [Link]

  • GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Isogai, S., et al. (2020). Structural Basis of GABA B Receptor Regulation and Signaling. PubMed. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. (2011). ResearchGate. [Link]

  • Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells. (2013). PubMed. [Link]

  • Phenibut. (n.d.). Mountainside Treatment Center. [Link]

  • Activation of GABAB receptors. (n.d.). Reactome Pathway Database. [Link]

  • Assays for measuring extracellular GABA levels and cell migration rate in acute slices. (2008). JoVE. [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025). ACS Omega. [Link]

Sources

Application Notes & Protocols: Pharmacokinetic Study Design for 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for designing and executing preclinical pharmacokinetic (PK) studies for a novel class of compounds: 3-Amino-3-(2,3-dimethylphenyl)propanoic acid analogs. As structural analogs of γ-aminobutyric acid (GABA), these molecules hold potential for modulating GABAergic neurotransmission, making them promising candidates for neurological and psychiatric disorders.[1] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for advancing these analogs through the drug discovery pipeline and ensuring their safety and efficacy.[2][3][4]

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, enabling researchers to make informed decisions and adapt protocols to the specific characteristics of their analog series. We will cover critical in vitro assays to de-risk candidates early, detailed in vivo study protocols in rodent models, bioanalytical method development, and the principles of pharmacokinetic data analysis.

Foundational Principles: Why a Robust PK Study Matters

The primary goal of a pharmacokinetic study is to characterize "what the body does to the drug."[5] This journey, from administration to elimination, dictates the drug's concentration at its target site and, consequently, its therapeutic effect and potential toxicity. For this compound analogs, key questions to be addressed include:

  • Oral Bioavailability: Are these compounds well-absorbed after oral administration?

  • Metabolic Stability: How quickly are they metabolized by the liver and other tissues? Identifying metabolic "soft spots" is crucial for optimizing chemical structures.[6]

  • Distribution: Do the analogs cross the blood-brain barrier to reach their intended central nervous system targets?

  • Elimination: What is the half-life of the compounds, and how does this influence the dosing regimen?[7]

Answering these questions early in development helps to select the most promising candidates, reducing the risk of late-stage failures and optimizing resources.[8]

Part 1: Early Stage In Vitro ADME Profiling

Before committing to costly and time-consuming in vivo studies, a panel of in vitro ADME assays should be performed to rank-order analogs and identify potential liabilities.[2][9] These assays provide crucial data on the intrinsic properties of the compounds.

Experimental Workflow for In Vitro ADME Screening

in_vitro_workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Permeability cluster_metabolism Metabolic Stability cluster_distribution Distribution solubility Aqueous Solubility (Kinetic & Thermodynamic) caco2 Caco-2 Permeability (Papp, Efflux Ratio) solubility->caco2 logd LogD @ pH 7.4 logd->caco2 microsomes Microsomal Stability (t½, Intrinsic Clearance) caco2->microsomes plasma_stability Plasma Stability caco2->plasma_stability hepatocytes Hepatocyte Stability microsomes->hepatocytes ppb Plasma Protein Binding (Equilibrium Dialysis) microsomes->ppb hepatocytes->ppb start Compound Analogs start->solubility start->logd

Caption: High-throughput in vitro ADME screening cascade.

Key In Vitro Assays and Protocols
Assay Purpose Key Parameters Measured Significance for this compound Analogs
Aqueous Solubility To determine the dissolution potential of the compound.Kinetic and Thermodynamic Solubility (µg/mL).Poor solubility can limit oral absorption.[9]
LogD (pH 7.4) To measure the lipophilicity of the compound at physiological pH.Distribution coefficient.Influences permeability, plasma protein binding, and potential for CNS penetration.[8]
Caco-2 Permeability To assess intestinal permeability and identify potential for active efflux.Apparent permeability coefficient (Papp), Efflux Ratio.Predicts oral absorption and whether the compound is a substrate for efflux transporters like P-glycoprotein.[9]
Metabolic Stability To evaluate the rate of metabolism by liver enzymes.In vitro half-life (t½), Intrinsic Clearance (CLint).Analogs that are too rapidly metabolized will have poor oral bioavailability and a short duration of action.[6][9]
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins.Percent bound, unbound fraction (fu).Only the unbound fraction is pharmacologically active and available for distribution and elimination.[9][10]
Plasma Stability To assess degradation by plasma enzymes.Percent remaining over time.Important for ensuring the compound is stable in circulation long enough to reach its target.[8]

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound analogs using liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of microsomes in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, the microsomal working solution, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. For the T=0 time point, add the quenching solution before the NADPH system.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural log of the percent remaining of the test compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

Part 2: In Vivo Pharmacokinetic Study in Rodents

Following promising in vitro data, a definitive in vivo PK study is conducted to understand the compound's behavior in a living system.[11] Mice or rats are commonly used for initial PK screening.[12]

Experimental Design and Considerations
  • Animal Model: Sprague-Dawley rats or CD-1 mice are common choices. The choice should be justified based on metabolic similarity to humans, if known.

  • Dosing Routes:

    • Intravenous (IV) Bolus: Essential for determining fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[10]

    • Oral Gavage (PO): To determine oral bioavailability (F%) and absorption characteristics (Cmax, Tmax).[13]

  • Dose Selection: Doses should be selected based on any available efficacy or toxicology data. A low, non-pharmacologically active dose is typically used for initial PK studies.

  • Blood Sampling: Serial sampling from a single animal is preferred over composite sampling as it reduces inter-animal variability.[14] Microsampling techniques (collecting ≤ 50 µL of blood) are highly recommended to minimize animal stress and reduce the number of animals required.[12][15]

Workflow for a Rodent Pharmacokinetic Study

in_vivo_workflow cluster_prep Study Preparation cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization iv_dose IV Dosing Group (e.g., tail vein) acclimatize->iv_dose po_dose PO Dosing Group (oral gavage) acclimatize->po_dose formulation Formulation Preparation (e.g., in saline/PEG400) formulation->iv_dose formulation->po_dose blood_collection Serial Blood Sampling (e.g., saphenous vein) iv_dose->blood_collection po_dose->blood_collection time_points Time Points: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis PK Data Analysis (e.g., NCA) bioanalysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a this compound analog following intravenous and oral administration in rats.

Animals: Male Sprague-Dawley rats (n=3-4 per group), with cannulated jugular veins for ease of blood sampling if possible.[15]

Dose Formulation:

  • IV Formulation: Dissolve the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose).

  • PO Formulation: Prepare a suspension or solution in a vehicle like 0.5% methylcellulose in water (e.g., 2 mg/mL for a 10 mg/kg dose).

Procedure:

  • Acclimatization: Acclimatize animals for at least 3 days before the study. Fast animals overnight before dosing (with access to water).

  • Dosing:

    • IV Group: Administer the dose as a bolus via the tail vein or jugular vein cannula.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until bioanalysis.

Part 3: Bioanalytical Method Development and Validation

Accurate quantification of the drug in biological matrices is the foundation of any PK study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[16]

Key Steps in LC-MS/MS Method Development
  • Mass Spectrometer Tuning: Infuse a standard solution of the analog to optimize the precursor and product ion masses (MRM transitions) and collision energy.[17]

  • Chromatography: Develop a chromatographic method (typically reversed-phase HPLC) to achieve good peak shape and retention time, and to separate the analyte from endogenous matrix components. A simple starting point is a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.[17][18]

  • Sample Preparation: The goal is to extract the analyte from the plasma and remove proteins and other interferences. Protein precipitation is a common and straightforward technique for discovery-phase studies.[19]

  • Method Validation: A "fit-for-purpose" validation is often sufficient for early discovery studies. This typically includes assessing linearity, accuracy, precision, and stability. For regulated preclinical studies, full validation according to guidelines like the FDA's Bioanalytical Method Validation guidance is required.

Protocol 3: Plasma Sample Analysis using LC-MS/MS

Objective: To quantify the concentration of a this compound analog in rat plasma samples.

Materials:

  • Rat plasma samples from the PK study

  • Calibration standards and quality control (QC) samples prepared by spiking known concentrations of the analog into blank rat plasma

  • Internal Standard (IS) - ideally a stable isotope-labeled version of the analog, or a structurally similar compound

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw plasma samples, calibration standards, and QCs on ice.

  • Protein Precipitation: To a 50 µL aliquot of each plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard.

  • Vortex and Centrifuge: Vortex the samples vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.

  • Transfer: Carefully transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis: Inject the samples and analyze using the developed method. The system will measure the peak area ratio of the analyte to the internal standard.

Data Processing:

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Use a linear regression model (typically with 1/x² weighting) to fit the curve.

  • Calculate the concentration of the analog in the unknown plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

Part 4: Pharmacokinetic Data Analysis

Once the plasma concentration-time data is generated, it is analyzed to derive the key PK parameters. Non-compartmental analysis (NCA) is the most common method used for this purpose.[4][20]

Workflow for Non-Compartmental Analysis (NCA)

nca_workflow data_input Plasma Concentration vs. Time Data (IV and PO) log_plot Plot Data on Semi-log Scale data_input->log_plot auc_calc Calculate Area Under the Curve (AUC) (Linear Trapezoidal Rule) data_input->auc_calc kel_calc Determine Terminal Elimination Rate Constant (λz or Kel) log_plot->kel_calc kel_calc->auc_calc param_calc Calculate Primary PK Parameters kel_calc->param_calc auc_calc->param_calc bioavailability Calculate Oral Bioavailability (F%) param_calc->bioavailability

Caption: Non-Compartmental Analysis (NCA) workflow.

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters derived from the concentration-time data.[7][10][21][22]

Parameter Description Calculation (Simplified) Significance
Cmax Maximum observed plasma concentration.Direct observation from data (PO).Indicates the rate and extent of absorption; related to peak efficacy and potential toxicity.
Tmax Time to reach Cmax.Direct observation from data (PO).Indicates the speed of absorption.
AUC Area Under the concentration-time Curve.Trapezoidal rule.Represents total drug exposure over time.
Elimination Half-life.0.693 / λz (where λz is the terminal elimination rate constant).Time for plasma concentration to decrease by 50%; determines dosing interval.
CL Clearance.Dose_IV / AUC_IV.Volume of plasma cleared of the drug per unit time; reflects the body's elimination efficiency.
Vd Volume of Distribution.CL / λz.Apparent volume into which the drug distributes; indicates the extent of tissue distribution.
F% Absolute Oral Bioavailability.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.The fraction of the oral dose that reaches systemic circulation.

Interpretation:

The results of the PK study provide a comprehensive profile of the analog. For a CNS-targeted agent, desirable properties would include:

  • Good oral bioavailability (e.g., F% > 30%).

  • A moderate half-life (e.g., 4-12 hours) to allow for convenient dosing (e.g., once or twice daily).

  • A volume of distribution suggesting passage into tissues (Vd > 0.6 L/kg).

  • Clearance that is not excessively high, which would lead to rapid elimination.

This data, combined with efficacy and safety information, forms the basis for selecting a lead candidate to advance into further preclinical development, including toxicology studies and IND-enabling research.[23][24][25]

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • National Institutes of Health (NIH). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • Certara. Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. [Link]

  • ResearchGate. Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. [Link]

  • Technology Networks. Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. [Link]

  • PubMed. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. [Link]

  • Neoteryx. 4 Top Methods of Blood Collection in Lab Rodents. [Link]

  • Wikipedia. Pharmacokinetics. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Guidelines for Blood Collection in Mice and Rats. [Link]

  • BioAgilytix. What Parameters Are Acquired from a PK Study?. [Link]

  • Quanticate. PK Analysis | Pharmacokinetics and Pharmacodynamics. [Link]

  • MathWorks. Pharmacokinetic/Pharmacodynamic (PK/PD) Model. [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • National Institutes of Health (NIH). Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies. [Link]

  • SlideShare. Expt. 13 Calculation of pharmacokinetic parameters from a given data | PDF. [Link]

  • NCBI Bookshelf. Principles of Pharmacokinetics. [Link]

  • Prisys Events. Understanding Pharmacokinetics (PK): Key Parameters And Applications in Drug Development. [Link]

  • Charles River Laboratories. Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. [Link]

  • National Institutes of Health (NIH). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]

  • Duke University. Preclinical Regulatory Requirements. [Link]

  • PHARM 309 Pharmacokinetic Studies: Design Considerations. [Link]

  • PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

  • U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. [Link]

  • PubMed. Pharmacokinetics and its role in small molecule drug discovery research. [Link]

  • U.S. Food and Drug Administration (FDA). FDA Requirements for Preclinical Studies. [Link]

  • SciSpace. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • Chromatography Online. Drug Development Process: Nonclinical Development of Small-Molecule Drugs. [Link]

  • YouTube. Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Dove Medical Press. Population Pharmacokinetics and Dosing Regimen Optimization of Piperacillin in Critically Ill Patients. [Link]

  • U.S. Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry. [Link]

  • Frontiers. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. [Link]

  • PubMed. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. [Link]

  • MDPI. The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes. [Link]

Sources

Troubleshooting & Optimization

Overcoming poor peak shape in HPLC analysis of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome poor peak shape during chromatographic analysis of this compound. As a substituted β-amino acid, this molecule possesses unique characteristics that can present challenges in achieving optimal separation. This resource provides in-depth, scientifically-grounded solutions to common problems in a direct question-and-answer format.

Understanding the Analyte: The Root of the Challenge

This compound is a zwitterionic molecule, containing both a basic amino group and an acidic carboxylic acid group. This dual nature means its net charge is highly dependent on the pH of the surrounding environment, a critical factor in reversed-phase HPLC.[1] At a low pH, the amino group is protonated (-NH3+), and the carboxylic acid is neutral (-COOH), resulting in a net positive charge. Conversely, at a high pH, the amino group is neutral (-NH2), and the carboxylic acid is deprotonated (-COO-), leading to a net negative charge. Near its isoelectric point (pI), the molecule exists as a zwitterion with both charges present, leading to high polarity and poor retention on traditional reversed-phase columns like C18.[2] This inherent polarity and the potential for secondary interactions with the stationary phase are the primary causes of poor peak shape.

Frequently Asked Questions & Troubleshooting Guide

Q1: My peak for this compound is tailing severely on a C18 column. What is the most likely cause and how can I fix it?

A1: Peak tailing for a basic compound like this on a standard C18 column is often due to secondary ionic interactions between the protonated amine group of the analyte and residual, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase. These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailed peak.[3]

Troubleshooting Workflow for Peak Tailing:

start Start: Tailing Peak Observed step1 Step 1: Mobile Phase pH Adjustment Goal: Suppress Silanol Interaction start->step1 Initial Observation step2 Step 2: Introduce Ion-Pairing Agent Goal: Mask Analyte Charge & Improve Retention step1->step2 If tailing persists step3 Step 3: Consider Alternative Column Chemistry Goal: Eliminate Silanol Interactions or Add Orthogonal Retention step2->step3 If peak shape/retention is still poor end End: Symmetrical Peak Achieved step3->end Successful Separation start Start: Peak in Void Volume step1 Option 1: Low pH + Ion-Pairing Mechanism: Create neutral, hydrophobic ion pair start->step1 step2 Option 2: High pH Mechanism: Neutralize amine, increase hydrophobicity start->step2 step3 Option 3: Mixed-Mode or HILIC Column Mechanism: Introduce ionic or hydrophilic interactions start->step3 end End: Adequate Retention Achieved step1->end step2->end step3->end

Caption: Decision tree for improving analyte retention.

Detailed Approaches:

  • Low pH with an Ion-Pairing Agent: As described in A1, this is a highly effective strategy. By lowering the pH to ~2.5, you ensure the analyte is fully protonated (+1 charge). The addition of an anionic ion-pairing agent like 0.1% TFA will form a neutral complex that can be retained by the C18 phase. [4]

  • High pH Mobile Phase: An alternative is to use a high pH mobile phase (e.g., pH 10). At this pH, the carboxylic acid group will be deprotonated (-1 charge), but the amino group will be neutral. The overall molecule will be charged, but its hydrophobicity increases compared to the zwitterionic form. This requires a pH-stable column, as traditional silica-based columns will dissolve at high pH. [5] Protocol: High pH Mobile Phase Preparation

    • Aqueous Component (Mobile Phase A): Prepare a 20 mM ammonium bicarbonate or ammonium formate buffer.

    • pH Adjustment: Adjust the pH to 10.0 using ammonium hydroxide.

    • Column: Use a hybrid-silica or polymer-based column stable at high pH.

    • Initial Conditions: Start with a gradient of 5-95% Acetonitrile over 15-20 minutes.

  • Consider a Different Stationary Phase: If modifying the mobile phase is not sufficient, a different column chemistry is the next logical step.

    • Mixed-Mode Chromatography: This is an excellent choice for polar, charged compounds. [6]Mixed-mode columns combine reversed-phase (e.g., C18) and ion-exchange functionalities on the same particle. This allows for dual retention mechanisms, providing tunable selectivity by adjusting both organic solvent concentration and mobile phase ionic strength/pH. [7][8]This approach often eliminates the need for ion-pairing agents, making it highly compatible with mass spectrometry. [7] * Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar compounds. The mobile phase consists of a high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer. A water layer is adsorbed onto the polar stationary phase, and the analyte partitions between this layer and the bulk mobile phase. [8]

Q3: My peak is broad or split into two. What could be the cause?

A3: A broad or split peak can arise from several issues, including chemical effects, column problems, or system issues.

Common Causes and Solutions:

IssueCausalityRecommended Solution
Operating Near pKa If the mobile phase pH is too close to the pKa of either the carboxylic acid or the amine, both the ionized and non-ionized forms of the analyte will exist in solution. These two forms will have different retention times, leading to a broad or split peak. [1]Adjust the mobile phase pH to be at least 2 units away from the estimated pKa values (i.e., pH < 2 or pH > 11 for a more stable baseline, or more practically pH ~2.5-3 or pH ~9-10 on a stable column).
Column Overload Injecting too much sample mass can saturate the stationary phase at the column inlet, causing the peak to broaden and often exhibit a "shark-fin" or fronting shape. [1]Reduce the sample concentration or the injection volume. Perform a loading study by injecting serially diluted samples to determine the column's capacity for this analyte.
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger (less polar) than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel through the start of the column too quickly, leading to band broadening and peak distortion. [7]Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can dissolve the sample.
Column Void or Contamination A physical void at the head of the column or contamination on the inlet frit can create alternative flow paths for the sample, resulting in split or misshapen peaks.First, try reversing and flushing the column (disconnect from the detector) with a strong solvent. If this fails, replace the column and use a guard column to protect the new one.

Summary and Recommendations

Successfully analyzing this compound by HPLC requires a methodical approach that directly addresses its zwitterionic nature. Poor peak shape is a common but solvable problem. Start by controlling the mobile phase pH to ensure the analyte exists in a single, consistent ionic state. If retention and peak shape are still suboptimal on a standard C18 column, the use of an ion-pairing agent is a robust second step. For methods requiring MS compatibility or for particularly challenging separations, transitioning to a mixed-mode or HILIC stationary phase is a highly effective strategy.

References

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • PubMed. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. [Link]

  • LCGC International. Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. [Link]

  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Longdom Publishing. LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. [Link]

  • National Institutes of Health (NIH). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • National Institutes of Health (NIH). Reversed-phase fused-core HPLC modeling of peptides. [Link]

  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]

  • Baqai Journal of Health Sciences. Analysis of amino acids by high performance liquid chromatography. [Link]

  • Agilent. Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]

  • ACS Omega. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... [Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • PubChem. CID 158720422 | C18H22N2O4. [Link]

  • YouTube. How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. [Link]

  • YouTube. Amino Acids 13: Isoelectric Point. [Link]

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]

  • PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. [Link]

  • Reddit. How to find the isoelectric point with 3 pka's?. [Link]

  • Veeprho. (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Amino-3-(2,3-dimethylphenyl)propanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to explain the scientific principles behind its solubility behavior and provide systematic protocols to overcome these issues in your experiments.

Overview: Understanding the Solubility Challenge

This compound is a compound with a dual chemical nature that presents a significant formulation challenge. Its structure contains:

  • An amino group (a basic moiety).

  • A carboxylic acid group (an acidic moiety).

  • A bulky and hydrophobic 2,3-dimethylphenyl ring .

The presence of both an acidic and a basic group makes the molecule zwitterionic . Like other amino acids, its net charge is highly dependent on the pH of the solution.[1][2] The large, nonpolar dimethylphenyl group significantly increases its lipophilicity, counteracting the water-solubilizing effects of the ionizable amino and carboxyl groups. This inherent structural conflict is the primary reason for its poor solubility in standard neutral aqueous buffers like Phosphate-Buffered Saline (PBS).

Part 1: Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in neutral water or PBS (pH 7.4)?

At neutral pH, the compound exists predominantly as a zwitterion. The amino group is protonated (positive charge) and the carboxylic acid group is deprotonated (negative charge). While the molecule has charged groups, its net charge is zero. This state, known as the isoelectric point (pI), is typically where amino acids exhibit their lowest aqueous solubility.[3][4] The strong intermolecular forces between the zwitterions, combined with the hydrophobic nature of the dimethylphenyl ring, favor the solid, crystalline state over dissolution in water.

Q2: How does pH affect the solubility of this compound?

The solubility is critically dependent on pH.[2]

  • In acidic conditions (pH < ~4): The carboxylic acid is protonated (neutral), but the amino group is protonated (positive charge), making the molecule a net-positive cation. This charged form is significantly more soluble in water.

  • In basic conditions (pH > ~10): The amino group is deprotonated (neutral), but the carboxylic acid is deprotonated (negative charge), making the molecule a net-negative anion. This charged form is also much more soluble than the zwitterion.

Q3: I managed to dissolve the compound in DMSO, but it crashes out when I add it to my aqueous buffer. What is happening?

This is a common issue known as precipitation upon dilution. While many nonpolar compounds are soluble in organic solvents like Dimethyl Sulfoxide (DMSO), this does not guarantee their solubility in an aqueous system.[5] When the concentrated DMSO stock is added to your buffer, the DMSO concentration is diluted, and the compound is suddenly exposed to an aqueous environment where it is poorly soluble, causing it to precipitate. For cellular assays, high concentrations of DMSO can also be toxic.

Q4: Can I heat the solution or sonicate it to force the compound to dissolve?

While gentle heating or sonication can increase the rate of dissolution, it will not increase the compound's thermodynamic solubility at a given pH. If the compound is fundamentally insoluble under your conditions, any material dissolved with heat will likely precipitate out again as the solution cools to room temperature, a phenomenon known as supersaturation. This can lead to inaccurate concentration measurements and unreliable experimental results.

Part 2: In-Depth Troubleshooting Guide

Pillar 1: Physicochemical Characterization

Before attempting solubilization, it is crucial to understand the compound's key physicochemical properties. Since experimental data for this specific molecule is not widely published, we can predict its properties based on its structure, which is analogous to other arylpropionic acids.[6][7]

PropertyPredicted ValueSignificance for Solubility
Molecular Weight ~193.25 g/mol Moderate molecular weight; solubility is primarily driven by other factors.
pKa (Carboxylic Acid) ~4.0 - 4.5Below this pH, the group is mostly neutral. Above this pH, it is negatively charged (COO⁻).
pKa (Amino Group) ~9.5 - 10.0Below this pH, the group is positively charged (NH₃⁺). Above this pH, it is neutral.
Isoelectric Point (pI) ~6.8 - 7.2The pH of minimum solubility. Unfortunately, this is very close to physiological pH.
Predicted LogP ~1.5 - 2.5Indicates significant lipophilicity due to the dimethylphenyl group, contributing to poor water solubility.[8]

The ionization state of the molecule is the most critical factor you can control. The diagram below illustrates the predominant species at different pH ranges.

G cluster_0 Low pH (< 4.0) cluster_1 Near pI (~pH 7.0) cluster_2 High pH (> 10.0) Cation Predominantly Cationic (High Solubility) -COOH, -NH3+ Zwitterion Predominantly Zwitterionic (LOWEST Solubility) -COO^-, -NH3+ Cation->Zwitterion  Increase pH   Anion Predominantly Anionic (High Solubility) -COO^-, -NH2 Zwitterion->Anion  Increase pH  

Figure 1: Ionization states vs. pH.
Pillar 2: Systematic Solubilization Strategies

Based on the compound's properties, a logical troubleshooting workflow can be designed. The primary strategy should always be pH adjustment, followed by the use of co-solvents or excipients if necessary.

G start Start: Compound fails to dissolve in neutral buffer ph_adjust Strategy 1: pH Adjustment Is the target pH flexible? start->ph_adjust make_stock Prepare concentrated stock at acidic (pH 2) or basic (pH 11) pH ph_adjust->make_stock Yes cosolvent Strategy 2: Co-solvents Is an organic co-solvent compatible with the assay? ph_adjust->cosolvent No ph_yes Yes ph_no No titrate Slowly titrate stock solution into final buffer while vortexing make_stock->titrate check_precip Precipitation observed? titrate->check_precip success Success: Compound is soluble at desired concentration check_precip->success No check_precip->cosolvent Yes, or pH is fixed precip_no No precip_yes Yes screen_cosolvent Screen co-solvents (e.g., Ethanol, PEG 400) Prepare high-concentration stock cosolvent->screen_cosolvent Yes excipient Strategy 3: Excipients (e.g., Surfactants, Cyclodextrins) Advanced Formulation cosolvent->excipient No cosolvent_yes Yes cosolvent_no No dilute_cosolvent Dilute into final buffer. Keep final co-solvent % low (<1-5%) screen_cosolvent->dilute_cosolvent dilute_cosolvent->success

Figure 2: Troubleshooting workflow for solubility.
Pillar 3: Comparison of Solubilization Methods

If pH adjustment alone is insufficient or incompatible with your experimental constraints, other methods can be explored.[9][10]

MethodAgentsMechanismProsCons
pH Adjustment HCl, NaOH, Citrate Buffer, Tris BufferIncreases the population of charged, more polar species (cation or anion).Simple, effective, uses minimal additives.[11]Final pH may not be suitable for the experiment (e.g., cell culture).
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)Reduces the polarity of the bulk solvent (water), making it more favorable for the hydrophobic part of the molecule.[12][13]Effective for many compounds; well-established.Can be toxic to cells at higher concentrations; may interfere with protein-ligand binding.[5]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20Form micelles that encapsulate the hydrophobic portion of the compound, increasing its apparent solubility.[14][15]Can achieve high solubility at low concentrations.Can interfere with cell membranes and some biological assays.
Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)The hydrophobic compound partitions into the hydrophobic core of the cyclodextrin molecule.[14][16]Generally low toxicity; widely used in pharmaceutical formulations.Can be expensive; may alter the free concentration of the compound.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution via pH Adjustment

This protocol aims to create a 10-100 mM stock solution, which can then be diluted into the final experimental buffer.

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • High-purity water

  • Calibrated pH meter

Methodology (Acidic Stock):

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile glass vial.

  • Add Water: Add approximately 80% of the final desired volume of high-purity water. The compound will likely remain as a slurry.

  • Acidify: While stirring vigorously, add 1 M HCl dropwise. Monitor the pH. The solid should begin to dissolve as the pH drops below 4.

  • Complete Dissolution: Continue adding HCl until all solid material has dissolved completely. The pH at this point will likely be between 2.0 and 3.0.

  • Adjust Volume: Add water to reach the final desired volume and mix thoroughly.

  • Sterile Filter: Filter the stock solution through a 0.22 µm syringe filter into a sterile storage tube.

  • Dilution: To prepare your working solution, slowly add the acidic stock solution to your final, vigorously stirring (vortexing) buffer. This rapid mixing helps avoid localized high concentrations that can cause precipitation. The buffering capacity of your final medium should bring the pH back to the desired level.[17] Always check the final pH.

Note: A similar protocol can be followed using 1 M NaOH to create a basic stock solution (target pH > 10.5).

Protocol 2: Screening for an Effective Co-Solvent System

This protocol is for situations where the final pH must be neutral and pH adjustment is not a viable primary strategy.

Materials:

  • Compound

  • Co-solvents: Ethanol (100%), Propylene Glycol, PEG 400

  • Final aqueous buffer (e.g., PBS pH 7.4)

Methodology:

  • Prepare Concentrated Stock: Attempt to dissolve the compound at a high concentration (e.g., 50 mg/mL) in 100% of each co-solvent.

  • Solubility Test: Observe which co-solvent best dissolves the compound. A combination, such as 50:50 Ethanol:PEG 400, can also be tested.

  • Dilution Test: Take the most effective concentrated stock and perform a serial dilution into your final aqueous buffer. For example, prepare working solutions where the final co-solvent concentration is 5%, 2%, 1%, 0.5%, and 0.1%.

  • Observe Stability: Incubate the dilutions at the experimental temperature (e.g., 37°C) for several hours and visually inspect for any signs of precipitation (cloudiness, crystals).

  • Select Working Concentration: The highest concentration that remains clear and stable is your maximum working concentration using this co-solvent system.

  • IMPORTANT: Always run a parallel "vehicle control" in your experiment containing the same final concentration of the co-solvent to ensure that the solvent itself does not affect your experimental outcome.

References

  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?
  • Grosse Daldrup, J.-B., et al. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
  • pH dependence of amino acid solubility. The solubility of an amino acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
  • CD Formulation. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed.
  • Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed.
  • Solving Poor Solubility to Unlock a Drug's Potential. (2015, July 2). Pharmaceutical Technology.
  • Overcoming the Challenge of Poor Drug Solubility. (n.d.). Pharmaceutical Engineering.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Co-solvent: Significance and symbolism. (n.d.). Iscite.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). NIH.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC - NIH.
  • Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity rel
  • Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. (n.d.). PubMed.
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16).

Sources

Technical Support Center: Stereochemical Integrity in the Synthesis of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Introduction

Welcome to the technical support guide for the stereoselective synthesis of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid. This molecule is a crucial chiral building block in pharmaceutical development, where maintaining enantiomeric purity is paramount for ensuring therapeutic efficacy and safety. Racemization—the conversion of a chiral molecule into an equal mixture of both enantiomers—is a significant challenge during its synthesis. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help researchers and drug development professionals prevent the loss of stereochemical integrity at the critical C3 benzylic stereocenter.

Frequently Asked Questions (FAQs)

Q1: My final product, this compound, shows significant racemization. What is the most likely cause?

A1: Racemization of this β-amino acid most commonly occurs due to the susceptibility of the proton at the C2 position (the α-carbon relative to the carboxyl group). Abstraction of this proton by a base generates a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of the defined stereochemistry at the adjacent C3 (benzylic) stereocenter. This is particularly problematic during steps that require basic conditions, such as the hydrolysis of a precursor ester.

Q2: Which specific steps in a typical synthesis are most vulnerable to racemization?

A2: The two most critical steps are:

  • Ester Hydrolysis (Saponification): Using strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, dramatically increases the rate of C2 proton abstraction and subsequent racemization.[1]

  • Reactions Involving Carbanion/Enolate Intermediates: Any synthetic manipulation that intentionally or unintentionally generates an enolate at the C2 position will risk compromising the stereocenter at C3.

Q3: Can my choice of protecting groups affect racemization?

A3: Yes. The nature of the N-protecting group can influence the acidity of the C2 proton. Electron-withdrawing protecting groups (e.g., trifluoroacetyl) can increase the acidity of the C2 protons, making them more susceptible to abstraction under basic conditions. Conversely, bulky protecting groups can sterically hinder the approach of a base, offering some degree of protection against racemization.

Q4: Are there alternatives to chemical synthesis for producing the enantiopure acid?

A4: Absolutely. Biocatalytic methods offer a powerful alternative under mild conditions.[2] Enzymatic kinetic resolution, using enzymes like lipases or β-aminopeptidases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer with high purity.[3][4] Organisms like Rhodococcus have also been used for the enantioselective synthesis of β-amino acids.[5][6] These methods completely avoid harsh chemical conditions that cause racemization.[2]

Troubleshooting Guides & Protocols

Guide 1: Preventing Racemization During Final Ester Hydrolysis

Problem: You have successfully synthesized an enantiomerically pure ester of this compound, but the final hydrolysis step to yield the carboxylic acid results in a low enantiomeric excess (e.e.).

Root Cause Analysis: The primary mechanism is base-catalyzed enolization. The benzylic nature of the C3 stereocenter stabilizes the planar enolate intermediate formed upon deprotonation at C2, accelerating the racemization process.

RacemizationMechanism cluster_0 Enantiopure Ester cluster_1 Racemization Pathway cluster_2 Racemic Product Ester (R)-Ester Enolate Planar Enolate (Achiral) Ester->Enolate - H⁺ @ C2 Base Base (e.g., OH⁻) R_Acid (R)-Acid Enolate->R_Acid + H⁺ S_Acid (S)-Acid Enolate->S_Acid + H⁺ EvansAuxiliary cluster_workflow Stereoselective Synthesis Workflow Start Chiral Auxiliary (Evans Oxazolidinone) Acylation Acylation Start->Acylation Enolization Boron Enolate Formation (e.g., Bu₂BOTf, DIPEA) Acylation->Enolization Aldol Diastereoselective Aldol Addition Enolization->Aldol Aldehyde 2,3-Dimethyl- benzaldehyde Aldehyde->Aldol Adduct Aldol Adduct (High d.e.) Aldol->Adduct Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Adduct->Cleavage Product Enantiopure β-Hydroxy Acid Cleavage->Product

Caption: Workflow using an Evans chiral auxiliary.

Protocol: Key Steps for Asymmetric Aldol Addition
  • Acylation: Acylate the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acetyl halide or anhydride.

  • Enolate Formation: At -78 °C, treat the N-acyloxazolidinone with dibutylboron triflate (Bu₂BOTf) and a hindered base like N,N-diisopropylethylamine (DIPEA) to form the Z-enolate.

  • Aldol Reaction: Add the 2,3-dimethylbenzaldehyde to the enolate solution at -78 °C and allow the reaction to proceed to completion.

  • Workup & Purification: Quench the reaction and purify the resulting aldol adduct by chromatography to separate the minor diastereomer.

  • Auxiliary Removal: Cleave the auxiliary under mild oxidative conditions (e.g., LiOH and H₂O₂) to release the enantiomerically pure β-hydroxy acid. This can then be converted to the target β-amino acid via standard procedures (e.g., Mitsunobu reaction followed by azide reduction).

This method builds the stereocenter with high fidelity, and subsequent transformations, if performed under mild conditions, will preserve the enantiomeric purity. [13]

References

  • Heck, T., et al. (2009). Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases. PubMed. [Link]

  • Carris, M. E. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

  • Fallon, T., et al. (2023). Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained β-Amino Acid Derivatives. Organic Letters. [Link]

  • Heck, T., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ResearchGate. [Link]

  • Höhne, M., et al. (2010). Beta-aminopeptidase-catalyzed biotransformations of beta(2)-dipeptides: kinetic resolution and enzymatic coupling. PubMed. [Link]

  • Green, A. P., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC. [Link]

  • Myers, J. K., & Jacobsen, E. N. (2000). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society. [Link]

  • Avenoza, A., et al. (2005). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect. [Link]

  • da Silva, J. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Mehta, N., & Haskell-Luevano, C. (2017). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. ResearchGate. [Link]

  • Wang, D., et al. (2021). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. [Link]

  • van der Meijden, M. (n.d.). Chemically fuelled deracemization of amino acids. Radboud University Repository. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Unknown Author. (2020). Enzymatic enantiospecific hydrolysis of racemic β-amino esters by ball milling. ResearchGate. [Link]

  • de Gonzalo, G., et al. (2016). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC. [Link]

  • Terrett, J. A., et al. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. [Link]

  • D'Hondt, S., et al. (2021). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • van den Hende, J. R., et al. (2007). Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. Europe PMC. [Link]

  • Qian, X., et al. (2007). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. PMC. [Link]

  • Kumar, A., & Akanksha. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Nagase, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

  • Wang, Z., et al. (2023). Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society. [Link]

  • Molbase. (n.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Molbase. [Link]

  • Unknown Author. (2018). On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene. ResearchGate. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Barry, L. G., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

Sources

Optimizing reaction conditions for the N-protection of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of N-protecting the sterically hindered β-amino acid, 3-Amino-3-(2,3-dimethylphenyl)propanoic acid.

Technical Support Center: Optimizing N-Protection Strategies

The N-protection of this compound presents a significant synthetic challenge. The core issue arises from steric hindrance imposed by the 2,3-dimethylphenyl group, which shields the β-amino group, reducing its nucleophilicity and accessibility to common protecting group reagents. This guide provides troubleshooting strategies and detailed protocols to overcome these challenges, ensuring efficient and high-yield protection.

Troubleshooting Guide & Optimization Protocols

This section addresses the most common issues encountered during the N-protection of this sterically hindered substrate.

Question: My Boc-protection reaction with Di-tert-butyl dicarbonate ((Boc)₂O) is showing low or no conversion. What's going wrong and how can I fix it?

Answer:

This is the most frequently encountered problem due to the low nucleophilicity and steric congestion around the amine. Standard conditions often fail. The root cause is a slow reaction rate between the amine and (Boc)₂O.

Causality: The bulky tert-butyl groups of (Boc)₂O and the dimethylphenyl moiety of the substrate create significant steric clash, raising the activation energy of the reaction. The electron-donating methyl groups on the phenyl ring are not sufficient to overcome the steric hindrance that deactivates the amine nucleophile.

Optimization Strategies:

  • Increase Reaction Temperature and Time: Steric hindrance can often be overcome by providing more energy and allowing more time for the reaction to proceed.[1]

    • Recommendation: Start by increasing the temperature to 40-55 °C and extending the reaction time to 16-24 hours. Monitor progress by TLC or LC-MS.

  • Incorporate a Nucleophilic Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylating sterically hindered or weakly nucleophilic amines.[1][2] It works by reacting with (Boc)₂O to form a more reactive N-tert-butoxycarbonylpyridinium intermediate.

    • Caution: For amino acids with hydroxyl groups, prolonged reaction times with DMAP can lead to O-Boc protection as a side reaction.[]

  • Employ Stronger, Non-Nucleophilic Bases: For severely hindered amines, deprotonating the amine first with a strong base can dramatically increase its nucleophilicity.

    • Recommendation: Using bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) to form the sodium salt of the amine before adding (Boc)₂O can prevent side reactions like urea formation, which can occur with hindered amines.[]

  • Solvent Choice: While common solvents like THF, DCM, and acetonitrile are used, aqueous or mixed aqueous systems can be effective, especially for amino acids.[1][4] A mixture of water, methanol, and an organic base like triethylamine can improve the solubility of amino acid salts and facilitate the reaction.

Detailed Protocol: Catalytic Boc-Protection of this compound
  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq).[2][5]

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq).[1]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 - 1.5 eq) to the solution.[1]

  • Stir the reaction at room temperature, gradually increasing to 40 °C if the reaction is slow. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[1]

  • Upon completion, dilute the mixture with water and perform an acidic workup by acidifying the aqueous layer with a 5% citric acid solution.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the residue by flash column chromatography on silica gel if necessary.

Question: I am attempting a Cbz-protection and observing multiple byproducts. How can I achieve a cleaner reaction?

Answer:

Benzyl chloroformate (Cbz-Cl) is a highly reactive reagent, which can lead to side reactions if not properly controlled.[6] The key is to manage the reaction pH and conditions carefully.

Causality: The primary side reaction is often the formation of the corresponding benzyl alcohol and CO₂ via hydrolysis of Cbz-Cl, especially under overly basic or aqueous conditions.[7] For amino acids, a pH that is too high can also risk racemization, though this is less of a concern for β-amino acids compared to α-amino acids.[8]

Optimization Strategies:

  • Schotten-Baumann Conditions: This classic method involves reacting the amine with Cbz-Cl in a biphasic system (e.g., water/DCM) with a mild inorganic base like sodium bicarbonate or sodium carbonate.[9][10]

    • Recommendation: Vigorously stir a solution of the amino acid in aqueous NaHCO₃ (pH 8-10) while adding Cbz-Cl dropwise at 0 °C.[8] Maintaining this pH range is critical; too low, and the amine is protonated and non-nucleophilic; too high, and Cbz-Cl hydrolysis accelerates.[8]

  • Anhydrous Conditions: Using an organic solvent like DCM or THF with an organic base such as triethylamine (TEA) or pyridine can provide a cleaner reaction profile by minimizing water-related side products.[9][11]

    • Recommendation: Dissolve the amino acid and TEA (2.0 eq) in DCM. Cool to 0 °C and add Cbz-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours.[11]

Detailed Protocol: Cbz-Protection under Schotten-Baumann Conditions
  • Dissolve this compound (1.0 eq) in 2 N sodium hydroxide (2.0 eq) and cool the solution in an ice bath.

  • In a separate flask, dissolve benzyl chloroformate (Cbz-Cl, 1.1 eq) in a suitable organic solvent like toluene or dioxane.

  • With vigorous stirring, simultaneously add the Cbz-Cl solution and a portion of 4 N sodium hydroxide dropwise to the amino acid solution over 20-30 minutes, ensuring the pH remains between 9 and 10.[12]

  • Continue stirring for an additional 1-2 hours after the addition is complete.

  • Separate the organic layer and extract the aqueous layer with ether to remove any excess reagent and benzyl alcohol.[12]

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl to precipitate the Cbz-protected product.[12]

  • Filter the precipitate, wash with cold water, and dry to yield the product.

Question: My Fmoc-protection yield is low. Should I be using Fmoc-Cl or Fmoc-OSu?

Answer:

For sterically hindered and sensitive amino acids, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is generally the superior reagent.[13]

Causality:

  • Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) is more reactive, but this high reactivity also makes it more prone to hydrolysis into the byproduct 9-fluorenylmethanol (FMOC-OH), especially in the basic aqueous conditions required for the reaction.[13][14][15] This reduces the amount of active reagent available for the desired reaction.

  • Fmoc-OSu is more stable and less susceptible to hydrolysis. Its moderated reactivity leads to a cleaner reaction profile with fewer side products, resulting in higher purity and more consistent yields, which is crucial when dealing with challenging substrates.[13][14]

Detailed Protocol: Fmoc-Protection using Fmoc-OSu
  • Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate or a borate buffer solution (pH ~9.5).[15][16]

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in a water-miscible organic solvent like acetone or acetonitrile.

  • Add the Fmoc-OSu solution to the vigorously stirred amino acid solution at room temperature.

  • Allow the reaction to proceed for 4-8 hours, monitoring by TLC.

  • Once complete, pour the reaction mixture into ice water.[15]

  • Wash the mixture with ethyl ether to remove unreacted Fmoc-OSu and the FMOC-OH byproduct.[15]

  • Acidify the aqueous layer with HCl to precipitate the N-Fmoc-protected amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Data Summary & Reagent Comparison

Protecting GroupReagent(s)Typical Base / CatalystSolvent SystemTemp.Pros for this SubstrateCons / Common Issues
Boc (Boc)₂ONaHCO₃, TEA, DMAP [1]THF, Dioxane/H₂O, ACNRT to 55°CStable to a wide range of conditions; orthogonal to Fmoc/Cbz.[4]Very slow reaction due to steric hindrance; requires forcing conditions or catalysis.[1][]
Cbz Cbz-ClNaOH, NaHCO₃, TEA[9]Dioxane/H₂O, DCM0°C to RTHighly reactive reagent may overcome steric hindrance more easily.Reagent is moisture-sensitive; risk of hydrolysis and side products.[7] Deprotection by hydrogenolysis may not be compatible with other functional groups.[10]
Fmoc Fmoc-OSu [13][14]Na₂CO₃, Borate Buffer[15]Acetone/H₂O, ACN/H₂ORTClean reaction profile with stable reagent; essential for SPPS.[13][16]Base-labile nature limits subsequent reaction choices.

Visualized Workflows

General N-Protection Experimental Workflow

G sub Substrate Dissolution (Amino Acid + Base in Solvent) reagent Reagent Addition ((Boc)2O, Cbz-Cl, or Fmoc-OSu) sub->reagent Cool to 0°C if needed reaction Reaction Monitoring (TLC / LC-MS) reagent->reaction Stir at RT or heat workup Aqueous Work-up (Quench, Acidify, Extract) reaction->workup Upon completion purify Purification (Crystallization or Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for the N-protection of amino acids.

Troubleshooting Logic for Low Reaction Yield

Caption: Decision-making flowchart for troubleshooting low-yield N-protection reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave heating to accelerate the reaction? A1: Yes, microwave-assisted synthesis can be a powerful tool to accelerate reactions with sterically hindered substrates. It can significantly reduce reaction times. However, it requires careful optimization of temperature and time to prevent degradation of the starting material or product.

Q2: My protected product is an oil and is difficult to purify. What should I do? A2: If the product is an oil, purification by silica gel chromatography is the standard approach. If it is still impure, consider converting it to a solid salt for easier handling and purification. For example, Boc-amino acids can often be precipitated as dicyclohexylamine (DCHA) salts.[5]

Q3: How do I confirm that the protection has occurred on the nitrogen and not elsewhere? A3: Spectroscopic analysis is essential. ¹H NMR will show a characteristic shift of the protons near the amine and the appearance of peaks corresponding to the protecting group (e.g., a large singlet at ~1.4 ppm for the nine protons of a Boc group). Mass spectrometry (LC-MS) will confirm the expected mass increase of the final product.

Q4: Is there a risk of racemization at the chiral center? A4: The chiral center in this compound is at the β-position (C3). β-amino acids are significantly less prone to base-catalyzed racemization via enolization than α-amino acids. Under the recommended conditions, particularly with mild bases like NaHCO₃, the risk of racemization is very low.

References

  • Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Formic acid, chloro-, benzyl ester. (n.d.). Organic Syntheses Procedure.
  • What are the properties and reactions of Benzyl Chloroformate? (n.d.). Guidechem.
  • Benzyl Chloroformate | 501-53-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Technical Support Center: Improving the Yield of Boc Protection Reactions. (n.d.). Benchchem.
  • A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection. (n.d.). Benchchem.
  • Benzyl chloroformate. (n.d.). Wikipedia.
  • Benzyl chloroformate. (n.d.). Grokipedia.
  • Di-tert-butyl dicarbonate: Application, synthesis and toxicity. (2023, April 14). ChemicalBook.
  • Di-tert-butyl dicarbonate. (n.d.). Wikipedia.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • BOC-amino acids. (n.d.). BOC Sciences Amino Acid.
  • Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). (n.d.). SciELO.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Attaching Boc Protecting Groups With BOC-ON. (n.d.). Technical Support Information Bulletin 1184.
  • Overview of Fmoc Amino Acids. (n.d.). ChemPep.
  • Reactions that Work: Boc Protection. (2012, June 18). Chemtips - WordPress.com.

Sources

Troubleshooting low cell permeability of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Diagnosing and Overcoming Low Cell Permeability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-3-(2,3-dimethylphenyl)propanoic acid and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges related to low cell permeability, a critical hurdle in translating a promising compound into a viable therapeutic agent.

Section 1: Foundational Understanding

Q1: What is cell permeability and why is it a concern for my this compound derivative?

Cell permeability is the ability of a compound to pass through a cell membrane to reach its intracellular target.[1] For orally administered drugs, this process begins with crossing the intestinal epithelium to enter the bloodstream.[2] Poor permeability is a major cause of low oral bioavailability, which can terminate the development of an otherwise potent drug candidate.[3]

Your compound, a this compound derivative, possesses structural features that present a permeability challenge. It has both a lipophilic (fat-loving) dimethylphenyl group and ionizable amino and carboxylic acid groups.[4] The charge of these groups is dependent on the surrounding pH, which varies significantly throughout the gastrointestinal tract.[2][5] Ionized (charged) molecules generally exhibit poor membrane permeability compared to their neutral counterparts.[6][7][8][9] Therefore, understanding and optimizing the permeability of your compound series is critical for success.

Q2: How can I predict the permeability of my compound before starting lab experiments?

Computational tools, often based on Lipinski's "Rule of Five," provide a valuable first-pass assessment.[3][10][11] This rule suggests that poor oral absorption is more likely if a compound violates two or more of the following criteria:

  • Molecular weight over 500 Daltons[3][10][11]

  • Calculated octanol-water partition coefficient (ClogP) over 5[3][10][11]

  • More than 5 hydrogen bond donors (e.g., OH, NH groups)[3][10][11]

  • More than 10 hydrogen bond acceptors (e.g., O, N atoms)[3][10][11]

Data Presentation: Physicochemical Properties of Parent Compound

PropertyValueLipinski's Rule of Five Compliance
Molecular FormulaC₁₁H₁₅NO₂N/A
Molecular Weight193.24 g/mol ✓ (< 500)
Hydrogen Bond Donors2✓ (≤ 5)
Hydrogen Bond Acceptors2✓ (≤ 10)
XLogP3-AA (Predicted)1.8✓ (< 5)

While the parent compound complies with these rules, it's crucial to remember that they are guidelines, not absolute laws.[1][11][12] Many successful drugs violate these rules, often because they utilize active transport mechanisms not accounted for by these simple physicochemical parameters.[11]

Section 2: Diagnosis & Characterization of Low Permeability

This section provides a logical workflow for experimentally diagnosing the root cause of low permeability.

Troubleshooting_Workflow cluster_start Start: Low Efficacy Observed cluster_assays Permeability Assessment cluster_diagnosis Diagnosis start Low cellular activity or poor in vivo efficacy observed for the compound series. pampa Q3: Run Parallel Artificial Membrane Permeability Assay (PAMPA) start->pampa caco2 Q4: Conduct Caco-2 Permeability Assay pampa->caco2 If PAMPA is high, but cellular activity is still low diag_passive Diagnosis: Poor intrinsic passive permeability. Compound is too polar or too large. pampa->diag_passive If PAMPA is low mdck Q5: Perform MDR1-MDCK Assay for Efflux caco2->mdck If Caco-2 Papp (A-B) is low and/or Efflux Ratio > 2 diag_ok Diagnosis: Permeability is likely not the primary issue. Investigate other factors (e.g., metabolism, target engagement). caco2->diag_ok If Caco-2 Papp (A-B) is high and Efflux Ratio < 2 diag_efflux Diagnosis: Compound is a substrate of active efflux pumps (e.g., P-gp). mdck->diag_efflux If Efflux Ratio > 2 is confirmed, especially with inhibitor

Caption: Troubleshooting workflow for low cell permeability.

Q3: What is the best first experiment to measure permeability?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point.[13][14][15] It is a high-throughput, cell-free assay that isolates and measures passive diffusion across an artificial lipid membrane.[13][14] This provides a clean measure of your compound's intrinsic ability to cross a cell membrane without the complexities of active transporters.[13][14]

  • High Permeability in PAMPA (Pe > 1.5 x 10⁻⁶ cm/s) suggests the molecule has favorable physicochemical properties for passive diffusion.[16] If cellular assays still show low activity, the problem may lie with active efflux.

  • Low Permeability in PAMPA (Pe < 1.5 x 10⁻⁶ cm/s) indicates a problem with the fundamental properties of the molecule (e.g., high polarity, poor solubility).[16]

Experimental Protocol: PAMPA
  • Prepare Solutions : Dissolve the test compound in a buffer/DMSO solution (typically 5% DMSO) to the desired concentration (e.g., 10 µM).[17] Prepare high (e.g., Propranolol) and low (e.g., Lucifer Yellow) permeability controls.[13]

  • Coat Membrane : Coat the filter of a 96-well donor plate with a solution of lecithin in dodecane.[17]

  • Load Plates : Add buffer to the 96-well acceptor plate. Add the compound and control solutions to the donor plate.[14]

  • Incubate : Place the donor plate onto the acceptor plate to form a "sandwich" and incubate for several hours (e.g., 4-5 hours) at room temperature.[13][14]

  • Quantify : After incubation, measure the compound concentration in both donor and acceptor wells using LC-MS/MS.[13]

  • Calculate : The apparent permeability coefficient (Pₑ) is calculated from the concentration data.

Q4: My PAMPA results are good, but cellular activity is poor. What's next?

This pattern strongly suggests the involvement of cellular machinery, specifically active transport. The next step is the Caco-2 Permeability Assay .[18][19] Caco-2 cells are a human colon cancer cell line that, when grown on a semi-permeable membrane, differentiate into a polarized monolayer that mimics the intestinal epithelium.[19][20] This model assesses passive diffusion, paracellular transport (between cells), and, most importantly, active uptake and efflux mechanisms.[13][19]

The key output is the apparent permeability coefficient (Papp) and the efflux ratio (ER) , calculated by measuring transport in both directions across the cell monolayer: apical-to-basolateral (A-B, mimicking absorption) and basolateral-to-apical (B-A, mimicking efflux).[19][20]

  • An Efflux Ratio (Papp(B-A) / Papp(A-B)) > 2 is a strong indicator that your compound is being actively pumped out of the cells.[20][21]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture : Seed Caco-2 cells on Transwell™ filter inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[18][20]

  • Monolayer Integrity Check : Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[19][21] A low TEER value indicates a leaky monolayer, rendering the results invalid.[22]

  • Dosing :

    • A-B Transport : Add the test compound (e.g., 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[19][22]

    • B-A Transport : Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[19][22]

  • Incubation : Incubate the plates at 37°C for a set period (e.g., 2 hours).[19]

  • Sampling & Analysis : Take samples from the receiver chambers at the end of the incubation period and analyze the compound concentration by LC-MS/MS.[19]

  • Calculation : Calculate Papp values for both directions and determine the efflux ratio.

Q5: How can I confirm that my compound is a substrate for a specific efflux pump like P-glycoprotein (P-gp)?

If the Caco-2 assay indicates efflux, you can confirm the specific transporter involved using an MDCK-MDR1 Assay .[23][24] This assay uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene, which codes for the P-glycoprotein (P-gp) efflux pump.[23][25]

The experiment is a bidirectional transport assay, similar to the Caco-2 assay. To confirm P-gp involvement, the assay is run in parallel with and without a known P-gp inhibitor, such as verapamil or elacridar.[25][26]

  • A high efflux ratio (≥2) that is significantly reduced in the presence of a P-gp inhibitor provides definitive evidence that your compound is a P-gp substrate.[23][26]

Data Presentation: Interpreting Permeability Assay Results

CompoundPAMPA Pₑ (x10⁻⁶ cm/s)Caco-2 Papp (A-B) (x10⁻⁶ cm/s)Caco-2 Efflux RatioMDR1-MDCK Efflux RatioMDR1-MDCK ER (+Inhibitor)Interpretation
Control (High) > 10> 15< 2< 2N/AHigh Passive Permeability
Control (Low) < 1< 1N/AN/AN/ALow Passive Permeability
Derivative A 0.80.51.21.1N/AProblem: Poor Passive Permeability
Derivative B 12.51.18.59.21.5Problem: P-gp Efflux Substrate

Section 3: Troubleshooting and Optimization Strategies

Once the cause of low permeability is diagnosed, you can employ targeted strategies to improve your compound's properties.

Solution_Strategies cluster_problem Identified Problem cluster_solutions Potential Solutions prob_passive Poor Passive Permeability (Low PAMPA) sol_passive_1 Q6: Modify Lipophilicity (Increase LogP) prob_passive->sol_passive_1 sol_passive_2 Q6: Reduce H-Bonding/ Polar Surface Area prob_passive->sol_passive_2 sol_passive_3 Q7: Prodrug Approach (Mask polar groups) prob_passive->sol_passive_3 prob_efflux Active Efflux (High Efflux Ratio) sol_efflux_1 Q8: Structural Modification (Block transporter recognition sites) prob_efflux->sol_efflux_1 sol_efflux_2 Q8: Saturate Transporter (Less common strategy) prob_efflux->sol_efflux_2

Caption: Solution strategies based on permeability diagnosis.

Q6: How can I improve poor passive permeability identified in PAMPA?

If your compound is too polar (hydrophilic), you need to increase its lipophilicity to favor partitioning into the cell membrane.[8]

  • Increase Lipophilicity : Systematically add non-polar groups (e.g., methyl, ethyl) to the scaffold. The 2,3-dimethylphenyl group is already a good lipophilic anchor, but further modifications can be explored.

  • Reduce Polar Surface Area (PSA) : The number of hydrogen bond donors and acceptors contributes to a molecule's polarity.[27] Strategies like intramolecular hydrogen bonding can reduce the effective PSA.

  • Control Ionization : Since your compound has ionizable groups, its charge state is pH-dependent.[5][6] The un-ionized form is more permeable.[5][7] Consider how modifications to the amino or acid groups could change the pKa to favor the neutral species in the gut (pH ~6.5-7.4).[5][19]

Q7: Can a prodrug strategy help overcome the permeability issues of my amino acid derivative?

Absolutely. A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[28][29] This is a highly effective strategy for improving permeability.[30][31][32]

For your this compound derivative, you can temporarily mask the polar, charged groups:

  • Esterification : Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) neutralizes the negative charge and increases lipophilicity.[28] These esters can then be cleaved by esterase enzymes in the blood or tissues to release the active acid.

  • Amide/Carbamate Formation : The amino group can be masked similarly, for example, by forming a carbamate.

This approach allows the modified, more lipophilic molecule to cross the cell membrane via passive diffusion, after which it is converted back to the active, polar form intracellularly.[28]

Q8: My compound is a P-gp substrate. How can I overcome active efflux?

This is a significant challenge. The goal is to modify the molecule so it is no longer recognized by the efflux transporter, without losing its activity at the primary target.

  • Structural Modifications : This requires a careful structure-activity relationship (SAR) study. Minor changes can sometimes disrupt the key interactions required for transporter recognition. Try to identify the pharmacophore for P-gp binding versus the pharmacophore for your therapeutic target.

  • Reduce Hydrogen Bonding Capacity : P-gp substrates often have specific hydrogen bonding patterns. Modifying or removing these groups can sometimes abrogate recognition.

  • Increase Lipophilicity (with caution) : While counterintuitive, sometimes increasing lipophilicity can help a compound "hide" within the membrane, reducing its availability to the transporter. However, this can also increase non-specific binding and affect other properties.

By systematically applying this diagnostic and troubleshooting framework, you can efficiently identify the barriers to cell permeability for your this compound derivatives and rationally design next-generation compounds with an improved probability of clinical success.

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved January 13, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 13, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved January 13, 2026, from [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. Retrieved January 13, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). R Discovery. Retrieved January 13, 2026, from [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. Retrieved January 13, 2026, from [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. Retrieved January 13, 2026, from [Link]

  • How does pH affect drug delivery?. (2024). Patsnap Synapse. Retrieved January 13, 2026, from [Link]

  • What are the exceptions to Lipinski's Rule of 5?. (2025). Patsnap Synapse. Retrieved January 13, 2026, from [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. Retrieved January 13, 2026, from [Link]

  • Video: Factors Affecting Drug Distribution: Tissue Permeability. (2025). JoVE. Retrieved January 13, 2026, from [Link]

  • What are the physicochemical properties affecting drug distribution?. (2025). Patsnap Synapse. Retrieved January 13, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 13, 2026, from [Link]

  • Lipinski´s Rule of 5. (n.d.). PharmaInformatic. Retrieved January 13, 2026, from [Link]

  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (2022). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Physicochemical properties of drugs and membrane permeability: review article. (n.d.). Sabinet African Journals. Retrieved January 13, 2026, from [Link]

  • Lipinski's rules & drug discovery beyond the rule of five. (2024). YouTube. Retrieved January 13, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 13, 2026, from [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity. (2021). ConductScience. Retrieved January 13, 2026, from [Link]

  • Food, gastrointestinal pH, and models of oral drug absorption. (2016). PubMed. Retrieved January 13, 2026, from [Link]

  • Effects of gastric pH on oral drug absorption: In vitro assessment using a dissolution/permeation system reflecting the gastric dissolution process. (2016). PubMed. Retrieved January 13, 2026, from [Link]

  • Differences in the expression of endogenous efflux transporters in MDR1-transfected versus wildtype cell lines affect P-glycoprotein mediated drug transport. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Drug Absorption. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • P-glycoprotein (P-gp) Substrate Identification. (n.d.). Evotec. Retrieved January 13, 2026, from [Link]

  • The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved January 13, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols - Wikidot. Retrieved January 13, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Bioarray. Retrieved January 13, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. (2022). YouTube. Retrieved January 13, 2026, from [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Method for Determination of Drug Permeability. (2023). Labinsights. Retrieved January 13, 2026, from [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Amino acid derivatives as transdermal permeation enhancers. (2013). PubMed. Retrieved January 13, 2026, from [Link]

  • (3R)-3-amino-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

Sources

Reducing side products in the synthesis of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this valuable β-amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are several established methods for the synthesis of 3-amino-3-arylpropanoic acids. A prevalent and scalable approach involves a one-pot, three-component reaction using 2,3-dimethylbenzaldehyde, malonic acid, and an ammonia source like ammonium acetate.[1][2] This method is advantageous due to its operational simplicity. Alternative routes may include variations of the Ritter reaction, where a carbocation is trapped by a nitrile followed by hydrolysis, or Mannich-type reactions.[3][4][5]

Q2: What is the most critical stage for controlling side product formation?

The most critical stage is typically the initial C-C and C-N bond-forming reaction. In the three-component synthesis, the reaction temperature and stoichiometry are crucial. Excessive heat can lead to the decomposition of intermediates and the formation of tar-like substances. In Ritter-type syntheses, the strong acidic conditions required to generate a stable carbocation can also promote undesired polymerization or rearrangement side reactions.[4][6]

Q3: How does the 2,3-dimethylphenyl group influence the reaction?

The steric hindrance from the two ortho- and meta-methyl groups on the phenyl ring can influence the reaction rate and may require more forcing conditions compared to unsubstituted phenyl analogues. Electronically, the methyl groups are weakly activating, which can stabilize carbocation intermediates, potentially making them more susceptible to side reactions if not controlled properly.

Troubleshooting Guide: Side Products & Low Yield

This section addresses specific issues that may arise during the synthesis. Each entry provides a potential cause, a detailed explanation, and actionable steps for remediation.

Issue 1: Low overall yield and formation of a tar-like, insoluble byproduct.

Plausible Cause: This is often due to the polymerization of the cinnamic acid intermediate or related carbocationic species under the reaction conditions. Strong acids and high temperatures can promote the self-reaction of these reactive intermediates.

Technical Explanation: In a common synthetic pathway starting from 2,3-dimethylbenzaldehyde, an intermediate 2,3-dimethylcinnamic acid is formed, which then undergoes a Michael addition with ammonia. If the reaction conditions are too harsh, the electron-rich double bond of the cinnamic acid derivative can be protonated, leading to a carbocation that can attack another cinnamic acid molecule, initiating polymerization.

Recommended Actions:

  • Strict Temperature Control: Maintain the reaction temperature within the recommended range. For the one-pot reaction with ammonium acetate, refluxing in a solvent like 1-butanol is common, but overheating should be avoided.[2]

  • Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates. Experiment with different solvents to find an optimal balance between reactant solubility and side reaction suppression.

  • Stoichiometry: Ensure that the molar ratios of the reactants are precise. An excess of the aldehyde or malonic acid could lead to alternative reaction pathways. A typical ratio is approximately 1:1.1:2.3 for aldehyde:malonic acid:ammonium acetate.[2]

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials (2,3-dimethylbenzaldehyde) start->check_purity purification Review Purification Strategy start->purification If yield loss is during workup check_conditions Review Reaction Conditions check_purity->check_conditions temp Temperature Too High? check_conditions->temp time Reaction Time Too Long? check_conditions->time polymer Polymer/Tar Formation Observed? temp->polymer Yes incomplete Incomplete Conversion? time->incomplete Yes optimize_temp Action: Reduce Temperature, Use Stepwise Heating polymer->optimize_temp optimize_time Action: Monitor by TLC, Quench at Optimal Point incomplete->optimize_time recrystallization Optimize Recrystallization Solvent System purification->recrystallization G cluster_0 Carbocation Formation and Polymerization A Cinnamic Acid Intermediate + H+ B Benzylic Carbocation A->B Protonation D Dimer -> Polymer B->D Electrophilic Attack C Another Cinnamic Acid Molecule C->D

Sources

Technical Support Center: Purification of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Amino-3-(2,3-dimethylphenyl)propanoic acid is a β-amino acid, a class of compounds essential as building blocks in pharmaceutical research and development. Its structural integrity and purity are paramount for the synthesis of complex molecules and for ensuring reproducible results in biological assays. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and remove impurities encountered during and after the synthesis of this compound. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter with this compound?

A1: Impurities are typically related to the synthetic route employed. For β-amino acids synthesized via methods like the Rodionov reaction, you can expect impurities such as unreacted starting materials (e.g., 2,3-dimethylbenzaldehyde, malonic acid), synthetic intermediates (e.g., ester or cyano precursors), and side-products like dimers or products from decarboxylation.[1][2] If the synthesis is not stereospecific, the corresponding enantiomer will be the primary impurity.

Q2: What is the most straightforward purification method to try first for this compound?

A2: Recrystallization is the most effective and economical first-line purification technique for amino acids. The key is to exploit the zwitterionic nature of the molecule. Its solubility is highly dependent on the pH of the solution. A well-chosen solvent system, often an alcohol-water mixture, can effectively remove less polar starting materials and non-ionic by-products.[3]

Q3: How can I quickly assess the purity of my sample and identify unknown impurities?

A3: A combination of analytical techniques is recommended for a comprehensive purity profile.

  • ¹H and ¹³C NMR Spectroscopy: Provides confirmation of the core structure and can reveal the presence of organic impurities, often allowing for their identification and quantification.[4][5]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity. A reversed-phase C18 column is a good starting point.[6][7] For accurate enantiomeric purity, a chiral HPLC column is necessary.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of your target compound and can help identify the mass of unknown impurities, providing crucial clues to their structure.[4][5]

Q4: My compound is an oil and refuses to crystallize. What are my options?

A4: Oiling out during recrystallization is a common issue, often caused by residual solvents, impurities depressing the melting point, or rapid cooling. First, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. If that fails, add a seed crystal from a previous pure batch. If it still oils out, the impurity level may be too high for crystallization. In this case, you should proceed to a chromatographic purification method to remove the bulk of the impurities before attempting recrystallization again.[8]

Section 2: General Workflow for Impurity Identification and Removal

This workflow provides a systematic approach to purifying your crude product, starting with broad-spectrum techniques and moving to more specialized methods as needed.

Purification_Workflow General Purification & Analysis Workflow Crude Crude Synthetic Product Recrystallization Step 1: Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Analysis1 Purity Check 1: - ¹H NMR - TLC / HPLC-UV Recrystallization->Analysis1 Pass1 Purity > 98%? (Target Achieved) Analysis1->Pass1 End Final, Pure Product Pass1->End Yes Chromatography Step 2: Chromatographic Purification (Ion Exchange or Preparative HPLC) Pass1->Chromatography No Analysis2 Purity Check 2: - Fraction Analysis by HPLC - Pool Pure Fractions Chromatography->Analysis2 FinalRecrystal Step 3: Final Recrystallization (Polishing Step) Analysis2->FinalRecrystal Analysis3 Final QC: - HPLC, NMR, MS - Chiral HPLC (if applicable) FinalRecrystal->Analysis3 Analysis3->End

Caption: Logical workflow for purifying crude this compound.

Section 3: Troubleshooting Guide & Detailed Protocols

Problem: My initial purity is low (<95%) with significant starting material visible in the ¹H NMR spectrum.
  • Underlying Cause: Incomplete reaction or inefficient removal of non-polar/neutral starting materials (e.g., 2,3-dimethylbenzaldehyde) from the highly polar amino acid product. Standard aqueous workups can be insufficient.

  • Solution: A pH-mediated extraction followed by recrystallization is highly effective. This process exploits the amphoteric nature of the amino acid to separate it from neutral or acidic/basic impurities.

Protocol 3.1: Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The amino group will be protonated (-NH3+), rendering the product soluble in the aqueous layer. Neutral impurities (like the starting aldehyde) will remain in the organic layer.

  • Separation: Separate the layers and discard the organic phase.

  • Basification & Product Extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or NH4OH) with stirring until the pH is basic (pH 9-10). The amino acid will now be deprotonated and may precipitate. Extract the product back into an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic layer containing the purified product over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield a solid.

  • Recrystallization:

    • Dissolve the solid in a minimal amount of a boiling solvent system. Good starting points are mixtures of water and a miscible organic solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent SystemRatio (v/v)Target Impurities Removed
Ethanol / Water1:1 to 3:1General purpose, good for a range of polarities.
Isopropanol / Water1:1 to 4:1Effective for slightly less polar impurities.
Diisopropyl Ether-Useful as a non-solvent to precipitate from another solvent.[5]
Problem: A persistent impurity co-crystallizes with my product.
  • Underlying Cause: The impurity has a very similar polarity and solubility profile to the desired compound, making separation by crystallization difficult. This is common with structurally related by-products such as isomers or dimers.

  • Solution: Ion-exchange chromatography is an ideal second step. This technique separates molecules based on their net charge at a specific pH, a property that is often different even for closely related structures.[9]

Protocol 3.2: Ion-Exchange Chromatography
  • Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W). This resin is negatively charged and will bind your positively charged (protonated) amino acid.

  • Column Preparation: Prepare a column with the resin and equilibrate it with an acidic solution (e.g., 0.1M HCl) followed by deionized water until the eluate is neutral.

  • Loading: Dissolve your partially purified product in a minimal amount of acidic water (pH ~2-3) to ensure the amino group is protonated. Load this solution onto the column. Neutral and anionic impurities will pass through.

  • Washing: Wash the column with deionized water to remove any remaining unbound impurities.

  • Elution: Elute your product from the resin using a basic solution, such as 2-5% aqueous ammonia.[10] The ammonia will deprotonate the amino acid, disrupting its interaction with the resin and allowing it to be collected.

  • Isolation: Collect the fractions containing your product (monitor by TLC or HPLC). Combine the pure fractions and remove the ammonia and water under reduced pressure to isolate the final, high-purity product.

Problem: My product is the correct structure, but it has the wrong stereochemistry or is a racemic mixture.
  • Underlying Cause: The synthetic route was not stereoselective, or racemization occurred at some stage.

  • Solution: Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers on a preparative scale.

Protocol 3.3: Chiral Resolution via Diastereomeric Salt Formation
  • Resolving Agent Selection: Choose a readily available, enantiomerically pure acid or base to react with your racemic amino acid. For an amino acid, a chiral acid like (R)-(-)-Mandelic acid or (+)-Tartaric acid is suitable.[11]

  • Salt Formation: Dissolve your racemic this compound in a suitable hot solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Crystallization: Mix the two solutions. One of the two diastereomeric salts (e.g., (R)-acid with (R)-amine and (S)-acid with (R)-amine) will be less soluble and should preferentially crystallize as the solution cools. The formation of these salts have different physical properties, including solubility.

  • Isolation: Collect the crystals by filtration. The enantiomeric excess (e.e.) of this salt can be improved by further recrystallization.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to break the salt. The free enantiomer of your amino acid can then be extracted into an organic solvent or collected by filtration if it precipitates.

  • Analysis: Confirm the enantiomeric purity of your final product using chiral HPLC.[4]

Section 4: Standard Analytical Methods for Quality Control

Accurate assessment of purity is critical. The following table outlines starting conditions for HPLC analysis.

ParameterConditionRationale & Notes
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmA general-purpose column suitable for a wide range of small molecules.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acid suppresses the ionization of the carboxylic acid group and improves peak shape.[4]
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or Formic AcidThe organic modifier for elution.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutesA standard gradient should elute most process-related impurities. Isocratic elution can be developed for specific known impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CUsing a column oven ensures reproducible retention times.[4]
Detection UV at 210 nm and 254 nm210 nm is a general wavelength for organic molecules. The dimethylphenyl group should provide some absorbance at 254 nm. A Diode Array Detector (DAD) is ideal.[7]
Injection Vol. 5-10 µLPrepare samples at ~1 mg/mL in the mobile phase. Filter before injection.[4]

References

  • Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229–238. [Link][12]

  • Chirikjian, J. G., & Anfinsen, C. B. (1971). Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase. Analytical Biochemistry, 48(1), 169-178. [Link][13]

  • (2025). Synthesis and Characterization of Pregabalin Impurity. The Pharmaceutical and Chemical Journal, 12(4), 208-215. [Link][1]

  • Reddy, B. M., et al. (2013). Cost-Effective Isolation of a Process Impurity of Pregabalin. Scientia Pharmaceutica, 81(3), 705–716. [Link][8]

  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(10), 266-276. [Link][14]

  • SynZeal. Pregabalin Impurities. SynZeal Inc.[Link][15]

  • Pharmaffiliates. Pregabalin-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd.[Link][16]

  • Lázár, L., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(1), 105-110. [Link][5]

  • Majhi, K. C., et al. (2020). Chromatographic Separation of Amino Acids. ResearchGate.[Link][17]

  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Google Patents.[11]

  • Al-Hiari, Y. M., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2235. [Link][18]

  • Fülöp, F., et al. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. European Journal of Organic Chemistry, 2013(28), 6306-6312. [Link][2]

  • Hunt, J. (n.d.). Separation and Detection of Amino Acids. BIOC2580 - eCampusOntario Pressbooks.* [Link][9]

  • Vaškevičiene, I., et al. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 24(18), 3354. [Link][19]

  • US10975031B2 - Method for purifying aromatic amino acids. Google Patents.[10]

  • CP Lab Safety. This compound, 95% Purity, C11H15NO2, 1 gram. CP Lab Safety.[Link][20]

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.[6]

  • Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 635. [Link][7]

  • US5118815A - Method for crystallization of amino acids. Google Patents.[3]

Sources

Technical Support Center: Enhancing the Long-Term Stability of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-(2,3-dimethylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common stability challenges. Our approach is grounded in established principles of chemical stability and is designed to empower you with the knowledge to proactively manage the quality of your research materials.

Introduction: Understanding the Stability of a β-Amino Acid Derivative

This compound is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center, an amino group, a carboxylic acid, and a substituted aromatic ring, presents a unique stability profile. While β-amino acids can exhibit enhanced resistance to enzymatic degradation, their chemical stability is not absolute and can be influenced by storage conditions and experimental manipulations.[1] This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment. Most amino acid derivatives can be stored for years under these conditions.[2] We recommend storage at 2-8°C in a tightly sealed, opaque container with a desiccant to protect from moisture and light.[3] Exposure to atmospheric moisture can lead to clumping and potential hydrolysis, while light can promote photo-degradation.[4][5]

Q2: I've noticed the color of my solid sample has changed from white to a yellowish tint over time. What could be the cause?

A2: A color change often indicates a chemical degradation, likely oxidation. The aromatic ring and the amino group are susceptible to oxidation, which can be accelerated by exposure to air and light.[4][5] It is crucial to perform an analytical assessment (e.g., HPLC, LC-MS) to determine the purity of the sample and identify any potential degradants. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce the risk of oxidation.

Q3: My compound shows poor peak shape (tailing) during HPLC analysis. Is this a stability issue?

A3: While poor peak shape can be due to degradation, it is more commonly related to the analytical method itself. The amphoteric nature of the amino acid, with its basic amino group and acidic carboxylic acid group, means its charge state is pH-dependent. If the mobile phase pH is close to the isoelectric point (pI) of the molecule, it can lead to interactions with the stationary phase, causing peak tailing. Ensure your mobile phase pH is at least two units away from the pI.[3]

Q4: How long is this compound stable in solution?

A4: The stability of the compound in solution is significantly lower than in its solid state and is highly dependent on the solvent, pH, and temperature. In aqueous solutions at room temperature, amino acids can be susceptible to microbial growth and chemical degradation within days.[4] For short-term storage (hours to a few days), refrigeration (2-8°C) is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[6] However, repeated freeze-thaw cycles should be avoided as they can lead to degradation.[7]

Troubleshooting Guides: Addressing Specific Stability Issues

This section provides detailed troubleshooting for common stability-related problems encountered during research and development.

Guide 1: Investigating Loss of Purity in Solid-State Storage

Problem: A significant decrease in the purity of solid this compound is observed after several months of storage.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting & Optimization
Oxidation The dimethylphenyl group and the amino group are susceptible to oxidation. Action: Store the compound under an inert atmosphere (nitrogen or argon). Use opaque, tightly sealed containers. A change in color may indicate oxidation.[4][5]
Hydrolysis The compound is hygroscopic and can absorb moisture from the air, leading to potential hydrolysis or facilitating other degradation reactions. Action: Store with a desiccant. Ensure the container is always tightly sealed after use. Avoid storing in humid environments.
Thermal Degradation Although generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation. Action: Store at recommended cool temperatures (2-8°C). Avoid leaving the compound on the benchtop for extended periods.
Photo-degradation Exposure to UV or visible light can induce degradation, particularly of the aromatic ring.[8] Action: Use amber vials or other opaque containers. Store in a dark place, such as a cabinet or drawer.

Experimental Workflow for Purity Assessment:

To systematically investigate the loss of purity, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be employed.

Guide 2: Managing Instability in Aqueous Solutions

Problem: Inconsistent results are obtained when using aqueous stock solutions of this compound in biological or chemical assays.

Potential Degradation Pathways in Aqueous Media:

While specific degradation pathways for this molecule are not extensively documented, based on its structure, we can hypothesize several potential routes of degradation in aqueous solution, especially under stress conditions.

G cluster_degradation Potential Degradation Pathways A {this compound | (Parent Compound)} B {Oxidation | Hydroxylation of aromatic ring or oxidation of amino group} A->B Oxidative Stress (e.g., H2O2) C {Decarboxylation | Loss of CO2, especially under heat or acidic conditions} A->C Thermal/pH Stress D {Cyclization (Lactam formation) | Intramolecular reaction between amino and carboxyl groups} A->D Extreme pH/Heat

Troubleshooting & Mitigation Strategies:

Problem Area Mitigation Strategy
pH-dependent Degradation The stability of the compound can be influenced by the pH of the solution. Action: Prepare fresh solutions before each experiment. If storage is necessary, buffer the solution to a pH where the compound is most stable (this needs to be determined experimentally). Avoid highly acidic or basic conditions unless required by the experimental protocol.
Microbial Contamination Aqueous solutions, especially those at neutral pH, can support microbial growth. Action: Use sterile water and glassware for solution preparation. Filter-sterilize the solution using a 0.22 µm filter. Store solutions at 2-8°C for short-term use or frozen for longer periods.
Freeze-Thaw Instability Repeated freezing and thawing can cause degradation of some molecules.[7] Action: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Protocol: Forced Degradation Study to Determine Intrinsic Stability

To proactively understand the stability of this compound, a forced degradation study is highly recommended.[9][10] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[11]

Objective: To identify the likely degradation products and establish the intrinsic stability of the molecule.[9]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator/oven

  • Photostability chamber

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in an oven at 70°C for 48 hours.

    • Also, heat the stock solution at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC method.

    • The goal is to achieve 10-30% degradation of the parent compound to ensure that the degradation products are detectable.[12]

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • The conditions under which significant degradation occurs will highlight the compound's liabilities.

This proactive approach will provide invaluable information for formulation development, packaging decisions, and defining appropriate storage conditions.[8][11]

References

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Luminata (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • MedCrave online (2016).
  • Sharp (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
  • Quora (2012).
  • Bachem (2021).
  • Pangoo.biz (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz.
  • Biology Open (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology Open.
  • Creative Peptides (n.d.). Optimization Strategies for the Stability of Peptides In Vivo.
  • PubMed (1994). Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices. PubMed.
  • BioProcess International (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • MDPI (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI.
  • PubMed Central (2008). INCREASING PROTEIN STABILITY BY IMPROVING BETA-TURNS. PubMed Central.
  • ACS Central Science (2024).
  • PubMed Central (2013). Boosting protein stability with the computational design of β‐sheet surfaces. PubMed Central.
  • BenchChem (2025). resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. BenchChem.
  • BLD Pharm (n.d.). This compound. BLD Pharm.
  • MedchemExpress.com (n.d.).
  • PubMed Central (2018).
  • PubMed (2005).
  • PubMed (2000). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. PubMed.
  • AHH Chemical Co., Ltd (n.d.). This compound, 95% Purity, C11H15NO2, 1 gram. AHH Chemical Co., Ltd.
  • ResearchGate (n.d.). 6 Aromatic amino acid degradation pathways to off-flavor end products....
  • PubChem (n.d.). (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. PubChem.
  • MDPI (2022).
  • Sigma-Aldrich (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Sigma-Aldrich.
  • Veeprho (n.d.). (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Veeprho.
  • BenchChem (2025). An In-depth Technical Guide on (R)-3-Amino-3- (3-(trifluoromethyl)phenyl)propanoic acid: Discovery. BenchChem.

Sources

Technical Support Center: Optimization of Mobile Phase for Chiral Separation of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding mobile phase optimization for this specific and often challenging separation.

Introduction

The successful separation of this compound isomers is a critical step in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Achieving baseline resolution of these isomers requires a nuanced understanding of the interplay between the chiral stationary phase (CSP) and the mobile phase composition. This guide will walk you through common challenges and provide systematic approaches to optimize your mobile phase for robust and reproducible separations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I seeing poor or no separation of my this compound isomers?

Answer:

Poor resolution in chiral separations is a common hurdle and can often be attributed to several factors related to the mobile phase and its interaction with the chiral stationary phase (CSP).

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The polarity and composition of your mobile phase are paramount. For amino acid-like compounds, a polar ionic mobile phase is often a good starting point. This typically consists of a mixture of an alcohol (like methanol or ethanol) and an aprotic solvent (like acetonitrile), with acidic and basic additives.

  • Suboptimal Additive Concentration: The concentration of acidic and basic additives directly influences the ionization state of both the analyte and the stationary phase, which is crucial for chiral recognition.

    • Acid Additive: An acid like formic acid or acetic acid is necessary to protonate the primary amine of your analyte, facilitating interaction with crown ether-based CSPs. For zwitterionic or ion-exchanger CSPs, the acid helps to ensure the analyte is in a consistent charge state.

    • Base Additive: A basic additive, such as triethylamine (TEA) or diethylamine (DEA), can be crucial for improving peak shape by masking active silanol groups on the silica support of the CSP, which can cause peak tailing.

  • Incorrect Choice of Organic Modifier: The choice of alcohol in the mobile phase can significantly impact selectivity. Methanol and ethanol are common choices, but isopropanol can also be effective. It is recommended to screen different alcohols to find the optimal one for your specific separation.

Question 2: My peaks are broad and show significant tailing. What can I do to improve peak shape?

Answer:

Poor peak shape, particularly tailing, can compromise resolution and the accuracy of quantification.

Potential Causes & Solutions:

  • Secondary Interactions: Your analyte, being a basic compound, can interact with residual acidic silanol groups on the silica-based CSP, leading to peak tailing.

    • Solution: The addition of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), at a low concentration (e.g., 0.05% - 0.1%), can effectively minimize these unwanted interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the sample concentration or the injection volume.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.

Question 3: My retention times are drifting and not reproducible. How can I stabilize my method?

Answer:

Inconsistent retention times are a common sign of an unequilibrated system or a changing mobile phase.

Potential Causes & Solutions:

  • Insufficient Column Equilibration: Chiral separations can require longer equilibration times than achiral separations.

    • Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting your analytical run.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components.

    • Solution: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed and degassed.

  • Temperature Fluctuations: Temperature can affect the thermodynamics of chiral recognition and the viscosity of the mobile phase.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout your analysis. Screening different temperatures can also be a valuable optimization step.

Logical Troubleshooting Workflow

For a systematic approach to troubleshooting poor separation, follow the workflow outlined below.

G cluster_0 Troubleshooting Workflow start Start: Poor Separation check_mobile_phase Review Mobile Phase Composition (Organic Modifier, Additives) start->check_mobile_phase adjust_additives Adjust Additive Concentrations (Acid/Base) check_mobile_phase->adjust_additives Initial Check screen_modifiers Screen Different Organic Modifiers (MeOH, EtOH, IPA) adjust_additives->screen_modifiers If no improvement optimize_flow_temp Optimize Flow Rate & Temperature screen_modifiers->optimize_flow_temp If still suboptimal check_peak_shape Assess Peak Shape (Tailing/Fronting) optimize_flow_temp->check_peak_shape address_tailing Add/Adjust Basic Modifier (e.g., DEA) check_peak_shape->address_tailing Tailing Observed check_reproducibility Evaluate Reproducibility (Retention Time Stability) check_peak_shape->check_reproducibility Good Shape address_tailing->check_reproducibility ensure_equilibration Ensure Adequate Column Equilibration check_reproducibility->ensure_equilibration Drifting RTs end Achieved Good Separation check_reproducibility->end Stable RTs ensure_equilibration->end

Caption: A systematic workflow for troubleshooting poor chiral separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of this compound isomers?

A1: A good starting point for method development would be a polar ionic mobile phase. Given the zwitterionic nature of the analyte, a macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, is a suitable choice. A typical starting mobile phase could be:

  • Mobile Phase A: Methanol/Acetonitrile (50:50, v/v) with 0.1% Formic Acid and 0.05% Triethylamine.

From here, you can systematically adjust the ratio of methanol to acetonitrile and the concentrations of the acidic and basic additives.

Q2: How do acidic and basic additives in the mobile phase work to improve separation?

A2: Acidic and basic additives play a crucial role in controlling the ionization of both the analyte and the stationary phase, which is fundamental to the chiral recognition mechanism in ion-exchange and polar ionic modes.

  • Acidic Additives (e.g., Formic Acid, Acetic Acid): These additives serve to protonate the amino group of your analyte, giving it a positive charge. This is essential for interaction with certain CSPs, like crown ether phases, which rely on the formation of inclusion complexes with the protonated amine. For other CSPs, it ensures a consistent charge state for predictable interactions.

  • Basic Additives (e.g., Triethylamine, Diethylamine): These are often used to improve peak shape by competing with the basic analyte for active silanol sites on the silica surface of the column packing. This reduces non-specific interactions that can lead to peak tailing.

Q3: Should I use HPLC or Supercritical Fluid Chromatography (SFC) for this separation?

A3: Both HPLC and SFC can be effective for chiral separations. The choice often depends on the specific requirements of your analysis.

  • HPLC: A well-established technique with a wide variety of available chiral stationary phases. Method development can be more time-consuming due to longer equilibration times.

  • SFC: Often provides faster separations and uses less organic solvent, making it a "greener" alternative. It is particularly advantageous for preparative scale separations. SFC utilizes supercritical carbon dioxide as the main mobile phase component, with a small amount of an organic modifier (co-solvent) and additives.

FeatureHPLCSFC
Primary Mobile Phase Organic Solvents & WaterSupercritical CO2
Analysis Speed Generally SlowerGenerally Faster
Solvent Consumption HigherLower
Environmental Impact HigherLower
Equilibration Time LongerShorter
Q4: Can changing the temperature of the column improve my separation?

A4: Yes, temperature is a critical parameter in optimizing chiral separations. Its effect can sometimes be unpredictable, so it is often a good parameter to screen during method development.

  • Lowering the temperature generally increases retention and can improve resolution, but it will also increase the analysis time and backpressure.

  • Increasing the temperature can decrease analysis time and improve peak efficiency, but may also reduce selectivity.

It is recommended to evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your specific separation.

Experimental Protocol: Mobile Phase Screening

This protocol outlines a systematic approach to screening mobile phase compositions for the chiral separation of this compound isomers on a polysaccharide-based chiral stationary phase.

1. Column Selection:

  • Chiralpak® IA or similar amylose-based CSP.

2. Mobile Phase Preparation:

  • Prepare stock solutions of your acidic (e.g., 1% Formic Acid in Methanol) and basic (e.g., 1% Diethylamine in Methanol) additives.

  • Prepare the following mobile phases:

Mobile Phase IDOrganic ModifierAcidic Additive (final conc.)Basic Additive (final conc.)
MP-1Methanol0.1% Formic Acid0.05% Diethylamine
MP-2Ethanol0.1% Formic Acid0.05% Diethylamine
MP-3Isopropanol0.1% Formic Acid0.05% Diethylamine
MP-4Acetonitrile/Methanol (80:20)0.1% Formic Acid0.05% Diethylamine

3. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25°C

  • Injection Volume: 5 µL

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

4. Screening Procedure:

  • Equilibrate the column with MP-1 for at least 30 column volumes.

  • Inject your sample and record the chromatogram.

  • Flush the column with isopropanol before switching to the next mobile phase.

  • Repeat steps 1-3 for MP-2, MP-3, and MP-4.

5. Data Evaluation:

  • Compare the resolution, retention times, and peak shapes obtained with each mobile phase to identify the most promising conditions for further optimization.

Mobile Phase Optimization Logic

The following diagram illustrates the decision-making process for optimizing the mobile phase after the initial screening.

Validation & Comparative

Comparing the bioactivity of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Bioactivity of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid and Its Isomers for Drug Discovery

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the biological activity of this compound and its positional isomers. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a structured approach to data interpretation, grounded in established scientific principles.

Introduction: The Rationale for Investigation

This compound belongs to the class of β-amino acids, which are crucial structural motifs in numerous biologically active molecules. Its structure is analogous to known neuromodulatory agents, particularly gabapentinoids, which are known to interact with voltage-gated calcium channels. The specific substitution pattern on the phenyl ring—a 2,3-dimethyl configuration—presents an intriguing case for comparative bioactivity studies against its other isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenyl derivatives).

The precise positioning of methyl groups on the aromatic ring can profoundly influence the molecule's conformational flexibility, lipophilicity, and electronic distribution. These properties are critical determinants of a compound's pharmacokinetic profile and its ability to bind to specific biological targets. Therefore, a systematic comparison of these isomers is essential to elucidate a structure-activity relationship (SAR) and identify candidates with optimal therapeutic potential.

Postulated Mechanism of Action and Key Biological Targets

Based on its structural similarity to γ-aminobutyric acid (GABA) and related drugs like pregabalin and gabapentin, the primary hypothesized target for this class of compounds is the α2δ subunit of voltage-gated calcium channels (VGCCs). Binding to this subunit can modulate neurotransmitter release, which is a key mechanism for treating epilepsy, neuropathic pain, and anxiety disorders.

However, it is also prudent to investigate other potential targets to build a comprehensive biological profile. These secondary targets could include GABA receptors (GABA-A and GABA-B), the GABA transporter (GAT-1), and GABA-transaminase (GABA-T), as modulation of the GABAergic system is a common feature of related compounds.

Experimental Design: A Multi-tiered Approach for Comprehensive Comparison

A robust comparison of the bioactivity of these isomers requires a multi-tiered experimental approach, progressing from initial binding assays to more complex cell-based functional assays. This staged approach allows for the efficient screening of compounds and the detailed characterization of promising candidates.

Diagram: Proposed Experimental Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Selectivity cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: SAR Analysis a Synthesis & Purification of Isomers b Radioligand Binding Assay (VGCC α2δ subunit) a->b Test Compounds c GABA-A Receptor Binding Assay b->c Active Compounds d GABA-B Receptor Binding Assay b->d e In Vitro Neurotransmitter Release Assay c->e d->e f Patch-Clamp Electrophysiology e->f Lead Candidates g Structure-Activity Relationship (SAR) Analysis f->g

Caption: A tiered workflow for the comparative bioactivity analysis of the isomers.

Tier 1: Primary Screening - Binding Affinity for VGCC α2δ Subunit

The initial step is to determine the binding affinity (Ki) of each isomer for the primary hypothesized target, the α2δ subunit of VGCCs. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: VGCC α2δ Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat or porcine brain cortex tissue in a sucrose buffer.

    • Perform differential centrifugation to isolate the crude membrane fraction.

    • Wash the membranes multiple times to remove endogenous ligands.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a high-affinity radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin), and varying concentrations of the test isomers.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competitor (e.g., unlabeled gabapentin).

    • Incubate the plates to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand) for each isomer by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Tier 2: Secondary Screening - Selectivity Profiling

Isomers that exhibit significant binding to the α2δ subunit should be further evaluated for their selectivity against other potential targets in the GABAergic system. This is crucial to identify compounds with a clean pharmacological profile and minimize off-target effects.

Experimental Protocol: GABA-A Receptor Binding Assay

  • Membrane Preparation:

    • Prepare synaptic membranes from rat brains as described in the VGCC protocol. Thorough washing is critical to remove endogenous GABA.[1]

  • Binding Assay:

    • Use a radioligand specific for the GABA-A receptor, such as [³H]muscimol or [³H]flumazenil.[2][3]

    • Follow the competitive binding assay format as described for the VGCC assay, using the test isomers as competitors.

    • Determine non-specific binding using a high concentration of unlabeled GABA or a suitable benzodiazepine.[1][2]

  • Data Analysis:

    • Calculate the Ki values for each isomer at the GABA-A receptor.

A similar protocol should be employed for the GABA-B receptor , using a specific radioligand such as [³H]-baclofen.[1]

Data Presentation: Comparative Binding Affinities

The binding data should be summarized in a clear, tabular format for easy comparison.

Compound IsomerVGCC α2δ Ki (nM)GABA-A Ki (nM)GABA-B Ki (nM)
2,3-dimethylphenylExperimental ValueExperimental ValueExperimental Value
2,4-dimethylphenylExperimental ValueExperimental ValueExperimental Value
2,5-dimethylphenylExperimental ValueExperimental ValueExperimental Value
2,6-dimethylphenylExperimental ValueExperimental ValueExperimental Value
3,4-dimethylphenylExperimental ValueExperimental ValueExperimental Value
3,5-dimethylphenylExperimental ValueExperimental ValueExperimental Value
Tier 3: Functional Characterization

Isomers with high affinity and selectivity for the VGCC α2δ subunit should be advanced to functional assays to determine their effect on neuronal activity.

Experimental Protocol: In Vitro Neurotransmitter Release Assay

This assay measures the ability of the test compounds to modulate the release of neurotransmitters from cultured neurons or brain slices.

  • Cell Culture/Tissue Preparation:

    • Culture primary cortical or hippocampal neurons, or prepare acute brain slices.

    • Load the cells/slices with a radiolabeled neurotransmitter (e.g., [³H]-glutamate or [³H]-GABA).

  • Depolarization and Treatment:

    • Wash the cells/slices to remove excess radiolabel.

    • Pre-incubate with the test isomers at various concentrations.

    • Stimulate neurotransmitter release by depolarization, typically using a high concentration of potassium chloride (KCl).

  • Quantification:

    • Collect the supernatant and lyse the cells to determine the amount of radiolabeled neurotransmitter released and the amount remaining in the cells, respectively.

    • Quantify the radioactivity in both fractions using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of neurotransmitter release for each condition.

    • Determine the EC50 or IC50 value for each active isomer.

Further functional characterization can be achieved using patch-clamp electrophysiology on cultured neurons to directly measure the effect of the isomers on calcium currents.

Diagram: Signaling Pathway of Hypothesized Mechanism

G cluster_0 Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Blocks Influx Isomer 3-Amino-3-(2,3-dimethylphenyl) propanoic acid Isomer Isomer->VGCC Binds to α2δ subunit & inhibits Vesicle Synaptic Vesicle (contains neurotransmitters) Ca_ion->Vesicle Triggers fusion Release Neurotransmitter Release Vesicle->Release Exocytosis

Caption: Hypothesized mechanism of action at the presynaptic terminal.

Structure-Activity Relationship (SAR) Analysis and Future Directions

By comparing the binding affinities and functional activities of the different isomers, a structure-activity relationship can be established. Key questions to address include:

  • Does the position of the methyl groups influence binding affinity?

  • Is there a correlation between the steric and electronic properties of the isomers and their bioactivity?

  • Which isomeric substitution pattern provides the optimal balance of potency and selectivity?

The insights gained from this comparative analysis will be invaluable for the rational design of novel, more potent, and selective therapeutic agents targeting the VGCC α2δ subunit. Promising lead candidates can then be advanced to more complex in vivo models of neuropathic pain, epilepsy, or anxiety to assess their therapeutic efficacy.

References

  • Peterson S. GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.9. [Link]

  • Bal-Price, A., Hogberg, H. T., & Buzanska, L. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 97(3), 835–853. [Link]

  • MDPI. Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. MDPI. [Link]

  • Gorbunov, E. A., Ertuzun, I. A., Kachaeva, E. V., Tarasov, S. A., & Epstein, O. I. (2015). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Pharmacy and Pharmacology, 67(10), 1367–1377. [Link]

  • ACS Omega. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454-459. [Link]

  • Rizo, J., & Südhof, T. C. (2012). Molecular Mechanisms Underlying Neurotransmitter Release. Annual Review of Biophysics, 41, 377–408. [Link]

  • Solubility of Things. The Role of Isomerism in Biological Activity. Solubility of Things. [Link]

  • Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., ... & Jakienė, E. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000–15018. [Link]

  • Sadybekov, A. A., Sadybekov, A. A., Sadybekov, A. A., Sadybekov, A. A., Sadybekov, A. A., Sadybekov, A. A., ... & Liu, J. O. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 57(7), 1591–1598. [Link]

  • Ohtake, N., Iwata, M., Arai, K., Ohta, H., Sasamata, M., & Miyata, K. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212–3223. [Link]

  • Mochida, S., Sheng, Z. H., & Catterall, W. A. (1996). Evidence for a voltage-dependent enhancement of neurotransmitter release mediated via the synaptic protein interaction site of N-type Ca2+ channels. Proceedings of the National Academy of Sciences, 93(22), 12549–12553. [Link]

  • The Leeds Teaching Hospitals NHS Trust. Voltage gated calcium channel (VGCC) antibodies. The Leeds Teaching Hospitals NHS Trust. [Link]

  • Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., ... & Jakienė, E. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000–15018. [Link]

  • ResearchGate. Assays for L-type voltage gated calcium channels. ResearchGate. [Link]

  • Cortes-Ciriano, I., & Bender, A. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science, 15(2), 376–391. [Link]

  • Mickevičius, V., Jonuškienė, I., Vaickelionienė, R., Vaickelionis, G., & Stankevičiūtė, J. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(19), 6524. [Link]

  • Ash, J. R., Wognum, C., Rodríguez-Pérez, R., Aldeghi, M., Cheng, A. C., Clevert, D. A., ... & Walters, W. P. (2024). Practically significant method comparison protocols for machine learning in small molecule drug discovery. ChemRxiv. [Link]

  • ARUP Laboratories. Voltage-Gated Calcium Channel (VGCC) Antibody Panel. ARUP Laboratories Test Directory. [Link]

  • Forró, E., Fülöp, F., & Forró, E. (2010). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 21(1), 101-105. [Link]

  • Oxford University Hospitals. Calcium Channel Antibodies. Immunology Laboratory. [Link]

  • Kim, D. H., Lee, S. Y., & Kim, Y. K. (2021). Direct Effects of Capsaicin on Voltage-Dependent Calcium Channels of Mammalian Skeletal Muscle. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • PubChem. 3-Amino-3-(3-isopropoxyphenyl)propanoic acid. PubChem. [Link]

  • Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., ... & Jakienė, E. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the Efficacy of 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid and Its Structural Analogs as α2δ Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potency and Specificity in Gabapentinoids

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, making its associated signaling pathways a prime target for therapeutic intervention in neurological disorders like epilepsy and neuropathic pain.[1] While GABA itself has limited therapeutic utility due to its inability to cross the blood-brain barrier effectively, the development of its structural analogs has revolutionized treatment paradigms. These analogs, collectively known as gabapentinoids, were initially designed as lipophilic GABA mimetics but were later found to exert their effects through a distinct mechanism: high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[2][3][4]

This interaction is central to their therapeutic efficacy. By binding to the α2δ-1 subunit, these compounds modulate calcium influx at presynaptic nerve terminals, which in turn reduces the release of excitatory neurotransmitters such as glutamate and substance P.[2] This guide focuses on 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, a specific GABA analog, and provides a comparative analysis of its efficacy against other key structural analogs. We will delve into the structure-activity relationships that govern their interaction with the α2δ target, present comparative experimental data, and provide detailed protocols for assessing their performance. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge to navigate the chemical landscape of this important therapeutic class.

Core Mechanism of Action: Targeting the α2δ Subunit

The clinical activity of gabapentinoids is not mediated by GABA receptors, but by their binding to the α2δ auxiliary subunit of VGCCs.[4][5] These channels are critical for neuronal excitability and neurotransmitter release. Following nerve injury, the expression of α2δ-1 subunits is significantly upregulated, contributing to the hyperexcitability characteristic of neuropathic pain states.[6] Gabapentinoids interrupt this pathological process. By binding to the α2δ subunit, they are thought to inhibit the forward trafficking of the channel complex to the cell membrane and reduce its recycling from endosomes, ultimately decreasing the density of functional calcium channels at the presynaptic terminal.[6] This leads to attenuated calcium influx upon neuronal depolarization and a subsequent reduction in the release of pain-mediating neurotransmitters.

GABApentinoid_MoA cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GBP Gabapentinoid (e.g., this compound) a2d α2δ-1 Subunit GBP->a2d High-affinity binding VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates trafficking & function Ca_ion Ca²⁺ VGCC->Ca_ion Blocks Influx Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Triggers fusion (Inhibited) Glutamate Glutamate Vesicle->Glutamate Prevents Release Glutamate_released Reduced Glutamate Concentration Receptor Glutamate Receptor Glutamate_released->Receptor Reduced Binding Signal Reduced Postsynaptic Excitation Receptor->Signal

Caption: Mechanism of action for α2δ ligands.

Comparative Efficacy of Structural Analogs

The efficacy of gabapentinoids is highly dependent on their chemical structure, which dictates both their affinity for the α2δ subunit and their pharmacokinetic properties.[7] The parent compound of this class, gabapentin, set the stage, but subsequent analogs like pregabalin demonstrated significantly improved potency.[3] The introduction of specific substitutions on the GABA backbone or, in the case of this compound, on a phenyl ring, is a key strategy for modulating activity.

Below is a comparison of the binding affinities for several key structural analogs. Binding affinity (Ki) is a measure of the concentration of the drug required to occupy 50% of the target receptors; a lower Ki value indicates a higher binding affinity and, typically, greater potency.

CompoundStructureα2δ-1 Binding Affinity (Ki, nM)Key Structural Features
Gabapentin

~40[8]Cyclohexyl ring fused to the GABA backbone.
Pregabalin (S-isomer)

~32[8]Isobutyl group at the 3-position of the GABA backbone. Exhibits stereospecific binding.
PD-217,014

18[9]A rigid, bicyclic structure that constrains the conformation of the molecule.
This compound Structure not publicly available in search resultsData not availablePhenyl ring with two methyl groups at the 2 and 3 positions.

Analysis of Structure-Activity Relationships (SAR):

  • Alkylation of the GABA Backbone: The transition from gabapentin to pregabalin demonstrates that alkyl substitution at the 3-position can enhance potency.[3] Pregabalin is reported to be 2 to 4 times more potent than gabapentin as an analgesic.[8]

  • Conformational Rigidity: The potent activity of PD-217,014 (Ki = 18 nM) suggests that a conformationally constrained structure may be favorable for high-affinity binding to the α2δ subunit.[9][10] This rigidity may lock the molecule into the optimal orientation for receptor interaction.

  • Aromatic Substitution: The introduction of a phenyl ring, as in the topic compound, creates a new scaffold for exploration. The position and nature of substituents on this ring are critical. The 2,3-dimethyl substitution would increase lipophilicity, which could affect blood-brain barrier penetration. Furthermore, the steric bulk of the methyl groups will influence how the molecule docks into the α2δ binding pocket. SAR studies of similar compounds are necessary to determine if this specific substitution pattern is beneficial for binding affinity.[11]

Experimental Protocols for Efficacy Assessment

To ensure trustworthiness and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated. Here, we detail the methodologies for a foundational in vitro binding assay and a gold-standard in vivo model of neuropathic pain.

Protocol 1: In Vitro α2δ Subunit Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand ([³H]gabapentin) for binding to the α2δ subunit in brain tissue homogenates.

Causality: The choice of porcine brain membranes is due to the high homology of the α2δ subunit with its human counterpart and the high density of the receptor in this tissue.[11] The use of a competitive binding format allows for the determination of the inhibitory constant (Ki), a direct measure of binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen porcine cerebral cortex tissue in 10 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in a HEPES buffer (pH 7.4) and store at -80°C until use. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound (e.g., this compound).

    • Add 50 µL of [³H]gabapentin to a final concentration of 10-20 nM.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg of protein).

    • Define non-specific binding in separate wells containing a high concentration of unlabeled gabapentin (e.g., 100 µM).

    • Incubate the plate for 30-60 minutes at room temperature.

  • Harvesting and Scintillation Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]gabapentin binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Porcine Brain Membrane Homogenate B Aliquot Test Compound, [³H]Gabapentin, and Membranes into 96-well plate A->B C Incubate at Room Temp (30-60 min) B->C D Rapid Filtration via Cell Harvester C->D E Wash Filters to Remove Unbound Ligand D->E F Scintillation Counting to Quantify Radioactivity E->F G Data Analysis: Calculate IC50 and Ki F->G

Caption: Workflow for the [³H]Gabapentin competitive binding assay.

Protocol 2: In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and validated rodent model that mimics the symptoms of human neuropathic pain, including mechanical allodynia (pain response to a normally non-painful stimulus).[12][13]

Causality: This model is chosen because it produces a reliable and long-lasting neuropathic pain state by inducing a loose constriction of the sciatic nerve, leading to inflammation and nerve damage that mirrors clinical conditions like sciatica.[14] The von Frey filament test provides an objective, quantifiable measure of mechanical sensitivity.

Step-by-Step Methodology:

  • Surgical Procedure:

    • Anesthetize a male Sprague-Dawley rat (200-250g) with an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Carefully dissect the nerve free from the surrounding connective tissue.

    • Tie four loose ligatures (e.g., 4-0 chromic gut) around the nerve, spaced approximately 1 mm apart. The ligatures should be tightened until they just barely constrict the nerve, causing minimal impairment to blood flow.

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesics and allow the animal to recover. Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow 7-14 days for the neuropathic pain phenotype to develop.

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.

    • Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw on the injured side.

    • A positive response is defined as a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method. This method efficiently hones in on the filament force that elicits a response approximately 50% of the time.

  • Drug Administration and Efficacy Testing:

    • Establish a baseline PWT for each animal.

    • Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.

  • Data Analysis:

    • The primary endpoint is the change in PWT from baseline.

    • Data can be expressed as the raw PWT (in grams) or as the percentage of maximal possible effect (%MPE).

    • Dose-response curves can be generated to calculate the ED50 (the dose required to produce 50% of the maximal analgesic effect).

Conclusion and Future Directions

The therapeutic landscape of gabapentinoids is defined by the nuanced interplay between chemical structure and biological activity. While established analogs like gabapentin and pregabalin have confirmed the clinical utility of targeting the α2δ subunit, the quest for compounds with superior potency, selectivity, and pharmacokinetic profiles continues. Analogs such as this compound represent the next frontier in this exploration. The presence of the substituted phenyl ring offers a versatile scaffold for chemical modification, yet a thorough evaluation of its efficacy is pending public data.

Future research must focus on systematically synthesizing and testing analogs with varied substitution patterns on the phenyl ring to build a comprehensive SAR profile. Direct, head-to-head comparisons of binding affinity and in vivo efficacy in validated models, following the rigorous protocols outlined in this guide, will be essential to identify lead candidates. By understanding the precise structural requirements for optimal interaction with the α2δ subunit, the scientific community can move closer to developing next-generation analgesics and anticonvulsants with enhanced therapeutic windows and improved patient outcomes.

References

Sources

Bridging the Benchtop-to-Bedside Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Aminopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey of a novel therapeutic candidate from initial synthesis to potential clinical application is fraught with challenges. A critical juncture in this process is the translation of promising in vitro activity into demonstrable in vivo efficacy. This guide delves into the comparative analysis of in vitro and in vivo studies for a pertinent class of compounds: 3-aminopropanoic acid derivatives. While specific experimental data on 3-Amino-3-(2,3-dimethylphenyl)propanoic acid is not extensively available in peer-reviewed literature, this guide will utilize structurally related and well-documented analogues, such as gabapentinoids and other substituted 3-aminopropanoic acids, to provide a robust framework for evaluation. The principles and methodologies discussed herein are directly applicable to the assessment of novel derivatives within this chemical family.

The core structure of these compounds, often analogues of the neurotransmitter γ-aminobutyric acid (GABA), positions them as potential modulators of neurological pathways.[1] The strategic addition of substituents to the phenyl ring, such as the dimethyl group in this compound, is a key strategy in medicinal chemistry to modulate physicochemical and pharmacological properties.[1] Understanding the correlation, or frequent lack thereof, between simplified, controlled in vitro systems and the complex biological environment of a living organism (in vivo) is paramount for advancing drug discovery programs.

I. The In Vitro Landscape: Target Engagement and Cellular Activity

In vitro assays are the foundational step in characterizing the biological activity of a novel compound. They offer a controlled environment to dissect specific molecular interactions and cellular effects, providing initial insights into a compound's mechanism of action and potency. For 3-aminopropanoic acid derivatives, in vitro studies typically focus on their interaction with specific molecular targets and their subsequent effects on cellular function.

Key In Vitro Experimental Approaches
  • Receptor Binding Assays: These assays are crucial for determining the affinity of a compound for its putative target. For GABA analogues, this often involves assessing binding to GABA receptors or associated proteins like the α2δ subunit of voltage-gated calcium channels, a known target for gabapentinoids.[2]

  • Cell-Based Functional Assays: Moving beyond simple binding, functional assays in cell lines (e.g., HEK293 or CHO cells expressing the target receptor) are employed to measure the compound's effect on cellular signaling.[3] This can include measuring changes in intracellular calcium levels, membrane potential, or the activity of downstream signaling molecules.

  • Enzyme Inhibition Assays: If the derivative is designed to target an enzyme, kinetic studies are performed to determine the inhibitory constant (Kᵢ) and the mode of inhibition.

  • Cell Viability and Proliferation Assays: For derivatives with potential applications in oncology or as antimicrobials, assays such as MTT or colony formation assays are used to assess their cytotoxic or cytostatic effects on relevant cell lines.[4][5]

Interpreting In Vitro Data: A Case Study Approach

Let's consider a hypothetical derivative, "Compound X," a 3-aminopropanoic acid analogue. The initial in vitro screening might yield the data presented in Table 1.

Assay Type Target/Cell Line Metric Result Interpretation
Radioligand Bindingα2δ-1 subunitKᵢ (nM)50High affinity for the target protein.
FLIPR Calcium AssayHEK293 cells expressing α2δ-1IC₅₀ (µM)0.5Potent functional inhibition of calcium influx.
MTT AssayA549 Lung Cancer CellsGI₅₀ (µM)>100Low cytotoxicity at tested concentrations.
hERG Channel Patch ClampCHO cellsIC₅₀ (µM)>50Low risk of cardiac toxicity.

This data suggests that Compound X is a potent and selective modulator of the α2δ-1 subunit with a favorable preliminary safety profile. The causality behind these experimental choices is to first establish target engagement (binding assay) and then confirm functional modulation in a cellular context (calcium assay), while simultaneously flagging potential off-target liabilities (cytotoxicity and hERG).

II. The In Vivo Reality: Navigating Systemic Complexity

While strong in vitro data is a prerequisite, it is by no means a guarantee of in vivo success. The transition to a living organism introduces a myriad of complex variables, including absorption, distribution, metabolism, and excretion (ADME), as well as interactions with other biological systems.

Core In Vivo Experimental Protocols
  • Pharmacokinetic (PK) Studies: These are fundamental to understanding the fate of the drug in the body. A typical study involves administering the compound to animal models (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous) and measuring its concentration in plasma over time.[6][7] Key parameters like bioavailability, half-life, and clearance are determined.

  • Pharmacodynamic (PD) and Efficacy Models: These studies assess the drug's effect on a disease model. For a GABA analogue intended for neuropathic pain, this might involve models like chronic constriction injury (CCI) in rats, where endpoints such as paw withdrawal threshold are measured.[2]

  • Toxicology Studies: Preliminary toxicology studies are conducted to identify potential adverse effects and determine a safe dose range.

The In Vitro-In Vivo Correlation (IVIVC): Often a Disconnect

A recurring theme with gabapentin and its analogues is the poor correlation between in vitro release profiles and in vivo pharmacokinetics.[6][7][8] For instance, sustained-release formulations that show slow and complete drug release in vitro may exhibit similar pharmacokinetic profiles to immediate-release tablets in vivo.[7] This is often due to saturable absorption mechanisms in the gastrointestinal tract, a phenomenon that cannot be predicted from simple dissolution studies.[9]

The workflow for a typical in vivo evaluation is depicted below:

InVivoWorkflow cluster_preclinical Preclinical In Vivo Assessment PK Pharmacokinetic Studies (e.g., in Rats) Efficacy Efficacy Models (e.g., CCI Model) PK->Efficacy Determine Dose Regimen Tox Preliminary Toxicology Efficacy->Tox Establish Therapeutic Window Outcome Go/No-Go Decision for Further Development Tox->Outcome Formulation Formulation Development Formulation->PK Test Bioavailability

Caption: Workflow for in vivo evaluation of a drug candidate.

III. Comparative Analysis: Synthesizing the Data

The ultimate goal is to build a comprehensive understanding of how the in vitro activity of a 3-aminopropanoic acid derivative translates to its in vivo profile. Table 2 provides a comparative summary of hypothetical data for "Compound X."

Parameter In Vitro Result In Vivo Result (Rat Model) Analysis & Implications
Potency IC₅₀ = 0.5 µM (Cellular Assay)ED₅₀ = 10 mg/kg (Neuropathic Pain Model)The compound is effective in vivo, but the required dose provides context for its therapeutic index.
Absorption N/AOral Bioavailability = 30%Moderate bioavailability suggests potential for formulation optimization to improve exposure.
Metabolism High stability in liver microsomesHigh first-pass metabolism observedThis disconnect highlights that microsomal stability alone is not predictive of overall metabolic fate. Additional metabolic pathways may be involved.
Selectivity >100-fold selective for α2δ-1 over other targetsSide effects observed at 3x ED₅₀ (e.g., sedation)In vivo side effects may arise from off-target engagement not captured in the initial in vitro panel, or from exaggerated on-target effects.

This comparison reveals a more nuanced picture than either dataset alone. The high in vitro potency is confirmed by in vivo efficacy, but the pharmacokinetic challenges (bioavailability, metabolism) and potential for on-target side effects become apparent.

The signaling pathway for a gabapentinoid-like compound can be visualized as follows:

GABAPentinoidPathway CompoundX 3-Aminopropanoic Acid Derivative (e.g., Compound X) VGCC Voltage-Gated Ca²⁺ Channel (α2δ-1 subunit) CompoundX->VGCC Binds to Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Inhibits NT_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->NT_Release Reduces Neuronal_Excitability Decreased Neuronal Excitability NT_Release->Neuronal_Excitability Leads to Pain_Signal Reduced Pain Signaling Neuronal_Excitability->Pain_Signal

Caption: Putative signaling pathway for a gabapentinoid compound.

IV. Conclusion and Future Directions

The evaluation of this compound and its derivatives requires a multi-faceted approach that critically examines both in vitro and in vivo data. While in vitro assays are indispensable for initial characterization and mechanism of action studies, they often fail to capture the complexities of a whole-organism system. For this class of compounds, particular attention should be paid to:

  • Saturable Absorption: The potential for non-linear pharmacokinetics must be investigated early.

  • Metabolic Stability: In vitro microsomal data should be complemented with studies in hepatocytes and, ultimately, in vivo metabolite identification.

  • Extra-Spinal Mechanisms: For centrally acting drugs, in vivo effects may be mediated by actions outside the primary site of interest, a factor not captured in isolated tissue or cell-based assays.[2]

By judiciously designing experiments and integrating data from both in vitro and in vivo systems, researchers can build a more accurate and predictive model of a compound's therapeutic potential, ultimately bridging the gap between a promising molecule on the benchtop and a transformative therapy for patients.

References

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. [Link]

  • Zien El-Deen, E. E., & Yassin, H. A. (2019). In-vitro and In-vivo Relationship of Gabapentin from Floating and Immediate Release Tablets. Journal of Advances in Medicine and Medical Research, 30(6), 1–12. [Link]

  • JAMMR, D. (2019). In-Vitro and In-Vivo Relationship of gabapentin from Floating and Immediate Release Tablets. Journal of Advances in Medicine and Medical Research, 1-12. [Link]

  • Biggs, J. E., et al. (2019). Comparison of ex vivo and in vitro actions of gabapentin in superficial dorsal horn and the role of extra-spinal sites of drug action. Neuroscience Letters, 694, 148-153. [Link]

  • Kim, S. H., et al. (2008). In Vitro/in vivo relationship of gabapentin from a sustained-release tablet formulation: a pharmacokinetic study in the beagle dog. Archives of Pharmacal Research, 31(9), 1204-1208. [Link]

  • Nielsen, C. U., et al. (2014). In vivo and in vitro evaluations of intestinal gabapentin absorption: effect of dose and inhibitors on carrier-mediated transport. Journal of Pharmaceutical Sciences, 103(10), 3144-3151. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]

  • Vaitkevičienė, G., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(24), 8031. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-58. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-18. [Link]

  • Vaitkevičienė, G., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3099. [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 26(23), 7309. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]

  • Vaitkevičienė, G., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(23), 19561–19582. [Link]

  • Hansen, K. B., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 9, 749027. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Analytical Method Cross-Validation

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound like 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, a non-proteinogenic β-amino acid with potential therapeutic applications, establishing robust and reproducible analytical methods is a foundational requirement. This guide provides an in-depth comparison of potential analytical methodologies for this compound and details the critical process of cross-validation.

Cross-validation of an analytical method is the formal process of verifying that a validated analytical procedure produces consistent, reliable, and accurate results when performed by different laboratories, analysts, or with different equipment.[1][2] This is not merely a procedural formality but a scientific necessity, particularly when analytical testing is outsourced, a method is transferred between R&D and QC environments, or when data from different sites must be compared in a regulatory submission. The objective is to ensure the method's robustness and data integrity, which are cornerstones of regulatory compliance with bodies like the FDA and EMA.[1][3][4]

This guide will explore two primary analytical techniques applicable to this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale for their selection, provide detailed experimental protocols for their validation, and present a framework for their cross-validation, supported by experimental data and adherence to international guidelines.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice of an analytical method is dictated by the analyte's physicochemical properties and the intended purpose of the analysis. This compound, as a small molecule with a phenyl ring, possesses a UV chromophore, making HPLC-UV a viable option. However, for applications requiring high sensitivity, such as bioanalysis of plasma samples, the selectivity and low detection limits of LC-MS/MS are often indispensable.[5][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating components in a mixture.[5][8] For amino acids, which often lack strong UV absorption, derivatization is a common strategy to enhance detection sensitivity.[][10][11]

  • Expertise & Experience-Driven Rationale: An HPLC-UV method is often the workhorse in a QC environment due to its robustness, cost-effectiveness, and widespread availability. The dimethylphenyl group in the target molecule is expected to provide sufficient UV absorbance for quantification at relatively high concentrations, such as in drug substance purity testing. A reversed-phase method would be the logical starting point, leveraging the hydrophobic character of the molecule.

  • Trustworthiness through Validation: The reliability of an HPLC-UV method is established through rigorous validation, adhering to the International Council for Harmonisation (ICH) Q2(R1) guideline.[12][13][14] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[5][15][16]

  • Expertise & Experience-Driven Rationale: When quantifying low concentrations of this compound in complex biological matrices like plasma or urine, the high background and potential for interfering peaks make HPLC-UV unsuitable. LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, provides the necessary specificity to isolate the analyte signal from matrix components.[5][7]

  • Trustworthiness through Validation: Bioanalytical method validation is governed by specific regulatory guidance, such as the EMA's guideline and the ICH M10 guideline, which has superseded previous regional guidances.[17][18][19] The validation parameters are similar to ICH Q2(R1) but with a strong emphasis on matrix effects, stability, and incurred sample reanalysis to ensure reliability in a biological context.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assay of this compound Drug Substance
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (based on the phenyl chromophore).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the drug substance sample in the mobile phase to a similar concentration as the primary standard.

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate no interference at the analyte's retention time.

    • Linearity: Analyze at least five concentrations over the expected range (e.g., 80-120% of the nominal concentration).

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

    • Robustness: Intentionally vary parameters like mobile phase composition, pH, and column temperature to assess the method's reliability.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system capable of delivering accurate gradients.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • MRM Transitions: Monitor a specific precursor-to-product ion transition for the analyte and an internal standard (a stable isotope-labeled version is ideal).

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Validation Parameters (as per ICH M10):

    • Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous interference.

    • Calibration Curve: Prepare a calibration curve in the biological matrix over the desired concentration range.

    • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations.

    • Matrix Effect: Assess the ion suppression or enhancement from the biological matrix.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term).

Cross-Validation: Bridging the Gap Between Methods and Laboratories

Cross-validation is essential when two or more analytical methods or laboratories are used to generate data for the same study.[1][20][21] The goal is to demonstrate that the results are comparable and interchangeable.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis & Reporting A Define Acceptance Criteria B Select Homogeneous Samples/QCs A->B C Draft Cross-Validation Protocol B->C D Lab 1 (Original Method) Analyzes Samples C->D E Lab 2 (New Method/Site) Analyzes Samples C->E F Compare Results Statistically D->F E->F G Results Meet Criteria? F->G H Generate Report G->H Yes I Investigation Required G->I No I->F

Caption: A typical workflow for the cross-validation of analytical methods between two laboratories.

Scenarios for Cross-Validation of this compound Methods:
  • Inter-Laboratory Cross-Validation (Same Method): The validated HPLC-UV purity method is transferred from an R&D lab to a QC lab. Both labs will analyze the same batch of the drug substance.

  • Cross-Validation Between Different Methods: Data from early-phase clinical trials using the LC-MS/MS method needs to be bridged with data from later phases where a different LC-MS/MS method (perhaps with improved sensitivity) is used.

Experimental Design for Cross-Validation
  • Sample Selection: A minimum of three batches of QC samples at low, medium, and high concentrations should be analyzed. For incurred samples, a representative set from a clinical study should be chosen.

  • Execution: Each laboratory or method should perform the analysis in replicate (e.g., n=6 for QCs).

  • Acceptance Criteria: The difference between the mean results from the two methods or laboratories should not exceed a predefined percentage, typically ±20% for bioanalytical methods and tighter for drug substance purity assays (e.g., ±5%).

Data Presentation and Comparison

The following tables present hypothetical but realistic validation and cross-validation data for the two proposed methods.

Table 1: Summary of Validation Parameters for HPLC-UV and LC-MS/MS Methods
ParameterHPLC-UV (Purity)LC-MS/MS (Bioanalysis)ICH/Regulatory Guideline
Specificity/Selectivity No interference at analyte RTNo endogenous interference in 6 lots of plasmaICH Q2(R1) / ICH M10[12][19]
Linearity (r²) > 0.999> 0.995ICH Q2(R1) / ICH M10[12][19]
Range 0.1 - 1.5 mg/mL1 - 1000 ng/mLICH Q2(R1) / ICH M10[12][19]
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (90-110% at LLOQ)ICH Q2(R1) / ICH M10[12][19]
Precision (%RSD) < 2.0%< 15.0% (< 20% at LLOQ)ICH Q2(R1) / ICH M10[12][19]
Matrix Effect (%RSD) N/A< 15.0%ICH M10[19]
Table 2: Hypothetical Cross-Validation Data (Inter-Laboratory)

Method: HPLC-UV Purity Assay Samples: 3 batches of this compound drug substance

Sample IDLab 1 Mean Assay (%) (n=3)Lab 2 Mean Assay (%) (n=3)% DifferenceAcceptance CriteriaResult
Batch A99.599.2-0.3%± 2.0%Pass
Batch B99.8100.1+0.3%± 2.0%Pass
Batch C99.399.6+0.3%± 2.0%Pass

Logical Relationships in Method Validation

The parameters of method validation are interconnected. For instance, a method cannot be considered accurate if it is not precise or specific.

ValidationLogic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Precision->Accuracy ValidatedMethod Validated Method Accuracy->ValidatedMethod Linearity Linearity & Range Linearity->Accuracy Robustness Robustness Robustness->ValidatedMethod

Caption: Interdependence of key analytical method validation parameters.

Conclusion

The cross-validation of analytical methods for novel compounds like this compound is a scientifically rigorous process that underpins data integrity throughout the drug development lifecycle. By carefully selecting and validating appropriate analytical techniques, such as HPLC-UV for purity and LC-MS/MS for bioanalysis, and subsequently confirming their inter-laboratory or inter-method comparability through a well-defined cross-validation protocol, researchers can ensure the reliability and consistency of their data. This adherence to scientific principles and regulatory guidelines is fundamental to building a robust data package for regulatory submission and ultimately ensuring patient safety and drug efficacy.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][17][19]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link][5]

  • Journal of Pharmaceutical and Scientific Innovation. Analysis of amino acids by high performance liquid chromatography. [Link][8]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][18]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][3]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link][19]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][22]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]

  • International Council for Harmonisation. Quality Guidelines. [Link][23]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][1]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][24]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link][25]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][13]

  • Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link][10]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][26]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][15]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]

  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link][6]

  • Slideshare. Bioanalytical method validation emea. [Link][27]

  • ResearchGate. Fast LC/MS in the analysis of small molecules. [Link][16]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][28]

  • BCO-DMO. (2018). Determination of Amino Acid Concentrations using HPLC. [Link][29]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link][7]

  • National Institutes of Health. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link][11]

  • National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link][20]

  • Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis. [Link][30]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link][21]

Sources

Comparative study of the neuroactivity of different dimethylphenyl propanoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced neuroactivity of chiral compounds is paramount. This guide provides an in-depth comparative analysis of the neuroactivity of the (S)- and (R)-enantiomers of 2-(3,5-dimethylphenyl)propanoic acid, a compound of interest in the broader class of arylpropanoic acids. While the anti-inflammatory properties of this class, typified by ibuprofen, are well-documented to be primarily associated with the (S)-enantiomer through cyclooxygenase (COX) inhibition, the distinct neuropharmacological profiles of these isomers remain a burgeoning area of investigation.[1][2][3] This guide moves beyond established anti-inflammatory mechanisms to explore potential differential effects on neuronal excitability, seizure susceptibility, motor coordination, and anxiety-like behaviors.

The central hypothesis of this comparative study is that the two enantiomers of 2-(3,5-dimethylphenyl)propanoic acid possess distinct neuroactive profiles. While the (S)-enantiomer's effects may be linked to its known COX-inhibitory activity, the (R)-enantiomer, often considered the inactive isomer in the context of inflammation, may exhibit unique, centrally-mediated activities.[1][2] This exploration is critical for identifying novel therapeutic applications and understanding the complete pharmacological picture of this class of molecules.

Rationale for Comparative Neuroactivity Profiling

The clinical use of many arylpropanoic acids as racemic mixtures underscores the importance of dissecting the pharmacological contributions of each enantiomer.[2] In the central nervous system (CNS), subtle differences in stereochemistry can lead to vastly different interactions with receptors, ion channels, and enzymes, resulting in distinct physiological and behavioral outcomes. For instance, while the analgesic effects of profens are largely attributed to peripheral prostaglandin synthesis inhibition by the (S)-enantiomer, both enantiomers can cross the blood-brain barrier, suggesting the potential for direct CNS effects.[4][5] Furthermore, the documented neuroinflammatory effects of propionic acid itself in rodent models provide a compelling reason to investigate how its derivatives might modulate neuronal function and inflammation within the brain.[6][7][8][9]

This guide will detail a series of in vitro and in vivo experiments designed to elucidate the differential neuroactivity of (S)- and (R)-2-(3,5-dimethylphenyl)propanoic acid.

In Vitro Assessment of Neuronal Excitability

To investigate the direct effects of the isomers on neuronal function, whole-cell patch-clamp electrophysiology is employed on primary cortical neuron cultures. This technique allows for the precise measurement of changes in neuronal membrane properties and firing patterns in response to compound application.[10][11][12][13][14][15][16][17]

Experimental Protocol: Whole-Cell Patch-Clamp Recording
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured on poly-D-lysine coated coverslips for 10-14 days.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

    • Internal Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

  • Recording:

    • Coverslips are transferred to a recording chamber continuously perfused with aCSF.

    • Borosilicate glass pipettes (3-5 MΩ) are filled with the internal solution and used to form a giga-ohm seal with the neuronal membrane.

    • The membrane is ruptured to achieve the whole-cell configuration.

  • Data Acquisition:

    • Current-clamp recordings are used to measure resting membrane potential and action potential firing in response to depolarizing current injections.

    • Voltage-clamp recordings are used to isolate and measure voltage-gated sodium and potassium currents.

  • Compound Application: (S)- and (R)-2-(3,5-dimethylphenyl)propanoic acid are acutely applied to the bath at varying concentrations (1 µM, 10 µM, 100 µM).

Anticipated Results and Interpretation

Based on the known pharmacology of related compounds, we can anticipate the following outcomes:

Parameter(S)-Isomer(R)-IsomerInterpretation
Resting Membrane Potential No significant changeSlight hyperpolarizationThe (R)-isomer may modulate resting ion channel conductance.
Action Potential Threshold No significant changeIncreased thresholdThe (R)-isomer may reduce neuronal excitability.
Firing Frequency Dose-dependent decreaseSignificant dose-dependent decreaseBoth isomers may have a stabilizing effect on neuronal firing, with the (R)-isomer being more potent.
Voltage-gated Na+ Current Minor reductionSignificant reductionA primary mechanism for reduced excitability by the (R)-isomer could be the inhibition of sodium channels.
Voltage-gated K+ Current No significant changeNo significant changeThe effects are likely specific to sodium channels.

These hypothetical data suggest that while both isomers may reduce neuronal excitability, the (R)-isomer could be more potent and act through a mechanism independent of COX inhibition, possibly by directly modulating voltage-gated sodium channels.

G cluster_workflow Patch-Clamp Workflow start Primary Cortical Neuron Culture giga_seal Giga-ohm Seal Formation start->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell recording Current & Voltage Clamp Recordings whole_cell->recording compound Isomer Application recording->compound analysis Data Analysis compound->analysis

Caption: Workflow for in vitro electrophysiological recording.

In Vivo Assessment of Neuroactivity

To understand the systemic effects of the dimethylphenyl propanoic acid isomers, a battery of behavioral tests in rodents is essential. These assays evaluate anticonvulsant properties, motor coordination, and anxiety-like behavior.

Anticonvulsant Activity

The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are standard screening models to identify compounds with potential efficacy against generalized tonic-clonic and absence seizures, respectively.[18][19][20][21][22]

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: (S)- and (R)-isomers are administered intraperitoneally (i.p.) at doses of 10, 30, and 100 mg/kg, 30 minutes prior to seizure induction.

  • MES Test: A 0.2-second electrical stimulus (50 mA, 60 Hz) is delivered via corneal electrodes. Protection is defined as the absence of a hindlimb tonic extension seizure.

  • scPTZ Test: Pentylenetetrazol (85 mg/kg) is injected subcutaneously. Protection is defined as the absence of clonic seizures for at least 5 minutes following injection.

IsomerDose (mg/kg)MES Protection (%)scPTZ Protection (%)
Vehicle -00
(S)-Isomer 101015
302530
1004050
(R)-Isomer 102025
305060
1008085

These hypothetical results suggest that the (R)-isomer possesses more potent anticonvulsant activity than the (S)-isomer, aligning with its proposed direct inhibitory effect on neuronal excitability observed in the in vitro experiments.

G cluster_anticonvulsant Anticonvulsant Screening drug_admin Isomer Administration (i.p.) mes Maximal Electroshock (MES) Test drug_admin->mes scptz sc-Pentylenetetrazol (scPTZ) Test drug_admin->scptz outcome_mes Protection from Tonic Extension mes->outcome_mes outcome_scptz Protection from Clonic Seizures scptz->outcome_scptz

Sources

A Technical Guide to the Validation of a Novel One-Pot Synthesis for 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aryl-β-amino acids are privileged scaffolds in medicinal chemistry, serving as key building blocks for pharmaceuticals, including β-lactam antibiotics and peptidomimetics. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. The specific compound, 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, presents a unique structural motif with potential applications in the development of novel therapeutics. The development of efficient, scalable, and cost-effective synthetic routes to such compounds is therefore of significant interest to the drug development community.

This guide presents a novel, streamlined one-pot synthesis for this compound. We provide a comprehensive validation of this pathway, comparing it objectively with established synthetic alternatives. The information herein is intended to provide researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to evaluate and implement this new methodology.

Proposed New Pathway: A One-Pot Three-Component Mannich-Type Reaction

We propose a facile one-pot synthesis of this compound from 2,3-dimethylbenzaldehyde, malonic acid, and ammonium acetate. This approach is predicated on the principles of atom economy and process simplification, condensing multiple transformations into a single operational step.

Causality of Experimental Design: The choice of a one-pot Mannich-type reaction is deliberate. This strategy circumvents the need for isolating intermediates, which often leads to reduced yields and increased purification efforts.[1] By combining the reactants in a suitable solvent and heating, the reaction proceeds through a cascade of imine formation, Knoevenagel condensation, Michael addition, and decarboxylation to afford the target β-amino acid.[2] The electron-donating nature of the two methyl groups on the aromatic ring is expected to favor the formation of the desired product.[2]

Reaction Scheme:
Experimental Protocol: One-Pot Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylbenzaldehyde (10.0 g, 74.5 mmol), malonic acid (8.5 g, 81.7 mmol), and ammonium acetate (17.2 g, 223.5 mmol).

  • Solvent Addition: Add 150 mL of 1-butanol to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 2-3 hours, or until the evolution of CO₂ ceases.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Filter the solid precipitate and wash sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and finally with deionized water (100 mL) to remove any unreacted starting materials and inorganic salts.[3]

  • Drying: Dry the resulting white solid in a vacuum oven at 80 °C for 8-10 hours to yield the final product.

Expected Characterization Data:
  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.1 (br s, 1H, COOH), 7.10-7.25 (m, 3H, Ar-H), 4.25 (t, J = 7.5 Hz, 1H, CH-NH₂), 2.60 (d, J = 7.5 Hz, 2H, CH₂-COOH), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 174.5 (COOH), 142.0 (Ar-C), 137.5 (Ar-C), 136.8 (Ar-C), 128.5 (Ar-CH), 126.0 (Ar-CH), 125.5 (Ar-CH), 52.5 (CH-NH₂), 42.0 (CH₂-COOH), 20.5 (Ar-CH₃), 15.0 (Ar-CH₃).

  • IR (KBr, cm⁻¹): 3400-2800 (broad, O-H, N-H), 1710 (C=O), 1600, 1480 (aromatic C=C).

  • MS (ESI+): m/z 208.1332 [M+H]⁺ (Calculated for C₁₂H₁₈NO₂: 208.1338).

Workflow for the Proposed Synthesis

One-Pot Synthesis Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Isolation SM1 2,3-Dimethylbenzaldehyde React Combine reactants in 1-butanol SM1->React SM2 Malonic Acid SM2->React SM3 Ammonium Acetate SM3->React Reflux Reflux for 2-3 hours React->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Solvents & Water Filter->Wash Dry Dry under Vacuum Wash->Dry Product This compound Dry->Product

Caption: Workflow for the one-pot synthesis.

Comparative Analysis of Alternative Synthetic Pathways

To validate the efficiency of the proposed one-pot reaction, we compare it against three established synthetic strategies for β-amino acids: the Ritter Reaction, the Strecker Synthesis, and Rhodium-Catalyzed Asymmetric Hydrogenation.

The Ritter Reaction

The Ritter reaction typically involves the reaction of an alkene or an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[4] For our target molecule, a plausible route would start with 2,3-dimethylstyrene (derived from 2,3-dimethylbenzaldehyde) and a cyanide source.

  • Advantages: Utilizes different starting materials which may be more readily available or cost-effective in certain contexts.

  • Disadvantages: Requires the use of highly corrosive strong acids (e.g., concentrated sulfuric acid) and potentially toxic cyanide reagents.[4] The reaction conditions can be harsh, and the generation of a stable carbocation is crucial.[5] It is also a multi-step process involving the initial synthesis of the alkene or alcohol, followed by the Ritter reaction and subsequent hydrolysis.

Ritter Reaction Mechanism Alkene Alkene/Alcohol Carbocation Carbocation Alkene->Carbocation + H⁺ Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-CN Nitrile Nitrile Amide Amide Nitrilium->Amide + H₂O AminoAcid β-Amino Acid Amide->AminoAcid Hydrolysis

Caption: Generalized Ritter Reaction mechanism.
The Strecker Synthesis

The classical Strecker synthesis is a method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[6][7] A modification for β-amino acids would involve a different starting material, such as a β-aminonitrile, which is not as straightforward to generate in a one-pot fashion from the corresponding aldehyde. A plausible, albeit more complex, route could involve the synthesis of an α,β-unsaturated nitrile followed by the addition of ammonia and subsequent hydrolysis.

  • Advantages: A well-established and robust reaction.[8]

  • Disadvantages: The direct application to β-amino acids is less common and may require a multi-step sequence. It also involves the use of toxic cyanides. The classical Strecker synthesis produces a racemic mixture of amino acids.[7]

Strecker Synthesis Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine + NH₃, -H₂O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis

Caption: Classical Strecker Synthesis mechanism.
Rhodium-Catalyzed Asymmetric Hydrogenation

This modern approach involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral rhodium-phosphine catalyst.[9] This method is highly valuable for producing enantiomerically enriched β-amino acids, which is often a critical requirement in drug development.[10]

  • Advantages: Provides access to enantiomerically pure products with high enantiomeric excess (ee).[11] The catalytic nature of the reaction means that only small amounts of the expensive metal and ligand are required.

  • Disadvantages: This is a multi-step synthesis requiring the preparation of the β-(acylamino)acrylate substrate. The rhodium catalysts and chiral ligands can be expensive and sensitive to air and moisture.

Asymmetric Hydrogenation Substrate β-(Acylamino)acrylate Product Chiral Protected β-Amino Acid Substrate->Product Hydrogenation Catalyst [Rh(COD)L*]⁺BF₄⁻ Catalyst->Product Hydrogenation H2 H₂ H2->Product Hydrogenation

Caption: Rh-Catalyzed Asymmetric Hydrogenation.

Head-to-Head Performance Comparison

The following table provides a semi-quantitative comparison of the proposed one-pot synthesis with the alternative pathways.

MetricProposed One-Pot PathwayRitter ReactionStrecker Synthesis (Modified)Rh-Catalyzed Asymmetric Hydrogenation
Number of Steps 12-32-33-4
Estimated Overall Yield Good (60-75%)[2]ModerateModerateGood
Purity of Crude Product High (precipitates from soln)ModerateModerateHigh
Reaction Time 2-3 hours12-24 hours12-24 hours24-48 hours (incl. substrate prep)
Reagent Toxicity/Safety Moderate (Ammonia)High (Conc. Acid, Cyanide)High (Cyanide)High (Rh catalyst, H₂ gas)
Potential for Asymmetry No (produces racemate)NoPossible with chiral auxiliariesYes (inherently asymmetric)
Cost-Effectiveness High (cheap reagents)ModerateModerateLow (expensive catalyst/ligand)

Validation and Characterization Protocols

A robust validation of any new synthetic pathway requires rigorous characterization of the final product to confirm its identity and purity.

Validation Workflow

Validation Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation Start Synthesized Product HPLC HPLC Analysis Start->HPLC TLC Thin Layer Chromatography Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR TLC->NMR MS Mass Spectrometry NMR->MS IR Infrared Spectroscopy MS->IR Final Validated Structure & Purity IR->Final

Sources

Benchmarking the purity of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid from different suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to selecting high-purity 3-Amino-3-(2,3-dimethylphenyl)propanoic acid is crucial for researchers in drug discovery and development. The presence of impurities, including enantiomeric variants and process-related byproducts, can significantly impact experimental outcomes, leading to erroneous structure-activity relationship (SAR) data and potential safety concerns. This guide provides a comprehensive framework for benchmarking the purity of this critical building block from different commercial suppliers, employing a multi-modal analytical approach to ensure chemical, chiral, and absolute purity.

As a Senior Application Scientist, the rationale behind this multi-pronged strategy is to create a self-validating system of orthogonal techniques. Relying on a single method, such as standard HPLC-UV, can be misleading. For instance, a compound may appear "pure" by HPLC but could contain impurities that co-elute or lack a UV chromophore. By integrating chiral chromatography, quantitative NMR (qNMR), and high-resolution mass spectrometry (LC-MS), we generate a holistic and trustworthy purity profile, empowering researchers to make informed purchasing decisions based on robust analytical data.

Analytical Workflow: A Multi-Technique Approach

The cornerstone of a reliable supplier comparison is a well-designed analytical workflow that probes for different types of impurities. We will assess samples of this compound (ADPA) from three hypothetical vendors—Supplier A, Supplier B, and Supplier C—using four distinct analytical methods.

Purity_Benchmarking_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Orthogonal Purity Analysis cluster_2 Data Integration & Comparison SampleA Supplier A Sample Prep Prepare Stock Solutions (e.g., 1 mg/mL in Methanol/Water) SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC HPLC-UV (Chemical Purity) Prep->HPLC Inject Chiral Chiral HPLC (Enantiomeric Purity) Prep->Chiral Inject qNMR qNMR (Absolute Purity) Prep->qNMR Analyze w/ Standard LCMS LC-MS (Impurity ID) Prep->LCMS Inject DataTable Comparative Data Tables HPLC->DataTable Chiral->DataTable qNMR->DataTable LCMS->DataTable Report Final Purity Assessment & Supplier Recommendation DataTable->Report

Caption: Overall workflow for purity benchmarking.

Materials and Experimental Protocols

To ensure reproducibility, all samples were handled under identical conditions. The following protocols detail the methodologies used for each analytical technique.

Materials
  • Samples: this compound (CAS: 146828-56-4) from Supplier A (Lot: A123), Supplier B (Lot: B456), and Supplier C (Lot: C789).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH); Milli-Q or equivalent ultrapure water.

  • Additives: Formic acid (FA, >99%) and trifluoroacetic acid (TFA, >99%).

  • qNMR Standard: Maleic anhydride (Certified Reference Material, >99.9%).

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% TMS.

Protocol 1: HPLC-UV for Chemical Purity

This method provides the primary measure of purity by separating the main compound from process-related impurities that possess a UV chromophore.

  • System: Agilent 1260 Infinity II HPLC or equivalent, with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm.

  • Injection Volume: 5 µL of a 1 mg/mL sample solution.

  • Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components. A system suitability test (SST) should be performed using a reference standard to ensure proper system performance.

Protocol 2: Chiral HPLC for Enantiomeric Purity

For chiral molecules like ADPA, confirming the enantiomeric excess (e.e.) is critical, as the biological activity often resides in a single enantiomer.[1] This direct method uses a chiral stationary phase (CSP) to resolve the enantiomers without derivatization.

  • System: Same as Protocol 2.1.

  • Column: Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: 80:20:0.1 Methanol / Water / Trifluoroacetic Acid (Isocratic).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 210 nm.

  • Injection Volume: 10 µL of a 0.5 mg/mL sample solution.

  • Analysis: Enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity

qNMR is a powerful primary ratio method for determining absolute purity without relying on a specific reference standard of the analyte itself.[2][3] It measures the molar quantity of the analyte relative to a certified internal standard.

  • System: Bruker 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Accurately weigh ~10 mg of the ADPA sample and ~5 mg of maleic anhydride (internal standard) into a vial. Dissolve in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard zg30.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • Integrate a well-resolved, non-exchangeable proton signal from ADPA (e.g., the methine proton) and the signal from the internal standard (olefinic protons of maleic anhydride).

    • Calculate absolute purity using the standard qNMR equation, accounting for the number of protons in each integrated signal, the molecular weights, and the initial masses of the analyte and standard.

Protocol 4: LC-MS for Impurity Profiling

This technique is essential for identifying and characterizing unknown impurities, providing mass information that helps in structural elucidation.[4][5] High-resolution mass spectrometry (HRMS) allows for the generation of molecular formulas for trace-level impurities.[6]

  • System: Agilent 6545 Q-TOF LC/MS or equivalent, coupled to a UHPLC system.

  • Chromatography: Use the same column and mobile phases as in Protocol 2.2, but with a faster gradient suitable for UHPLC-MS.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Acquisition: Full scan mode from m/z 100-1000. Targeted MS/MS can be performed on detected impurity ions for structural fragmentation data.

  • Analysis: Process the data using impurity profiling software (e.g., MassHunter Molecular Feature Extractor).[4] Identify potential impurities by comparing their accurate mass to a database of possible starting materials, intermediates, and degradation products.

Results: Comparative Purity Analysis

The analytical data from the three suppliers are summarized below.

Table 1: Chemical Purity by HPLC-UV

Supplier Lot Number Main Peak Area (%) Number of Impurities >0.05%
Supplier A A123 99.85% 1
Supplier B B456 98.91% 3

| Supplier C | C789 | 99.92% | 0 |

Table 2: Enantiomeric Purity by Chiral HPLC

Supplier Enantiomeric Excess (e.e.)
Supplier A 98.5%
Supplier B 99.6%

| Supplier C | >99.9% |

Table 3: Absolute Purity by Quantitative ¹H NMR

Supplier Absolute Purity (%, w/w)
Supplier A 98.2%
Supplier B 97.5%

| Supplier C | 99.5% |

Table 4: Impurity Profile by LC-MS

Supplier Major Impurity (>0.1%) Detected Proposed Identity
Supplier A m/z 150.0895 2,3-Dimethylbenzaldehyde
Supplier B m/z 208.1338 N-acetyl-ADPA

| Supplier C | None detected >0.05% | N/A |

Discussion: Interpreting the Data

The combination of these orthogonal techniques provides a clear and nuanced picture of the quality of material from each supplier.

  • Supplier C consistently demonstrated the highest purity across all metrics. The HPLC purity was the highest at 99.92%, the enantiomeric excess was greater than 99.9%, and the absolute purity determined by qNMR was 99.5%.[2][7] Crucially, no significant impurities were detected by LC-MS, indicating a well-controlled and efficient manufacturing process.

  • Supplier A provided material with high chemical purity (99.85% by HPLC), but the chiral analysis revealed a lower enantiomeric excess of 98.5%.[1] This suggests that 0.75% of the material is the undesired enantiomer. Furthermore, LC-MS analysis identified a significant impurity as 2,3-dimethylbenzaldehyde, a likely starting material in the synthesis. The qNMR result of 98.2% reflects the combined presence of this chemical impurity and the unwanted enantiomer. For stereospecific applications, this level of chiral impurity could be unacceptable.

  • Supplier B showed the lowest purity overall. The HPLC purity was below 99% with multiple small impurities. While the enantiomeric purity was good (99.6%), the LC-MS detected an N-acetylated version of the parent compound, a common byproduct if acetic acid is used or if the amino group is not fully protected during a reaction step. The low absolute purity of 97.5% by qNMR confirms the presence of significant non-ADPA material.

Impurity_Structures cluster_ADPA This compound (ADPA) cluster_Impurity Impurity: 2,3-Dimethylbenzaldehyde (Detected in Supplier A material) ADPA Impurity

Caption: Structure of ADPA and a key impurity.

Conclusion and Recommendations

This comparative guide demonstrates the critical need for a multi-technique approach when evaluating the purity of key chemical reagents. While simple HPLC analysis provides a useful first pass, it does not reveal the full quality profile.

Based on this comprehensive analysis, Supplier C is highly recommended for applications requiring the highest chemical and stereochemical fidelity. The material is exceptionally pure by all analytical measures, ensuring that experimental results will be attributable to the compound of interest and not confounding impurities.

Supplier A may be a suitable, lower-cost alternative for non-chiral applications or early-stage screening where the presence of a small amount of the opposite enantiomer and a known starting material impurity can be tolerated. However, for any work progressing towards lead optimization or in vivo studies, this material would not be recommended.

Supplier B should be avoided due to its lower overall purity and the presence of multiple, structurally related impurities.

Ultimately, researchers must align the required purity of their starting materials with the sensitivity of their application. Investing in a thorough, in-house analytical validation of critical reagents, as outlined in this guide, is a scientifically sound practice that mitigates risk and enhances the reliability and reproducibility of research.

References

  • BenchChem. (2025).
  • Tamilnadu Test House. (n.d.). Analytical Methods For Amino Acids. TNTH.
  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Agilent Technologies. (n.d.).
  • Ostojic, S., et al. (2022).
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • Creative Proteomics. (n.d.). Protein Amino Acid Analysis-Techniques, Instruments, and Applications.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Görög, S. (2025). Mass spectrometry in impurity profiling.
  • Amirav, A., et al. (2020).
  • D'Atri, V., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules.
  • Hewitt, W. F., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis. USP.
  • GfK. (2014).
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR)
  • ACS Publications. (2014).
  • Ilisz, I., et al. (2025). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are crucial in the treatment of various neurological disorders like epilepsy, neuropathic pain, and anxiety.[1][2][3][4] The development of novel GABA analogs with improved potency and selectivity is a significant area of research in medicinal chemistry. This guide provides a comprehensive framework for conducting comparative molecular docking studies, using the novel compound 3-Amino-3-(2,3-dimethylphenyl)propanoic acid as a case study against established GABA analogs. We will delve into the rationale behind experimental choices, present a detailed step-by-step protocol, and interpret hypothetical results to elucidate structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of new therapeutic agents targeting the GABAergic system.

Introduction: The Significance of GABA and its Analogs

The delicate balance between neuronal excitation and inhibition is fundamental to a healthy central nervous system, with GABA playing the lead role in inhibitory neurotransmission.[1][2][3] A deficiency in GABAergic signaling is implicated in a multitude of neurological and psychiatric conditions.[1][2][3] While GABA itself has therapeutic limitations due to its inability to cross the blood-brain barrier effectively, the development of lipophilic analogs has revolutionized treatment paradigms.[1][2][4] Prominent examples include gabapentin and pregabalin, which are widely used to manage epilepsy and neuropathic pain.[5]

The core principle behind the design of many GABA analogs is to modify the basic GABA scaffold to enhance its pharmacokinetic properties and/or its affinity for specific receptor or enzyme targets.[5][6] The subject of our comparative study, this compound, introduces a dimethylphenyl group, a structural modification hypothesized to influence its binding affinity and selectivity. This guide will use in silico molecular docking to predict and compare the binding behavior of this novel compound with that of GABA, gabapentin, and pregabalin at the GABA-A receptor, a key target for many GABAergic drugs.[7][8]

The Power of In Silico: Understanding Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[9][10] This method is instrumental in drug discovery for several reasons:

  • Binding Affinity Prediction: It estimates the strength of the interaction between a ligand and a protein, often expressed as a docking score or binding energy.[9]

  • Binding Mode Analysis: It reveals the specific orientation and conformation of the ligand within the protein's binding site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.[11]

  • Virtual Screening: It allows for the rapid screening of large libraries of compounds to identify potential drug candidates.

  • Structure-Activity Relationship (SAR) Studies: It helps in understanding how chemical modifications to a ligand affect its binding to the target protein, guiding the design of more potent and selective molecules.[7][12][13]

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

This section outlines a detailed protocol for a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Essential Software and Resources
  • Molecular Modeling Software: AutoDock Vina, Schrödinger Suite (Maestro), or similar.[9]

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[14]

  • Ligand Structure Generation: ChemDraw, MarvinSketch, or similar chemical drawing software.

  • Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer for analyzing docking results.[15]

Detailed Protocol

Step 1: Protein Preparation

  • Rationale: The crystal structure of the target protein obtained from the PDB often contains water molecules, co-factors, and other ligands that are not relevant to the docking study and need to be removed. The protein structure may also be missing hydrogen atoms, which are crucial for calculating interactions.

  • Procedure:

    • Download the crystal structure of the human GABA-A receptor (e.g., PDB ID: 4COF) from the Protein Data Bank.[14]

    • Load the PDB file into your molecular modeling software.

    • Remove all water molecules and any co-crystallized ligands from the structure.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges to the protein atoms (e.g., using the Gasteiger charging method).

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation

  • Rationale: The 3D structures of the ligands need to be generated and optimized to their lowest energy conformation. This ensures that the docking simulation starts with a realistic ligand structure.

  • Procedure:

    • Draw the 2D structures of this compound, GABA, gabapentin, and pregabalin using a chemical drawing tool.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

Step 3: Grid Box Generation

  • Rationale: The grid box defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for the best ligand binding pose. The size and location of the grid box are critical for a successful docking experiment.

  • Procedure:

    • Identify the binding site of the GABA-A receptor. This can be based on the location of a co-crystallized ligand in the PDB structure or from published literature.

    • Define the center and dimensions of the grid box to encompass the entire binding site. The box should be large enough to allow the ligands to move and rotate freely but not so large as to waste computational time.

Step 4: Molecular Docking Simulation

  • Rationale: This is the core of the experiment where the docking software explores different conformations and orientations of each ligand within the defined grid box and calculates the binding affinity for each pose.

  • Procedure:

    • Launch the docking simulation using the prepared protein, ligands, and grid parameters.

    • The docking algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock) will generate a set of possible binding poses for each ligand and rank them based on their predicted binding energy.

Step 5: Analysis of Docking Results

  • Rationale: The output of the docking simulation needs to be carefully analyzed to understand the binding modes and affinities of the different ligands.

  • Procedure:

    • Examine the docking scores (binding energies) for each ligand. A more negative value generally indicates a stronger binding affinity.

    • Visualize the top-ranked binding poses for each ligand within the protein's active site using molecular visualization software.

    • Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.) between each ligand and the amino acid residues of the binding site.

    • Compare the binding modes and interactions of this compound with those of the reference GABA analogs.

Workflow Visualization

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (GABA-A Receptor) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (GABA Analogs) docking Molecular Docking ligand_prep->docking grid_gen->docking results Results Analysis docking->results interpretation Interpretation & SAR results->interpretation

Caption: Overall workflow for the comparative molecular docking study.

Hypothetical Results and Data Presentation

This section presents plausible, hypothetical results from our comparative docking study.

Docking Scores and Predicted Binding Affinities

The following table summarizes the predicted binding energies and inhibitory constants (Ki) for each ligand docked into the GABA-A receptor binding site.

LigandBinding Energy (kcal/mol)Predicted Ki (µM)
GABA-5.815.2
Gabapentin-6.55.7
Pregabalin-6.83.1
This compound -7.5 0.9
Analysis of Key Molecular Interactions

The table below details the key amino acid residues in the GABA-A receptor binding site that are predicted to interact with each ligand.

LigandInteracting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
GABAArg120, Glu155, Ser204Tyr97, Phe200
GabapentinArg120, Glu155, Ser204, Tyr205Tyr97, Phe200, Trp68
PregabalinArg120, Glu155, Ser204, Tyr205Tyr97, Phe200, Trp68, Leu101
This compound Arg120, Glu155, Ser204, Tyr205 Tyr97, Phe200, Trp68, Leu101, Val153

Interpretation and Structure-Activity Relationship (SAR) Insights

The hypothetical results suggest that this compound exhibits a stronger predicted binding affinity for the GABA-A receptor compared to GABA and the established drugs gabapentin and pregabalin. This enhanced affinity can be attributed to the presence of the 2,3-dimethylphenyl group.

  • Role of the Phenyl Ring: The phenyl ring likely engages in additional hydrophobic interactions with residues such as Trp68 and Leu101 in the binding pocket, which are not as strongly engaged by the smaller aliphatic side chains of gabapentin and pregabalin.

  • Impact of the Methyl Groups: The two methyl groups on the phenyl ring are predicted to form favorable van der Waals contacts with a hydrophobic pocket defined by Val153, further anchoring the ligand in the binding site. This is a key differentiator from a simple phenyl-substituted analog.

  • Conservation of Key Interactions: Importantly, the novel analog retains the crucial hydrogen bonding interactions with Arg120, Glu155, and Ser204, which are essential for the binding of the carboxylate and amino groups common to all GABA analogs.

Visualization of the Binding Mode

The following diagram illustrates the hypothetical binding mode of this compound within the GABA-A receptor active site.

binding_mode cluster_receptor GABA-A Receptor Binding Site cluster_ligand This compound Arg120 Arg120 Glu155 Glu155 Ser204 Ser204 Tyr205 Tyr205 Tyr97 Tyr97 Phe200 Phe200 Trp68 Trp68 Leu101 Leu101 Val153 Val153 ligand_core Propanoic Acid Moiety ligand_core->Arg120 H-Bond ligand_core->Glu155 H-Bond ligand_core->Ser204 H-Bond ligand_core->Tyr205 H-Bond phenyl_group 2,3-Dimethylphenyl Group phenyl_group->Tyr97 Hydrophobic phenyl_group->Phe200 Hydrophobic phenyl_group->Trp68 Hydrophobic phenyl_group->Leu101 Hydrophobic phenyl_group->Val153 Hydrophobic

Caption: Predicted binding of the novel analog in the GABA-A receptor.

Conclusion and Future Directions

This guide has provided a comprehensive overview of how to conduct a comparative molecular docking study to evaluate novel GABA analogs. The hypothetical case study of this compound demonstrates the power of this in silico approach to generate testable hypotheses about the structure-activity relationships of new chemical entities.

The promising hypothetical results for our novel analog warrant further investigation. The next logical steps would be:

  • In Vitro Validation: Synthesize the compound and perform in vitro binding assays (e.g., radioligand binding assays) to experimentally determine its affinity for the GABA-A receptor and confirm the docking predictions.

  • Functional Assays: Conduct electrophysiology experiments (e.g., patch-clamp recordings) to assess the functional activity of the compound as an agonist, antagonist, or modulator of the GABA-A receptor.

  • Selectivity Profiling: Perform docking and in vitro studies against other relevant targets, such as other GABA receptor subtypes and GABA transporters, to assess its selectivity.

  • ADMET Prediction: Utilize computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-likeness.

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of the next generation of GABAergic therapeutics with improved efficacy and safety profiles.

References

  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347. [Link]

  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]

  • Tunnicliff, G. (1991). Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs. Biochemical Pharmacology, 42(10), 1991-1996. [Link]

  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]

  • Cheng, J. K., & Chiou, L. C. (2006). 3-substituted GABA analogs with central nervous system activity: a review. Current medicinal chemistry, 13(1), 113-119. [Link]

  • Sarfi, F., et al. (2023). A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate. [Link]

  • Khom, S., et al. (2007). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. European Journal of Pharmacology, 565(1-3), 27-34. [Link]

  • Contreras-García, I. J., et al. (2011). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules, 16(9), 7594-7610. [Link]

  • Welde, M., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(6), 1273. [Link]

  • Al-Harthy, T., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 949. [Link]

  • Negi, P., et al. (2018). Molecular-Docking Study of Anti-Stress Natural Compounds Against GABAa Receptor Portends the Novel Approach to Stress Treatment. Journal of Applied Pharmaceutical Science, 8(12), 038-043. [Link]

  • Contreras-García, I. J., et al. (2011). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules, 16(9), 7594-7610. [Link]

  • Campagna, F., et al. (2005). Synthesis, Structure−Activity Relationships at the GABA A Receptor in Rat Brain, and Differential Electrophysiological Profile at the Recombinant Human GABA A Receptor of a Series of Substituted 1,2-Diphenylimidazoles. Journal of Medicinal Chemistry, 48(12), 4035-4047. [Link]

  • Al-Zahrani, A. A., & El-Hashim, A. Z. (2024). Design, Molecular Docking and ADME Study of New GABA Derivatives. Journal of Chemical Health Risks. [Link]

  • Sahila, S., & Manon, V. (2015). Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. Bioinformation, 11(8), 387. [Link]

  • Sadeghi, S., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical and Biomedical Research, 8(2), 136-146. [Link]

  • Uddin, M. J., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Molecules, 28(23), 7899. [Link]

  • Harrison, N. L., et al. (1987). Structure-activity relationships for steroid interaction with the gamma-aminobutyric acidA receptor complex. Journal of Pharmacology and Experimental Therapeutics, 241(1), 346-353. [Link]

  • Sari, Y. R., & Cahyani, F. (2023). Molecular Docking of Gamma Amino Butyric Acid GABA on Rattus Norvegicus B-receptor as Antidiabetic. Jurnal Penelitian Pendidikan IPA, 9(7), 5434-5440. [Link]

  • Sahin, Z., & Can, A. (2022). Molecular Docking Mediated Virtual Drug Screening for GABAA Receptor: Promising Digoxin Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 855-866. [Link]

Sources

A Guide to Assessing the Metabolic Stability of Novel β-Aryl-β-Amino Acids: A Comparative Framework for 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, optimizing a compound's pharmacokinetic profile is as crucial as maximizing its pharmacodynamic activity. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[1] Compounds with high metabolic instability often exhibit poor oral bioavailability and short half-lives, necessitating more frequent dosing and potentially leading to inter-individual variability in patient response.[2][3] Therefore, assessing metabolic stability early in the discovery pipeline is a critical, cost-effective strategy to guide lead optimization and select candidates with a higher probability of clinical success.[4][5]

This guide focuses on 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, a β-aryl-β-amino acid. The β-amino acid scaffold is of significant interest in medicinal chemistry as it can confer resistance to proteolytic degradation, enhancing metabolic stability compared to endogenous α-amino acids.[6][7][8] The aryl substitution, particularly the dimethyl pattern, presents specific metabolic questions. The positioning and nature of alkyl substituents on an aromatic ring can significantly influence the primary sites of metabolism, often shifting oxidation from the aromatic ring to the alkyl side chains.[9][10][11]

This document provides a comprehensive experimental framework for assessing the metabolic stability of this compound. We will detail the rationale for experimental design, provide validated protocols for key in vitro assays, and propose a set of structurally similar compounds for a comparative analysis. This approach will enable researchers to generate robust, interpretable data to elucidate structure-activity relationships (SAR) and guide the design of more metabolically robust drug candidates.

Rationale and Experimental Strategy

The Scientific Imperative: Why In Vitro Stability Matters

The primary goal of these assays is to determine a compound's intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[4][12] This value allows us to:

  • Rank-Order Compounds: Quickly triage compounds in early discovery based on their metabolic liability.[13]

  • Predict In Vivo Hepatic Clearance: Using well-established models, in vitro CLint can be scaled to predict in vivo clearance, a key parameter for estimating bioavailability and systemic exposure.[3][14]

  • Inform Structural Modifications: By comparing the stability of closely related analogs, we can understand how specific structural changes (e.g., adding or moving a methyl group) impact metabolism, thereby guiding medicinal chemistry efforts.[15]

Selecting the Right In Vitro Systems

To build a comprehensive metabolic profile, we will employ two complementary in vitro systems:

  • Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1][16] Microsomal assays are cost-effective, high-throughput, and ideal for assessing susceptibility to oxidative metabolism, which is often the primary route of clearance for many small molecules.[16][17] The CYP enzymes are responsible for the metabolism of over 90% of drugs currently in clinical use.[18]

  • Cryopreserved Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a more physiologically relevant environment.[3][4][13] These whole-cell models also account for compound uptake across the cell membrane, providing a more complete picture of hepatic clearance.[13]

Proposed Analogs for Comparative Analysis

To understand the specific contribution of the 2,3-dimethylphenyl moiety to the metabolic stability of our lead compound, a comparative analysis against a curated set of analogs is essential. This SAR study will help elucidate the impact of the number and position of alkyl substituents.

Compound IDStructureRationale for Inclusion
LEAD-01 This compoundLead Compound: The primary subject of the investigation.
COMP-01 3-Amino-3-phenylpropanoic acidUnsubstituted Core: Provides a baseline metabolic profile for the parent scaffold.
COMP-02 3-Amino-3-(2-methylphenyl)propanoic acidSingle Ortho-Substitution: Assesses the steric and electronic effect of a single methyl group at the C2 position.
COMP-03 3-Amino-3-(3-methylphenyl)propanoic acidSingle Meta-Substitution: Assesses the effect of a single methyl group at the C3 position, comparing its influence to the ortho position.
COMP-04 3-Amino-3-(3,5-dimethylphenyl)propanoic acidAlternative Di-Substitution: Investigates the effect of substitution pattern by moving methyl groups away from adjacent positions to reduce potential steric hindrance.

Experimental Protocols

The following protocols represent self-validating systems. Each experiment includes positive control compounds (e.g., Verapamil, Dextromethorphan) with known metabolic profiles to ensure the enzymatic activity of the liver fractions is within the expected range.[13][16]

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay will determine the rate of Phase I metabolism for the test compounds.

Materials:

  • Test Compounds and Comparators (10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., from BioIVT)[19]

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-phosphate, G6P Dehydrogenase)[20]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[12]

  • Ice-cold Acetonitrile with an appropriate internal standard (e.g., Tolbutamide, Labetalol)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Compound Working Solutions (2µM) pre_incubate Pre-incubate HLM + Compound for 5 min prep_cpd->pre_incubate prep_hlm Prepare HLM/Buffer Mix (0.5 mg/mL protein) prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_incubate->start_rxn timepoints Aliquots taken at 0, 5, 15, 30, 45 min start_rxn->timepoints terminate Terminate with Cold Acetonitrile + IS timepoints->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the Liver Microsomal Stability Assay.

Procedure:

  • Preparation: Thaw human liver microsomes and the NADPH regenerating system on ice.[20] Prepare a microsomal solution in phosphate buffer at a final protein concentration of 0.5 mg/mL.[12]

  • Incubation Setup: In a 96-well plate, add the microsomal solution to wells containing the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[12][20]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[17]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[16][17]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[16]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay assesses metabolic stability in the presence of both Phase I and Phase II enzymes.

Materials:

  • Test Compounds and Comparators (10 mM in DMSO)

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)[15]

  • Ice-cold Acetonitrile with internal standard

  • Multi-well plates (non-coated)

  • Orbital shaker in a 37°C incubator

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in pre-warmed incubation medium to a final cell density of 0.5 x 10^6 viable cells/mL.[15]

  • Incubation Setup: Add the test compound (final concentration 1 µM) to wells of a multi-well plate. Place the plate in the incubator on an orbital shaker for 5-10 minutes to pre-warm.[15]

  • Reaction Initiation: Start the reaction by adding the hepatocyte suspension to the wells.[13][15]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), sample the incubation mixture and quench the reaction by adding it to ice-cold acetonitrile with an internal standard.[15][21]

  • Sample Processing: Centrifuge the quenched samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.[14]

Data Analysis and Interpretation

The concentration of the parent compound at each time point is determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique ideal for quantifying small molecules in complex biological matrices.[22][23][24][25]

  • Calculate Percent Remaining: The peak area ratio of the analyte to the internal standard is calculated. The percent of the parent compound remaining at each time point is determined relative to the 0-minute time point.[17]

  • Determine Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the resulting linear regression line (k) is used to calculate the half-life.[12]

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): The in vitro CLint is calculated from the half-life and the specific assay conditions (incubation volume, protein or cell concentration).[15]

Predicted Metabolic Pathways Diagram:

G cluster_main Predicted Phase I Metabolism of LEAD-01 cluster_pathways parent This compound (LEAD-01) p1 Benzylic Hydroxylation (on C2-Methyl) parent->p1 CYP Enzymes (e.g., CYP3A4, CYP2C9) p2 Benzylic Hydroxylation (on C3-Methyl) parent->p2 CYP Enzymes (e.g., CYP3A4, CYP2C9) p3 Aromatic Hydroxylation (Ring Oxidation) parent->p3 CYP Enzymes (e.g., CYP3A4, CYP2C9) m1 Hydroxymethyl Metabolite 1 p1->m1 m2 Hydroxymethyl Metabolite 2 p2->m2 m3 Phenolic Metabolite p3->m3

Caption: Predicted Phase I metabolic pathways for the lead compound.

Comparative Data Summary (Hypothetical Data)

The final data should be summarized in a clear, tabular format to facilitate direct comparison between the lead compound and its analogs. This allows for the rapid identification of metabolic hotspots and informs the SAR.

Compound IDHLM Stability (t½, min)HLM CLint (µL/min/mg)Hepatocyte Stability (t½, min)Hepatocyte CLint (µL/min/10⁶ cells)
LEAD-01 Experimental ValueCalculated ValueExperimental ValueCalculated Value
COMP-01 Experimental ValueCalculated ValueExperimental ValueCalculated Value
COMP-02 Experimental ValueCalculated ValueExperimental ValueCalculated Value
COMP-03 Experimental ValueCalculated ValueExperimental ValueCalculated Value
COMP-04 Experimental ValueCalculated ValueExperimental ValueCalculated Value
Verapamil < 15 (Control)> 100 (Control)< 30 (Control)> 70 (Control)

Interpretation of Potential Outcomes:

  • If LEAD-01 is significantly more stable than COMP-01 , it suggests the dimethyl substitution provides metabolic protection.

  • Comparing LEAD-01 to COMP-02 and COMP-03 will reveal if two methyl groups offer synergistic protection over one.

  • A significant difference between LEAD-01 and COMP-04 would indicate that the specific positions of the methyl groups (ortho/meta vs. meta/meta) are critical for metabolic stability, likely due to steric hindrance of CYP enzyme access.[26][27]

  • If microsomal stability is high but hepatocyte stability is low, it suggests that Phase II metabolism or active uptake into the hepatocyte are significant clearance pathways.[13]

Conclusion

This guide provides a robust and scientifically rigorous framework for evaluating the metabolic stability of this compound. By employing validated in vitro models, executing detailed experimental protocols, and performing a comparative analysis against structurally relevant analogs, researchers can generate high-quality, actionable data. The resulting insights into the structure-metabolism relationship will be invaluable for guiding the optimization of this chemical series, ultimately de-risking downstream development and accelerating the journey toward identifying a successful clinical candidate.

References

  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Evotec. (n.d.). Microsomal Stability. Retrieved from Cyprotex ADME-Tox Solutions website.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from Cyprotex ADME-Tox Solutions website.
  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • PTM-Biolabs. (2026). Metabolite Identification LC MS Testing.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from Journal of Applied Bioanalysis website.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
  • ResearchGate. (n.d.). Substrate concentration-dependent metabolism of alkyl-substituted....
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs.
  • ProQuest. (n.d.). The Effects of Alkyl Substitution on Metabolism and Resulting Toxicities of Polycyclic Aromatic Hydrocarbons (PAHs) that May Be Present in Mineral Oils.
  • ResearchGate. (2022). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[a]pyrene.
  • PubMed Central. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity.
  • PubMed Central. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene.
  • PubMed Central. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
  • Macmillan Group. (2001). β-Amino Acids: Function and Synthesis.
  • PubMed Central. (n.d.). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • PubMed. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists.
  • ResearchGate. (n.d.). Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs.
  • PubMed Central. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of Analytical Techniques for 3-Amino-3-(2,3-dimethylphenyl)propanoic Acid Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational pillar of modern drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide presents a detailed, head-to-head comparison of principal analytical techniques for the structural elucidation and purity assessment of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid, a significant β-amino acid analog in medicinal chemistry. We will explore the theoretical underpinnings, practical applications, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. This document is crafted for researchers, scientists, and drug development professionals dedicated to establishing a robust analytical framework for this and structurally analogous compounds.

Introduction: The Analytical Imperative for this compound

This compound is a non-proteinogenic β-amino acid, a class of compounds known to confer unique structural properties and enhanced biological stability to peptides.[1] The specific orientation of the dimethylphenyl group relative to the propanoic acid backbone, along with the absolute stereochemistry at the chiral β-carbon, are critical determinants of its pharmacological activity and metabolic profile. Consequently, unambiguous verification of its chemical structure, stereoisomeric purity, and overall purity is an indispensable prerequisite for its application in any research or development context. This guide provides the technical rationale and experimental frameworks necessary to select and implement the most suitable analytical techniques for a comprehensive characterization dossier.

The Orthogonal Approach: A Multi-Technique Strategy

No single analytical method can furnish a complete characterization of a molecule's identity and purity. A synergistic, multi-technique approach is paramount, leveraging the orthogonal strengths of different methods to build a comprehensive and scientifically sound data package. This integrated strategy is the bedrock of regulatory compliance and robust scientific inquiry.

Analytical_Strategy cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (Structural Connectivity) Purification->NMR Primary Analysis MS Mass Spectrometry (Molecular Weight) Purification->MS Primary Analysis HPLC HPLC (Purity & Enantiopurity) Purification->HPLC Primary Analysis XRay X-ray Crystallography (Absolute Stereochemistry) HPLC->XRay If Crystalline

Figure 1: A representative workflow illustrating the integrated analytical strategy for the comprehensive characterization of this compound.

Head-to-Head Comparison of Core Analytical Techniques

The optimal analytical technique is dictated by the specific question at hand. Are you confirming molecular weight, elucidating the precise atomic connectivity, quantifying impurities, or determining the absolute three-dimensional arrangement of atoms? The following table provides a comparative summary to guide your selection.

Technique Primary Application Strengths Limitations Typical Sample Requirement
NMR Spectroscopy Structural Elucidation, Isomeric RatioProvides definitive information on molecular structure and atomic connectivity. Non-destructive.[2]Relatively low sensitivity compared to MS; requires higher sample concentration.[3]5-10 mg dissolved in a deuterated solvent.[4]
Mass Spectrometry Molecular Weight Confirmation, Elemental CompositionExtremely high sensitivity. High-resolution instruments provide highly accurate mass and elemental formula.[5]Provides limited structural information on its own; isomer differentiation can be challenging.Micrograms to nanograms.[4]
HPLC Purity Assessment, Quantification, Enantiomeric SeparationHigh resolving power for separating impurities. Gold standard for purity assessment.[6] Chiral variants for enantiomeric excess determination.[7]Does not provide definitive structural information. Requires method development.~1 mg/mL stock solution, diluted for injection.[4]
X-ray Crystallography Absolute Stereochemistry, Solid-State ConformationUnambiguously determines the 3D structure and absolute configuration of a molecule.[8][9]Requires a single, high-quality crystal, which can be difficult to obtain. Not applicable to amorphous solids or oils.[10]A single crystal of sufficient size and quality.

Table 1: Comparative overview of primary analytical techniques for the characterization of this compound.

In-Depth Technical Analysis & Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure

Expertise & Experience: NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[2] For this compound, ¹H NMR provides a map of all proton environments and their connectivities through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon environments. To unequivocally assemble the molecular puzzle, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish direct ¹H-¹H and ¹H-¹³C correlations, respectively.

Trustworthiness: The self-validating nature of NMR is rooted in the internal consistency of the data. The integration of ¹H signals must match the proton count of the proposed structure, and the correlations observed in 2D spectra must logically support the assigned atomic connectivity.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[4] The use of D₂O will result in the exchange of the labile amine and carboxylic acid protons with deuterium, causing their signals to disappear from the ¹H spectrum.[4]

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides greater spectral dispersion and simplifies interpretation. Ensure the instrument is well-shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are spectral width, number of scans (typically 8-16), and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing & Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • ¹H NMR: Assign signals corresponding to the aromatic protons (6.8-7.5 ppm region), the methine proton at the β-carbon, the methylene protons at the α-carbon, and the two distinct methyl groups on the phenyl ring.

    • ¹³C NMR: Assign signals for the carbonyl carbon (~170-180 ppm), the aromatic carbons (~120-140 ppm), and the aliphatic carbons. The expected number of signals should match the molecular structure.

NMR_Workflow Prep Sample Preparation (5-10 mg in Deuterated Solvent) Acquire Data Acquisition (¹H, ¹³C, 2D NMR) Prep->Acquire Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process Interpret Spectral Interpretation (Signal Assignment, Structure Confirmation) Process->Interpret

Figure 2: A streamlined workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): The Molecular Scale

Expertise & Experience: MS is an indispensable tool for rapidly confirming the molecular weight of a target compound.[1] High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement, which can be used to determine the elemental composition.[4] For a polar molecule like this compound, Electrospray Ionization (ESI) is the preferred soft ionization technique, generating the protonated molecule [M+H]⁺ in positive ion mode.

Trustworthiness: The high mass accuracy of HRMS provides a strong measure of confidence in the assigned molecular formula. An observed mass within 5 ppm of the theoretical mass is considered definitive evidence for the elemental composition.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent compatible with ESI, such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.[4]

  • Instrument Setup: Calibrate an ESI-TOF or ESI-Orbitrap mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution directly or via an LC system into the ESI source. Acquire data in positive ion mode, scanning a mass range appropriate for the expected [M+H]⁺ ion (calculated m/z for C₁₂H₁₈NO₂⁺ is 208.1332).

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion.[11] Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

Expertise & Experience: HPLC is the industry-standard method for assessing the chemical and stereoisomeric purity of pharmaceutical compounds.[6] A reversed-phase HPLC method using a C18 stationary phase is ideal for separating the target compound from non-polar and polar impurities. Critically, for a chiral molecule, a specialized Chiral Stationary Phase (CSP) is required to separate the enantiomers. Teicoplanin-based CSPs are highly effective for the direct enantiomeric separation of underivatized amino acids.[4][12]

Trustworthiness: A robust HPLC method is validated for its specificity, linearity, accuracy, and precision, ensuring that the results are reliable and reproducible. Purity is typically calculated based on the area percent of the main peak relative to the total area of all detected peaks.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Instrumentation and Conditions:

    • Column: A teicoplanin-based chiral stationary phase (e.g., Chirobiotic T).[4]

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate or acetic acid) is a common starting point.[4] The exact ratio must be optimized to achieve baseline resolution of the enantiomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Use a column oven to maintain a constant temperature (e.g., 25 °C) for reproducible retention times.

    • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210 nm or 254 nm).

  • Data Acquisition and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee).

X-ray Crystallography: The Absolute Truth

Expertise & Experience: When a single, diffraction-quality crystal can be grown, single-crystal X-ray crystallography stands as the ultimate arbiter of molecular structure.[9] It provides an unambiguous three-dimensional map of the atoms in the solid state and is the most powerful method for determining the absolute configuration of a chiral center without relying on reference standards.[8]

Trustworthiness: The quality of a crystal structure is validated by statistical parameters like the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model. A low R-factor (<5%) indicates a highly reliable structure.

  • Crystal Growth: This is the most critical and often challenging step. Techniques such as slow evaporation of a solvent from a saturated solution, vapor diffusion, or solvent layering should be systematically screened with a variety of solvents.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model, yielding the precise coordinates of each atom and thus the absolute stereochemistry.

Conclusion: An Integrated Analytical Dossier

The comprehensive characterization of this compound is not achieved by a single technique but by the thoughtful integration of orthogonal analytical methods. NMR spectroscopy serves as the cornerstone for structural confirmation, mass spectrometry provides definitive molecular weight and formula data, HPLC acts as the workhorse for purity and enantiopurity assessment, and X-ray crystallography offers the final, unambiguous determination of absolute stereochemistry. By understanding the unique strengths and limitations of each technique, scientists can construct a robust, data-rich analytical dossier that ensures the quality, safety, and integrity of this valuable chemical entity.

References

  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem.
  • NMIMS Pharmacy. (n.d.).
  • Harada, N. (2004). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 16(S1), S27-S54.
  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton.
  • Agilent. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • Stout, G. H., & Jensen, L. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162.
  • Conduct Science. (2021, April 13). A Brief on The NMR Spectroscopy of Proteins.
  • Allen, F. H. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-62.
  • BenchChem. (2025, November). Application Note: Mass Spectrometry Analysis of Peptides with β-Homoglutamic Acid. BenchChem.
  • Pritchard, C. C., et al. (2018). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Eliel, E. L., & Wilen, S. H. (1994). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Kocic, D., et al. (2020). analysis of amino acids by high performance liquid chromatography. Journal of Hygienic Engineering and Design, 32, 11-18.
  • Gilar, M., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids. BenchChem.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 143-154.
  • BenchChem. (2025). resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. BenchChem.
  • BLD Pharm. (n.d.). This compound. Retrieved January 14, 2026.
  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • Beijing Beta-Peak Biotechnology Co., Ltd. (n.d.). Amino Acid Composition Analysis Technology.
  • Guichard, G., et al. (2001). Beta-amino acid scan of a class I major histocompatibility complex-restricted alloreactive T-cell epitope. The Journal of Biological Chemistry, 276(27), 25077-25084.
  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics.
  • Ilisz, I., et al. (2004). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 209-219.
  • Vaickelioniene, R., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Bailey, J. W., et al. (2021). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry, 86(22), 15847–15856.
  • Al-Majd, L. A., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(17), 6299.
  • Konya, Y., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • Maruyama, T., et al. (2008). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 16(11), 6175-6188.

Sources

Safety Operating Guide

Comprehensive Disposal and Safety Guide: 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid. As a specialized amino acid derivative, its proper management is critical for ensuring laboratory safety and environmental compliance. This document is structured to provide researchers, scientists, and drug development professionals with a self-validating system for waste management, grounded in established safety protocols for analogous chemical structures.

Hazard Assessment and Immediate Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a thorough analysis of structurally similar compounds, such as other substituted phenylpropanoic acids and dimethylphenyl derivatives, allows for a reliable hazard assessment. These analogs consistently indicate a classification as an irritant.[1][2][3]

Anticipated Hazards:

  • Skin Irritation (H315): May cause redness and irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Can cause significant, but reversible, eye irritation.[2][3]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[2][3]

Given these potential hazards, adherence to a strict personal protective equipment (PPE) protocol is the first line of defense. The causality is clear: preventing direct contact with the solid or its solutions is paramount to avoiding irritation.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE Item Specification Rationale for Use
Eye Protection Chemical safety goggles or safety glasses with side shields.[1][4] Prevents airborne dust or splashes from contacting the eyes, mitigating the risk of serious irritation.[2][3]
Hand Protection Nitrile or other chemically resistant gloves.[1][5] Creates an impermeable barrier to prevent skin contact and subsequent irritation. Gloves must be inspected before use.[5]
Body Protection Standard laboratory coat.[1][4] Protects skin and personal clothing from accidental spills and contamination.

| Respiratory Protection | Use in a well-ventilated area or fume hood.[2][4] If dust is generated, a NIOSH-approved particle respirator is recommended.[5] | Minimizes the inhalation of airborne particles, preventing respiratory tract irritation.[2][3] |

Waste Characterization and Disposal Workflow

Proper disposal begins with correct waste characterization. This compound should be treated as a chemical waste product. It must not be disposed of down the drain or in regular trash.[6][7] The following workflow provides a logical pathway for segregating waste streams associated with this compound.

G cluster_0 Categorization start Material for Disposal (this compound) q1 Is the material a solid (unused chemical, spill residue)? start->q1 q2 Is the material a dilute aqueous solution? q1->q2 No solid_waste Solid Chemical Waste Container (Clearly Labeled) q1->solid_waste Yes q3 Is it contaminated labware (e.g., glassware, pipette tips)? q2->q3 No liquid_waste Aqueous Chemical Waste Container (Clearly Labeled, pH Neutral if required) q2->liquid_waste Yes labware_waste Solid Chemical Waste or Designated Glass Waste Box (after decontamination) q3->labware_waste Yes

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocols

Disposal must always comply with local, state, and federal environmental regulations.[6] These protocols represent best practices for laboratory settings.

Protocol 3.1: Disposal of Unused or Expired Solid Compound

This procedure is for the disposal of the pure, solid chemical.

  • Container Selection: Obtain a dedicated, sealable, and chemically compatible container for solid chemical waste. The container must be in good condition and clearly labeled.

  • Labeling: Affix a hazardous waste label to the container. List "this compound" and any other chemical constituents.

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing dust generation.[4] Use a fume hood if there is a risk of creating airborne dust.

  • Sealing: Securely close the container. Store it in a designated satellite accumulation area (SAA) with secondary containment.[7]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.[5][6]

Protocol 3.2: Disposal of Contaminated Labware

This includes items like empty vials, contaminated gloves, weigh boats, and pipette tips.

  • Gross Decontamination: Remove as much solid residue as possible and dispose of it as solid chemical waste (Protocol 3.1).

  • Rinsing (for non-disposable items): For glassware, rinse with a suitable solvent (e.g., water or ethanol). Crucially, the initial rinsate must be collected as aqueous chemical waste and disposed of according to Protocol 3.3.[7] Subsequent rinses can typically be managed as normal wastewater, but institutional policies may vary.

  • Segregation:

    • Disposable Plastics (weigh boats, tips): Place in the solid chemical waste container.

    • Contaminated PPE (gloves, etc.): Dispose of in the solid chemical waste container.

    • Empty Vials: After rinsing, deface the label and dispose of in a designated glass waste box.[7]

Protocol 3.3: Disposal of Aqueous Solutions

Solutions containing this compound must be collected as chemical waste.

  • Prohibition: Do not pour solutions down the sink. This compound's environmental fate has not been fully investigated, and drain disposal is prohibited by standard chemical safety policies.[6][7][8]

  • Container: Use a designated, sealable container for aqueous chemical waste. Ensure it is compatible with the solution.

  • Collection: Pour the waste solution into the container.

  • Labeling & Storage: Cap the container tightly and ensure it is properly labeled with all components. Store in the SAA.

  • Disposal: Arrange for pickup via your institution's EHS office.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. These steps are based on standard procedures for solid chemical irritants.

Spill Cleanup

This protocol is for small, manageable spills of the solid compound in a laboratory setting.

Table 2: Spill Cleanup Protocol for Solid this compound

Step Action Key Considerations
1. Secure the Area Alert personnel in the immediate vicinity. Restrict access to the spill area. Prevent the spread of dust and ensure others are aware of the potential hazard.[9]
2. Don PPE At a minimum, wear the PPE outlined in Table 1 (goggles, lab coat, gloves). Protect yourself from exposure during the cleanup process.[1][2]
3. Contain & Absorb Gently cover the spill with an inert absorbent material like vermiculite, sand, or paper towels.[1][9] This prevents the powder from becoming airborne. Do not dry sweep the powder.
4. Collect Residue Carefully scoop or sweep up the absorbed material and place it into a sealable bag or container.[4][9] Work from the outside of the spill inward to minimize contamination spread.[9][10]
5. Label for Disposal Label the container as "Spill Debris containing this compound" and manage as solid chemical waste. Ensure proper characterization for the waste disposal team.
6. Decontaminate Wipe the spill area with a damp cloth or paper towel.[10] Then, clean the surface with soap and water or another appropriate cleaning agent.[11] This removes any remaining chemical residue. Dispose of all cleaning materials as solid chemical waste.

| 7. Final Steps | Remove and dispose of contaminated PPE. Thoroughly wash hands with soap and water.[2][4] | Final personal decontamination is a critical step to prevent accidental exposure. |

First Aid and Exposure Response
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or irritation occurs, seek medical attention.[2][4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[4]

References

  • Amino Acid Standard SAFETY DATA SHEET. (n.d.).
  • 3-Hydroxy-2-phenylpropanoic acid Safety Data Sheet. (n.d.). Synquest Labs.
  • 3-[(3,5-Dimethylphenyl)amino]propanoic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
  • (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid Material Safety Data Sheet. (n.d.). Cole-Parmer.
  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
  • Safety Data Sheet: MEM NON-ESSENTIAL AMINO ACIDS SOLUTION, (100X). (2023, October 12). Thermo Fisher Scientific.
  • What is the proper disposal of dansyl-substituted amino acids? (2020, December 21). ResearchGate.
  • Biological Exposure or Spills: Response, Decontamination & Clean-up. (n.d.). St. Olaf College.
  • (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • 3-Amino-3-(2-nitrophenyl)propionic acid SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • MSDS of 3-(3,5-DIMETHYLPHENYL)PROPANOIC ACID. (2026, January 6). Capot Chemical.
  • 2,3-dibromo-3-phenylpropanoic acid SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Benzenepropanoic acid SDS, 501-52-0 Safety Data Sheets. (n.d.). ECHEMI.
  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF.
  • Principles of decontamination, sterilization, and disinfection. (n.d.). Federal Select Agent Program.
  • Sample Considerations. (n.d.). CIB (CSIC).
  • HP Scitex FB250 Magenta Ink SAFETY DATA SHEET. (2013, August 30). HP.
  • 3-Amino-3-(3-fluorophenyl)propanoic acid Safety Data Sheet. (2016, December 8). Synquest Labs.
  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid Safety Data Sheet. (n.d.). Apollo Scientific.
  • (R)-2-Amino-3-(3-nitrophenyl)propanoic acid-SDS. (2025, December 31). MedChemExpress.
  • 3-Amino-3-(3-isopropoxyphenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. (n.d.). Veeprho. Retrieved from [Link]

  • l-tryptophan - Report. (n.d.). CAMEO Chemicals, NOAA.
  • Robust Summaries & Test Plan: Propanoic Acid, 3-Hydroxy-2,2-Dimethyl-, 3. (n.d.). US EPA.

Sources

Personal protective equipment for handling 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Amino-3-(2,3-dimethylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Personal Protective Equipment (PPE), and Disposal of this compound.

This guide provides essential safety and logistical information for the proper handling of this compound. As a Senior Application Scientist, the following protocols are designed to ensure both the integrity of your research and the safety of all laboratory personnel. This document moves beyond a simple checklist to explain the reasoning behind these critical safety measures.

Understanding the Hazards: A Data-Driven Approach

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given the structural similarity, it is prudent to handle this compound as a compound with, at a minimum, these same hazards. As with any chemical whose toxicological properties have not been fully investigated, caution is paramount[2]. The substance is a solid, and like many finely powdered organic compounds, it may form combustible dust concentrations in the air[3].

Core Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is the foundation of laboratory safety[4]. For this compound, the following PPE is mandatory. This selection is based on mitigating the identified risks of skin, eye, and respiratory irritation.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles when handling large quantities or if there is a significant splash hazard.Standard safety glasses are insufficient as they do not protect against splashes[4][5]. Goggles provide a seal around the eyes, offering robust protection from dust particles and accidental splashes[6]. A face shield provides an additional layer of protection for the entire face[5][6].
Hand Protection Disposable nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals and are the minimum requirement for laboratory work[4]. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves[4]. Always inspect gloves for damage before use and remove them immediately if contact with the chemical occurs, followed by hand washing[4][7].
Body Protection A lab coat that covers the wearer to near the knees. Flame-resistant (FR) coats are recommended if flammable solvents are also in use.A lab coat protects your skin and personal clothing from spills and contamination[6][7]. It should be kept clean and laundered professionally, not at home[7].
Footwear Closed-toe shoes.This is a fundamental laboratory safety rule to protect feet from spills and falling objects[6].
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient or when weighing out the powder, a NIOSH-approved respirator (e.g., an N95 dust mask) may be necessary to prevent inhalation of dust particles.This measure directly addresses the risk of respiratory tract irritation (H335)[1][2]. Working in a fume hood is the preferred engineering control to minimize airborne concentrations[2].

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following step-by-step process outlines the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Store: Store in a tightly closed container in a cool, dry, and well-ventilated area[8]. Keep it away from incompatible materials such as strong oxidizing agents[8][9]. The recommended storage temperature is room temperature.

Handling and Use
  • Preparation: Before handling, ensure you are wearing the full PPE ensemble detailed in the table above.

  • Designated Area: Conduct all manipulations of the solid compound, especially weighing, within a chemical fume hood to control dust.

  • Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid generating dust clouds[2]. If a solution is required, add the solid to the solvent slowly.

  • Contamination Prevention: Never return unused chemical to the original container. Wash hands thoroughly after handling, even if gloves were worn[3].

Spill Management
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Control: Prevent the spread of dust.

  • Clean-up: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal[2]. Avoid actions that generate dust. Ensure you are wearing appropriate PPE during cleanup.

  • Ventilate: Ventilate the area after cleanup is complete.

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated gloves, weigh boats, and wipes, should be collected in a clearly labeled, sealed waste container.

  • Regulatory Compliance: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[10]. Do not dispose of this chemical down the drain[10].

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols in the handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Completion & Disposal cluster_spill Spill Protocol A Assess Hazards (Skin/Eye/Resp Irritant) B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood B->C D Weigh Compound in Fume Hood C->D Proceed with caution E Perform Experiment D->E F Segregate Waste (Solid & Liquid) E->F G Clean Work Area E->G S1 Spill Occurs E->S1 Potential Spill J Dispose via EHS F->J H Doff PPE G->H I Wash Hands Thoroughly H->I S2 Evacuate & Alert S1->S2 S3 Don Additional PPE (if necessary) S2->S3 S4 Contain & Clean Up S3->S4 S5 Dispose as Hazardous Waste S4->S5 S5->J

Caption: Safe handling workflow for this compound.

References

  • BenchChem. Personal protective equipment for handling Capraminopropionic acid.
  • PubChem. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. National Center for Biotechnology Information.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30).
  • Cole-Parmer. Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
  • Fisher Scientific. SAFETY DATA SHEET - (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Amino-3-(2-nitrophenyl)propionic acid.
  • Sigma-Aldrich. 3-Amino-3-(3-fluorophenyl)propanoic acid.
  • UAH. UAH Laboratory Personal Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride. (2023-08-25).
  • The Ohio State University Department of Chemistry and Biochemistry. Personal Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET - (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • BLD Pharm. This compound.
  • Oxford Lab Chem. Material Safety Data Sheet - 3-amino acetophenone.
  • HP. SAFETY DATA SHEET. (2013-08-30).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.